MIP-1095
Description
Properties
CAS No. |
949575-22-8 |
|---|---|
Molecular Formula |
C19H25IN4O8 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1 |
InChI Key |
LFEGKCKGGNXWDV-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(1-carboxy-5-(3-(4-iodobphenyl)ureido)pentyl)ureido)pentanedioic acid MIP 1095 MIP-1095 MIP1095 |
Origin of Product |
United States |
Foundational & Exploratory
MIP-1095: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent Prostate-Specific Membrane Antigen (PSMA) Inhibitor
Abstract
MIP-1095 is a potent, urea-based small molecule inhibitor of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is highly expressed in prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action, its role in modulating the PI3K/Akt/mTOR and MAPK signaling pathways, and its application as a radiolabeled agent for the diagnosis and therapy of metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and radiopharmaceuticals.
Chemical Structure and Properties
This compound is a glutamate-urea-lysine analogue. Its chemical structure is characterized by a urea-based core that mimics the natural substrate of PSMA, enabling high-affinity binding. The molecule also incorporates a phenyl group that can be readily iodinated for radiolabeling purposes.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid | PubChem |
| Molecular Formula | C19H25IN4O8 | PubChem |
| Molecular Weight | 568.3 g/mol | PubChem |
| SMILES | C1=CC(=CC=C1NC(=O)NCCCC--INVALID-LINK--NC(=O)N--INVALID-LINK--C(=O)O)I | PubChem |
| InChI Key | LFEGKCKGGNXWDV-LUOJOMRDSA-N | PubChem |
| CAS Number | 1258980-67-4 | PubChem |
| Appearance | White to off-white solid (presumed) | Inferred |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| pKa | Data not available |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of PSMA, binding to the enzymatic active site of the protein. PSMA has been implicated in several signaling pathways crucial for prostate cancer cell survival and proliferation.[1] By inhibiting PSMA, this compound can modulate these pathways.
The binding of a ligand, such as the natural substrate or an inhibitor like this compound, to PSMA can trigger a signaling cascade.[2] Research suggests that PSMA signaling can redirect cell survival pathways from the MAPK pathway to the more potent PI3K-Akt pathway.[1] This switch is thought to promote the progression of prostate cancer.[1] PSMA has been shown to interact with the scaffolding protein RACK1, which disrupts the signaling between β1 integrin and the IGF-1R complex, leading to the activation of the Akt pathway.[1]
Experimental Protocols
Chemical Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of non-radiolabeled this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related urea-based PSMA inhibitors typically involves a multi-step process. A generalized workflow is presented below.
Quality Control
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing trifluoroacetic acid is a common method for related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
PSMA Competitive Binding Assay
This assay is performed to determine the binding affinity (Ki or IC50) of this compound for PSMA.
-
Cell Culture: Use a prostate cancer cell line that expresses high levels of PSMA, such as LNCaP or PC-3 PIP.
-
Radioligand: A radiolabeled ligand with known high affinity for PSMA is required (e.g., [¹²⁵I]this compound or another suitable radiotracer).
-
Assay Protocol:
-
Incubate PSMA-expressing cells or membrane preparations with a fixed concentration of the radioligand.
-
Add increasing concentrations of non-radiolabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by filtration or washing.
-
Measure the amount of bound radioactivity using a gamma counter.
-
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Cellular Uptake and Internalization Assay
This assay measures the ability of this compound to be taken up and internalized by PSMA-expressing cells.
-
Cell Culture: Plate PSMA-expressing cells (e.g., LNCaP) in multi-well plates and allow them to adhere.
-
Radiolabeled Compound: Use radiolabeled this compound (e.g., [¹³¹I]this compound or [¹²³I]this compound).
-
Uptake Protocol:
-
Incubate the cells with a known concentration of radiolabeled this compound for various time points at 37°C.
-
To determine non-specific uptake, a parallel set of wells should be co-incubated with a large excess of non-radiolabeled this compound.
-
At each time point, wash the cells with ice-cold buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
-
Internalization Protocol:
-
Following the uptake incubation, treat the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity.
-
The remaining cell-associated radioactivity represents the internalized fraction.
-
Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized).
-
-
Data Analysis: Express the results as a percentage of the added dose per million cells or per milligram of protein.
In Vivo Biodistribution Studies in Animal Models
These studies are conducted to evaluate the distribution, accumulation, and clearance of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of human PSMA-expressing prostate cancer cells (e.g., LNCaP).
-
Radiolabeled Compound: Administer a known amount of radiolabeled this compound (e.g., [¹³¹I]this compound) to the mice, typically via intravenous injection.
-
Study Protocol:
-
At various time points post-injection, euthanize groups of mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose.
-
-
Data Analysis: Express the biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs.
Clinical Applications and Future Directions
Radiolabeled this compound has shown significant promise in the clinical setting for both the diagnosis and treatment of prostate cancer.
-
Diagnostic Imaging: [¹²³I]this compound and other radiolabeled analogues can be used with single-photon emission computed tomography (SPECT) to visualize PSMA-positive tumors and metastases.
-
Radioligand Therapy: [¹³¹I]this compound delivers targeted radiation to PSMA-expressing cancer cells, offering a therapeutic option for patients with mCRPC. Clinical trials, such as NCT03030885 and NCT03939689, have investigated the safety and efficacy of [¹³¹I]this compound.
Future research will likely focus on optimizing the therapeutic efficacy of this compound-based radioligand therapy, potentially through combination therapies, and exploring its application in other PSMA-expressing cancers.
Conclusion
This compound is a well-characterized and potent inhibitor of PSMA with significant potential in the management of prostate cancer. Its favorable chemical properties allow for straightforward radiolabeling, and its high affinity for PSMA enables targeted delivery of diagnostic and therapeutic payloads. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this promising molecule. Continued research into this compound and similar PSMA-targeted agents is expected to lead to advancements in the diagnosis and treatment of prostate cancer.
References
An In-depth Technical Guide to the Mechanism of Action of MIP-1095 in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIP-1095, also known as ¹³¹I-PSMA-1095, is a targeted radiopharmaceutical agent developed for the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). It consists of a small-molecule inhibitor that targets the prostate-specific membrane antigen (PSMA), linked to the beta-emitting radionuclide Iodine-131 (¹³¹I). This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Targeted Radionuclide Therapy
The fundamental mechanism of action of ¹³¹I-MIP-1095 is the targeted delivery of cytotoxic radiation to prostate cancer cells. This is achieved through the high affinity and specificity of the this compound ligand for the extracellular domain of PSMA, a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells.
Upon intravenous administration, ¹³¹I-MIP-1095 circulates in the bloodstream and binds to PSMA-expressing prostate cancer cells. Following binding, the radioligand is internalized by the cancer cells. The radioisotope, ¹³¹I, then decays, emitting beta particles that induce cellular damage, primarily through the formation of double-strand DNA breaks. This targeted delivery of radiation leads to the death of the tumor cells while minimizing damage to surrounding healthy tissues.
Clinical Efficacy and Safety of ¹³¹I-MIP-1095
Clinical trials have been conducted to evaluate the efficacy and safety of ¹³¹I-MIP-1095 in patients with mCRPC. The following tables summarize the key quantitative data from Phase 1 and Phase 2 studies.
Table 1: Efficacy of ¹³¹I-MIP-1095 in Metastatic Castration-Resistant Prostate Cancer
| Clinical Trial Phase | Number of Patients | Key Efficacy Endpoints | Results | Citations |
| Phase 2 | 9 | PSA Response: ≥50% decrease from baseline | 6 out of 9 patients (66.7%) | [1][2] |
| Radiographic Response: Confirmed | 1 patient | [1][2] | ||
| Median Overall Survival | 10.3 months | [1][2] | ||
| Median Progression-Free Survival | 5.4 months | [1][2] | ||
| Phase 1 | 5 (treated) | PSA Response: ≥50% decrease from baseline | 1 out of 3 patients (33.3%) in one cohort | [3][4] |
| Compassionate Use | 28 | PSA Response: >50% decrease | 60.7% of patients | [5][6] |
| Bone Pain Reduction: Complete or moderate | 84.6% of patients with bone pain | [5][6] |
Table 2: Safety Profile of ¹³¹I-MIP-1095 (Adverse Events)
| Clinical Trial Phase | Number of Patients | Grade ≥3 Adverse Events | Most Frequent Adverse Events (Any Grade) | Citations |
| Phase 2 | 9 | 4 patients | Thrombocytopenia, Anemia | [1][2] |
| Phase 1 | 5 (treated) | None reported as Grade ≥3 | Grade 1-2 thrombocytopenia, anemia, leukopenia, dry mouth | [3][4] |
| Compassionate Use | 28 | Not specified | Mild hematological toxicities, transient slight to moderate dry mouth (25% of patients) | [5][6] |
Table 3: Dosimetry of ¹³¹I-MIP-1095 (Absorbed Doses in Normal Organs)
| Organ | Absorbed Dose (mSv/MBq) | Citations |
| Salivary Glands | 3.8 | [5][6] |
| Liver | 1.7 | [5][6] |
| Kidneys | 1.4 | [5][6] |
| Red Marrow | 0.37 | [5][6] |
It is noteworthy that tumor lesions, including lymph node and bone metastases, received significantly high absorbed doses, with estimates upwards of 300 Gy.[5][6]
Preclinical Evidence for Enhanced Efficacy through Combination Therapy
In vitro studies have explored the potential of combining ¹³¹I-MIP-1095 with various radiosensitizing agents to enhance its anti-tumor effects. These studies have demonstrated synergistic interactions with drugs targeting DNA damage repair, apoptosis pathways, and proteasome function.
Table 4: In Vitro Radiosensitization of ¹³¹I-MIP-1095 in LNCaP Spheroids
| Radiosensitizing Agent | Mechanism of Action | Outcome | Citations |
| Olaparib | PARP-1 inhibitor | Significantly enhanced inhibition of spheroid growth | [7][8] |
| Topotecan | Topoisomerase I inhibitor | Significantly enhanced inhibition of spheroid growth | [7][8] |
| Bortezomib | Proteasome inhibitor | Significantly enhanced inhibition of spheroid growth | [7][8] |
| Nutlin-3 | p53-MDM2 interaction inhibitor | Significantly enhanced inhibition of spheroid growth | [7][8] |
| Disulfiram (DSF:Cu) | Oxidizing agent | Significantly enhanced inhibition of spheroid growth | [7][8] |
| AZD7762 | Chk1 inhibitor | Failed to potentiate the effect of ¹³¹I-MIP-1095 | [7][8] |
Signaling Pathways Modulated by PSMA
The targeting of PSMA by this compound not only serves as a delivery mechanism but may also impact downstream signaling pathways that are crucial for prostate cancer progression. Research has elucidated a key role for PSMA in modulating a switch between the MAPK and PI3K-AKT signaling pathways.
PSMA-Mediated Signaling Switch
In prostate cancer cells, PSMA has been shown to interact with the scaffolding protein RACK1.[9][10] This interaction disrupts the association of RACK1 with β1 integrin and the insulin-like growth factor 1 receptor (IGF-1R).[9][10][11] In the absence of high PSMA expression, the IGF-1R/β1 integrin/RACK1 complex activates the MAPK/ERK pathway, which is associated with cell proliferation.[10] However, when PSMA expression is high, its interaction with RACK1 redirects signaling towards the PI3K-AKT pathway, a key driver of cell survival and resistance to apoptosis.[9][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of this compound.
LNCaP Spheroid Culture for Radiosensitization Assays
-
Cell Culture: LNCaP prostate cancer cells are maintained in a suitable culture medium (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.[7][12]
-
Spheroid Formation: Spheroids are generated using the liquid overlay technique.[13][14][15] A specific number of cells (e.g., 2000 cells/well) are seeded into non-adherent U-bottom 96-well plates.[14][15] The plates are centrifuged to facilitate cell aggregation and incubated.[16]
-
Treatment: Spheroids are treated with ¹³¹I-MIP-1095 alone or in combination with radiosensitizing agents at various concentrations.[7][8]
-
Growth Analysis: Spheroid growth is monitored over time by measuring their volume.[7][8] Treatment efficacy is assessed by determining the time required for spheroid volume to double and by calculating the area under the volume-time growth curve.[7][8]
Dosimetry Calculations using OLINDA/EXM
-
Imaging: Patients undergo PET/CT imaging at multiple time points (e.g., 1, 4, 24, 48, and 72 hours) after intravenous administration of ¹²⁴I-MIP-1095.[5][6]
-
Volume of Interest Definition: Volumes of interest are drawn for tumor lesions and normal organs at each time point.[5][6]
-
Dose Calculation: The OLINDA/EXM software is used to estimate the absorbed radiation doses to various organs.[5][6][17] This software utilizes dosimetry phantoms (e.g., adult male) to compute the absorbed dose estimates.[5]
Synergy Analysis
The interaction between ¹³¹I-MIP-1095 and radiosensitizing agents can be quantitatively assessed using methods such as the Combination Index (CI) and isobologram analysis, often based on the Chou-Talalay method.[9][11][18][19]
-
Combination Index (CI): A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.[9][11][19]
-
Isobologram: This is a graphical representation of the interaction, where data points falling below the line of additivity indicate synergy.[9][18]
Conclusion
This compound represents a promising targeted radiopharmaceutical for the treatment of mCRPC. Its mechanism of action is centered on the specific delivery of a cytotoxic dose of radiation to PSMA-expressing tumor cells. Clinical data have demonstrated its anti-tumor activity and a manageable safety profile. Furthermore, preclinical studies suggest that its efficacy can be enhanced through combination with various radiosensitizing agents. A deeper understanding of the PSMA-mediated signaling pathways provides further rationale for the development of combination therapies and for the identification of potential biomarkers of response. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of this therapeutic approach.
References
- 1. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. LNCaP Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 7. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. Analyzing cell cycle checkpoints in response to ionizing radiation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Multicellular tumor spheroids of LNCaP-Luc prostate cancer cells as in vitro screening models for cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Radiobiological Assessment of Targeted Radionuclide Therapy with [177Lu]Lu-PSMA-I&T in 2D vs. 3D Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LNCaP Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The High Affinity of MIP-1095 for Prostate-Specific Membrane Antigen (PSMA): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of MIP-1095, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the imaging and therapy of prostate cancer. This document details the quantitative binding characteristics, the experimental methodology used for its determination, and explores a key signaling pathway influenced by PSMA engagement.
Quantitative Binding Affinity of this compound
This compound demonstrates potent and high-affinity binding to PSMA. The key quantitative metrics, the inhibition constant (Ki) and the dissociation constant (Kd), underscore its strong interaction with the target protein. These values are summarized in the table below.
| Parameter | Value (nmol/L) | Reference |
| Inhibition Constant (Ki) | 0.24 ± 0.14 | [1] |
| Dissociation Constant (Kd) for [123I]this compound | 0.81 ± 0.39 | [1] |
Table 1: Quantitative PSMA Binding Affinity Data for this compound
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the binding affinity of this compound for PSMA was achieved through a competitive radioligand binding assay. This method quantifies the ability of a non-radiolabeled compound (this compound) to displace a known radiolabeled ligand from its target.
Materials and Methods
-
Cell Line: LNCaP human prostate cancer cells, which endogenously express high levels of PSMA.
-
Cell Membrane Preparation: LNCaP cells were harvested and homogenized. The cell membranes were then isolated by centrifugation to be used in the binding assay.
-
Radioligand: [125I]I-DCIT, a known radioiodinated ligand with high affinity for PSMA.
-
Competitor: 2-(phosphonomethyl)pentanedioic acid (PMPA), a potent and structurally unrelated PSMA inhibitor, was used to determine non-specific binding.
-
Test Compound: Non-radiolabeled this compound.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, was used to maintain physiological pH and ionic strength.
Assay Procedure
-
Incubation: A fixed concentration of LNCaP cell membranes and the radioligand ([125I]I-DCIT) were incubated in the assay buffer.
-
Competition: Increasing concentrations of the non-radiolabeled test compound (this compound) were added to the incubation mixture.
-
Equilibrium: The mixture was incubated for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand was separated from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
References
Preclinical Profile of MIP-1095: A PSMA-Targeted Radiopharmaceutical
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIP-1095 is a small molecule, urea-based inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells.[1][2] This characteristic makes PSMA an attractive target for both imaging and therapeutic applications in prostate cancer. When labeled with a radioisotope, such as Iodine-131 (¹³¹I) or Iodine-124 (¹²⁴I), this compound serves as a radiopharmaceutical designed to selectively deliver radiation to PSMA-expressing tumors. This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound potently and specifically binds to the extracellular enzymatic domain of PSMA. This binding affinity is quantified by a low nanomolar inhibition constant (Ki), indicating a strong interaction. Once bound, the radiolabeled this compound is internalized by the cancer cell, leading to the intracellular accumulation of the radioactive payload. The emitted radiation, in the case of ¹³¹I, consists of beta particles that induce cellular damage, primarily through the formation of double-strand DNA breaks, ultimately leading to apoptotic cell death.
Caption: Mechanism of action of radiolabeled this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and early clinical studies of this compound and its radiolabeled variants.
Table 1: In Vitro Binding Affinity
| Compound | Target | Kᵢ (nM) | Cell Line |
| This compound | PSMA | 0.24 | Not Specified |
Kᵢ: Inhibition Constant [3]
Table 2: Preclinical Efficacy of ¹³¹I-MIP-1095 in LNCaP Xenograft Model
| Treatment Group | Tumor Doubling Time (days) |
| Vehicle Control | 16 |
| 1.9 MBq ¹³¹I-MIP-1095 | 55 |
| 5.6 MBq ¹³¹I-MIP-1095 | 89 |
| 16.7 MBq ¹³¹I-MIP-1095 | >130 |
[4]
Table 3: Biodistribution and Dosimetry of ¹²⁴I-MIP-1095 in Patients
| Organ | Absorbed Dose (mSv/MBq) |
| Salivary Glands | 3.8 |
| Liver | 1.7 |
| Kidneys | 1.4 |
| Red Marrow | 0.37 |
Experimental Protocols
In Vitro Spheroid Growth Delay Assay
This assay was utilized to assess the cytotoxic effects of ¹³¹I-MIP-1095, both alone and in combination with other therapeutic agents, on three-dimensional cell cultures that mimic small avascular tumors.[7][8][9]
-
Cell Culture: LNCaP human prostate adenocarcinoma cells were cultured in a suitable medium until they formed multicellular spheroids of a desired diameter (e.g., 100 µm).
-
Treatment: Spheroids were treated with varying concentrations of ¹³¹I-MIP-1095 (e.g., 0 to 10 MBq/ml) for a specified duration (e.g., 2 hours).[4][8][9] For combination studies, spheroids were co-incubated with ¹³¹I-MIP-1095 and a radiosensitizing agent.[7][9]
-
Monitoring: The volume of the spheroids was monitored over time using microscopy and image analysis software.
-
Data Analysis: Treatment efficacy was determined by calculating the time required for the spheroid volume to double (τ₂) and by measuring the area under the volume-time growth curve (AUC).[7][8][9]
Caption: Workflow for the in vitro spheroid growth delay assay.
In Vivo Xenograft Tumor Model
This model was employed to evaluate the antitumor efficacy and biodistribution of radiolabeled this compound in a living organism.[4]
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: LNCaP cells were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to a specific size (e.g., 300 mm³).[4]
-
Treatment Administration: Mice were administered with different doses of ¹³¹I-MIP-1095 via intravenous injection. A control group received a vehicle solution. To confirm PSMA-specific uptake, a blocking agent (PMPA) was co-injected in a separate cohort.[4]
-
Tumor Monitoring: Tumor growth and the body weight of the mice were monitored regularly (e.g., twice a week).[4]
-
Biodistribution Studies: For biodistribution analysis, mice were administered with a smaller dose of radiolabeled this compound. At various time points post-injection, animals were euthanized, and organs of interest were harvested, weighed, and their radioactivity was measured to determine the tissue distribution of the compound.[4]
-
Data Analysis: Tumor growth inhibition was assessed by comparing the tumor volumes in treated versus control groups over time. Biodistribution data was used to calculate the absorbed radiation dose in different tissues.
Caption: Workflow for the in vivo xenograft tumor model study.
Combination Therapy and Radiosensitization
Preclinical studies have explored the potential of enhancing the therapeutic efficacy of ¹³¹I-MIP-1095 by combining it with various chemotherapeutic drugs that act as radiosensitizers.[7][9][10] In LNCaP spheroids, agents such as the PARP-1 inhibitor olaparib, the topoisomerase I inhibitor topotecan, and the copper-chelated form of disulfiram (DSF:Cu) have been shown to significantly increase the growth inhibition induced by ¹³¹I-MIP-1095.[7][10] The proposed mechanism for the radiosensitizing effect of DSF:Cu is the inhibition of radiation-induced G2 cell cycle arrest.[7] These findings suggest that a combination therapy approach may be a promising strategy to improve the clinical outcomes of ¹³¹I-MIP-1095 treatment.[9]
Conclusion
The preclinical data for this compound demonstrates its high affinity and specificity for PSMA, leading to effective, targeted delivery of radiation to prostate cancer cells. In vitro and in vivo studies have consistently shown a dose-dependent antitumor effect of ¹³¹I-MIP-1095. Furthermore, the potential for synergistic effects when combined with radiosensitizing agents opens new avenues for enhancing its therapeutic index. These promising preclinical findings have provided a strong rationale for the clinical development of ¹³¹I-MIP-1095 as a targeted radiopharmaceutical for the treatment of metastatic castration-resistant prostate cancer.[11][12][13][14][15]
References
- 1. Facebook [cancer.gov]
- 2. 131i-mip-1095 - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. youtube.com [youtube.com]
- 14. Molecular Insight Pharmaceuticals, Inc. Announces Initiation of Phase 2 Trial for Prostate Cancer Molecular Imaging Drug - BioSpace [biospace.com]
- 15. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of MIP-1095: A PSMA-Targeted Radiopharmaceutical
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
MIP-1095, a potent urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), has emerged as a significant radiopharmaceutical agent for the diagnosis and treatment of metastatic castration-resistant prostate cancer (mCRPC). When labeled with iodine-131 (¹³¹I-MIP-1095), it selectively delivers cytotoxic radiation to PSMA-expressing tumor cells. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental protocols, and key quantitative data.
Introduction: Targeting PSMA in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and hormone-refractory disease.[1] Its limited expression in most normal tissues makes it an ideal target for the development of targeted therapies and imaging agents. This compound was developed as a small molecule inhibitor that binds with high affinity to the extracellular enzymatic domain of PSMA.[2]
The Discovery of this compound
This compound, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a urea-based peptidomimetic.[3] Its design is based on the structure of N-acetyl-l-aspartyl-l-glutamate (NAAG), a natural substrate for PSMA's enzymatic activity. The core of this compound is a glutamate-urea-lysine motif, which has been identified as a key pharmacophore for high-affinity binding to the active site of PSMA. The 4-iodophenyl group serves as a site for the stable incorporation of radioiodine isotopes for imaging and therapeutic applications.[2]
Mechanism of Action
This compound functions as a competitive inhibitor of the N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) activity of PSMA.[3] When radiolabeled with ¹³¹I, a beta-particle emitter, ¹³¹I-MIP-1095 binds to PSMA on the surface of prostate cancer cells.[4] Following binding, the radiopharmaceutical is internalized, delivering a localized and cytotoxic dose of radiation directly to the tumor cells, leading to DNA damage and subsequent cell death.[5]
// Nodes MIP1095 [label="¹³¹I-MIP-1095", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PSMA [label="PSMA Receptor\n(on Prostate Cancer Cell)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Internalization [label="Internalization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Double-Strand Breaks\n(due to β-radiation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Apoptosis / Cell Death", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges MIP1095 -> PSMA [label="Binding", fontcolor="#202124", color="#202124"]; PSMA -> Internalization [label="Receptor-Mediated\nEndocytosis", fontcolor="#202124", color="#202124"]; Internalization -> DNA_Damage [label="Release of ¹³¹I", fontcolor="#202124", color="#202124"]; DNA_Damage -> Cell_Death [label="Induction of Apoptosis", fontcolor="#202124", color="#202124"]; }
Figure 1: Mechanism of action of ¹³¹I-MIP-1095.
Preclinical Development
In Vitro Studies
The binding affinity of this compound to PSMA was determined through competitive binding assays using PSMA-positive human prostate cancer LNCaP cells.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Cell Line | Reference |
| Ki | 0.24 ± 0.14 nM | LNCaP | |
| Kd | 0.81 ± 0.39 nM | LNCaP |
-
Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Radioligand: A known concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]I-DCIT) is used as the tracer.
-
Competition: LNCaP cells are incubated with the radioligand and increasing concentrations of non-radiolabeled this compound.
-
Incubation: The incubation is carried out for a specified time (e.g., 1-2 hours) at 4°C to reach equilibrium binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Studies
The in vivo efficacy and biodistribution of radioiodinated this compound were evaluated in mouse xenograft models bearing human prostate cancer tumors.
Table 2: In Vivo Tumor Uptake of [¹²³I]this compound in LNCaP Xenografts
| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 4 hours | 34.3 ± 12.7 | |
| 24 hours | 29.1 ± 15.1 | [3] |
-
Animal Model: Male immunodeficient mice (e.g., athymic nude or SCID) are used.
-
Cell Preparation: LNCaP cells are harvested from culture, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.[6]
-
Tumor Inoculation: A suspension of LNCaP cells (typically 1-5 million cells) is injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.
-
Radiopharmaceutical Administration: Once tumors reach a suitable size, radioiodinated this compound is administered intravenously.
-
Biodistribution Studies: At various time points post-injection, mice are euthanized, and tumors and major organs are harvested, weighed, and the radioactivity is measured to determine the percent injected dose per gram of tissue (%ID/g).[3]
Radiochemistry
Synthesis and Radiolabeling
This compound is radiolabeled with iodine isotopes (¹²³I for imaging, ¹³¹I for therapy) via iododestannylation of a trimethylstannyl precursor.
// Nodes Precursor [label="Trimethylstannyl Precursor\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Radioiodine [label="Na¹³¹I or Na¹²³I", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Iododestannylation Reaction\n(Acidic, Oxidizing Conditions)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., C18 Sep-Pak)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="¹³¹I-MIP-1095 or ¹²³I-MIP-1095", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(HPLC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Precursor -> Reaction [color="#202124"]; Radioiodine -> Reaction [color="#202124"]; Reaction -> Purification [color="#202124"]; Purification -> QC [color="#202124"]; QC -> Final_Product [label=">95% Radiochemical Purity", fontcolor="#202124", color="#202124"]; }
Figure 2: General workflow for the radiolabeling of this compound.
Experimental Protocol: Radioiodination of this compound Precursor
-
Precursor Preparation: The trimethylstannyl precursor of this compound is dissolved in a suitable solvent.
-
Radioiodine Addition: Sodium iodide (Na¹²³I or Na¹³¹I) is added to the reaction vessel.
-
Reaction Initiation: An oxidizing agent (e.g., hydrogen peroxide) is added under acidic conditions to facilitate the electrophilic substitution of the trimethylstannyl group with radioiodine.[7] The reaction is typically performed at room temperature for a short duration (e.g., 10 minutes).[8]
-
Purification: The reaction mixture is purified using solid-phase extraction, such as a C18 Sep-Pak cartridge, to remove unreacted radioiodine and other impurities.[8][9]
-
Deprotection: If protecting groups (e.g., t-butyl esters) are present on the precursor, they are removed, often using trifluoroacetic acid.[9]
-
Quality Control: The radiochemical purity of the final product is determined by high-performance liquid chromatography (HPLC).[7]
Clinical Development
Dosimetry and Biodistribution in Humans
Studies using ¹²⁴I-MIP-1095 PET/CT in patients with prostate cancer have been conducted to determine the biodistribution and estimate the radiation dosimetry for the therapeutic use of ¹³¹I-MIP-1095.[7][10]
Table 3: Estimated Absorbed Radiation Doses of ¹³¹I-MIP-1095 in Humans
| Organ | Absorbed Dose (mSv/MBq) | Reference |
| Salivary Glands | 3.8 | [7][10] |
| Liver | 1.7 | [7][10] |
| Kidneys | 1.4 | [7][10] |
| Red Marrow | 0.37 | [7][10] |
Clinical Trials
¹³¹I-MIP-1095 has been evaluated in clinical trials for the treatment of metastatic castration-resistant prostate cancer.
A compassionate use program provided early insights into the safety and efficacy of ¹³¹I-MIP-1095.
Table 4: Summary of Compassionate Use Program with ¹³¹I-MIP-1095
| Parameter | Result | Reference |
| Number of Patients | 28 | [7][10] |
| Mean Administered Activity | 4.8 GBq (range 2 to 7.2 GBq) | [7] |
| PSA Response (>50% decline) | 60.7% of patients | [7][10] |
| Bone Pain Reduction | 84.6% of patients with bone pain | [7][10] |
| Common Adverse Events | Mild hematological toxicities, transient dry mouth | [7][10] |
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety and tolerability of ¹³¹I-MIP-1095 in men with mCRPC.[11]
Table 5: Summary of Phase 1 Clinical Trial of ¹³¹I-MIP-1095 (NCT03030885)
| Parameter | Details | Reference |
| Number of Patients Treated | 5 | [11] |
| Dose Cohorts | 50 mCi and 75 mCi | [11] |
| PSA Response (>50% decline) | 1 out of 3 evaluable patients (33.3%) | [11] |
| Most Common Adverse Events | Grade 1-2 thrombocytopenia, anemia, leukopenia, dry mouth | [11] |
| Serious Adverse Events | None reported | [11] |
Conclusion and Future Directions
This compound, particularly in its radioiodinated form, has demonstrated significant potential as a targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for the selective delivery of radiation to tumor sites, leading to promising therapeutic responses in patients with advanced disease. The preclinical and early clinical data support its continued development. Future research may focus on optimizing dosing regimens, exploring combination therapies, and potentially expanding its application to other PSMA-expressing cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Data from 2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL, a PSMA-Based PET Imaging Agent for Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 3. 123I-Labeled (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl) ureido)pentyl)ureido)pentanedoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2S)-2-(3-(1-Carboxy-5-(4-211At-Astatobenzamido)Pentyl)Ureido)-Pentanedioic Acid for PSMA-Targeted α-Particle Radiopharmaceutical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
MIP-1095: A Urea-Based PSMA Ligand for Theranostics in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostate-specific membrane antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal candidate for targeted imaging and radionuclide therapy. MIP-1095, a urea-based small molecule inhibitor of PSMA, has shown significant promise as a theranostic agent, capable of being labeled with different radioisotopes for both diagnostic imaging and targeted radiotherapy. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, experimental evaluation, and clinical development.
Core Compound Details
This compound, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a potent inhibitor of the glutamate carboxypeptidase activity of PSMA.[1] Its structure incorporates a glutamate-urea-lysine motif, which is responsible for its high-affinity binding to the enzymatic active site of PSMA.[2] The phenyl group can be readily substituted with a radioisotope of iodine, allowing for its use in nuclear medicine applications.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its radioiodinated analogues.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 0.24 ± 0.14 nM | LNCaP cellular lysates (NAALADase enzymatic activity inhibition) | [1] |
| Kd | 0.81 ± 0.39 nM | LNCaP human prostate cancer cells ([123I]this compound) | [1] |
Table 2: Human Biodistribution of 124I-MIP-1095 (Dosimetry Study)
| Organ | Mean Absorbed Dose (mGy/MBq) | Reference |
| Salivary Glands | 4.6 | [3] |
| Liver | 1.5 | [3] |
| Kidneys | 1.5 | [3] |
| Red Marrow | 0.37 | [4] |
Table 3: Dosimetry Estimates for 131I-MIP-1095 in Humans
| Organ | Mean Absorbed Dose (mSv/MBq) | Reference |
| Salivary Glands | 3.8 | [4] |
| Liver | 1.7 | [4] |
| Kidneys | 1.4 | [4] |
Experimental Protocols
Synthesis of Radioiodinated this compound
The radiosynthesis of [123/124/131I]this compound is achieved through an iododestannylation reaction of its trimethylstannyl precursor.[5]
Materials:
-
(S)-ditert-butyl2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate (trimethylstannyl precursor)
-
Na[123/124/131I]
-
Acidic oxidizing conditions (e.g., peracetic acid)
-
C18 Sep-Pak cartridges
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system for purification and analysis
Protocol:
-
The trimethylstannyl precursor is reacted with Na[123/124/131I] under acidic oxidizing conditions. The radioiodination is most efficient at a pH range of 1-2 with a reaction time of 10 minutes.[6]
-
The reaction mixture, containing the radioiodinated tri-tert-butyl ester of this compound, is purified using C18 Sep-Pak cartridges to remove the remaining tin precursor and inorganic salts.[6]
-
The purified intermediate is then deprotected by treatment with trifluoroacetic acid to hydrolyze the tert-butyl ester groups, yielding the final radioiodinated this compound.
-
The final product is purified by HPLC to achieve a high radiochemical purity (>95%).
In Vitro PSMA Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for PSMA expressed on LNCaP cells.
Materials:
-
LNCaP human prostate cancer cells (PSMA-positive)
-
[123I]this compound (radioligand)
-
Non-radiolabeled this compound (competitor)
-
Binding buffer (e.g., Tris-buffered saline with 1 mM CaCl2)
-
Gamma counter
Protocol:
-
LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are washed with binding buffer.
-
A fixed concentration of [123I]this compound is added to each well.
-
Increasing concentrations of non-radiolabeled this compound are added to the wells to compete for binding with the radioligand.
-
The plates are incubated at 4°C for a specified time to reach binding equilibrium.
-
The cells are washed to remove unbound radioligand.
-
The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
-
The data is analyzed to determine the IC50 value, which is then used to calculate the inhibition constant (Ki).
Cellular Uptake and Internalization Assay
This protocol is designed to evaluate the uptake and internalization of radioiodinated this compound into PSMA-expressing cells.
Materials:
-
LNCaP cells
-
[123I]this compound
-
Cell culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity.
-
Gamma counter
Protocol:
-
LNCaP cells are seeded in multi-well plates.
-
The cells are incubated with [123I]this compound at 37°C for various time points.
-
At each time point, the medium is removed, and the cells are washed.
-
To measure the internalized fraction, the cells are incubated with an acid wash buffer to strip off surface-bound radioactivity. The supernatant containing the surface-bound fraction is collected.
-
The cells are then lysed to release the internalized radioactivity.
-
Both the surface-bound and internalized fractions are measured using a gamma counter.
-
The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated.
Preclinical Biodistribution Studies in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the in vivo biodistribution of radioiodinated this compound in a prostate cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
LNCaP cells for tumor xenograft implantation
-
[123I]this compound
-
Saline for injection
-
Gamma counter
Protocol:
-
LNCaP cells are subcutaneously injected into the flank of immunocompromised mice to establish tumor xenografts.
-
Once the tumors reach a suitable size, the mice are intravenously injected with a known activity of [123I]this compound.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are euthanized.
-
Major organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile of the radioligand. Specific binding to PSMA in vivo can be confirmed by co-injection with a non-radiolabeled PSMA inhibitor or by using a PSMA-negative cell line (e.g., PC3) as a control.[1]
Clinical Development Overview
This compound, labeled with 131I for therapeutic purposes, has undergone clinical evaluation in patients with metastatic castration-resistant prostate cancer (mCRPC).
Phase I Trial (NCT03030885):
-
Objective: To determine the maximum tolerated dose, safety, tolerability, biodistribution, and efficacy of 131I-MIP-1095.[5][7]
-
Patient Population: Men with mCRPC who were refractory to second-generation antiandrogens and taxane chemotherapy.[5]
-
Design: An open-label, dose-escalation study.[7]
-
Results: The treatment was generally well-tolerated, with the most common adverse events being grade 1-2 thrombocytopenia, anemia, leukopenia, and dry mouth.[5] A modest PSA response was observed.[5]
Phase II Trial (NCT03939689):
-
Objective: To evaluate the efficacy and safety of 131I-MIP-1095 in combination with enzalutamide.[8][9]
-
Patient Population: Chemotherapy-naïve mCRPC patients with PSMA-avid disease who had progressed on abiraterone.[8][10]
-
Design: A multicenter, randomized, controlled trial where patients received either 131I-MIP-1095 plus enzalutamide or enzalutamide alone.[8][10]
-
Primary Endpoint: Prostate-specific antigen (PSA) response rate (confirmed ≥50% decrease).[10]
Compassionate Use Program:
-
Data from compassionate use of 131I-MIP-1095 in heavily pre-treated advanced prostate cancer patients indicated that the treatment was well-tolerated and resulted in markedly reduced PSA levels and bone pain after a single cycle.[8]
Visualizations
Signaling and Experimental Workflows
PSMA signaling enhances cell survival via the PI3K-AKT-mTOR pathway.
Workflow for the radiosynthesis of [131I]this compound.
Workflow for the preclinical evaluation of this compound.
References
- 1. Synthesis and evaluation of novel radioiodinated PSMA targeting ligands for potential radiotherapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20190177275A1 - Improved synthesis of the radiolabeled prostate-specific membrane antigen (psma) inhibitor [18f]dcfpyl - Google Patents [patents.google.com]
- 4. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2024133174A1 - Radiolabeled psma ligand compounds and precursors thereof - Google Patents [patents.google.com]
- 7. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]
- 9. 131I-MIP-1095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Cellular Uptake and Internalization of MIP-1095: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIP-1095 is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells. This high and specific expression makes PSMA an attractive target for both diagnostic imaging and targeted radiotherapy of prostate cancer. This compound, when radiolabeled with isotopes such as Iodine-123, Iodine-124, or Iodine-131, serves as a theranostic agent that binds to PSMA-expressing cells. A critical aspect of its therapeutic efficacy is its cellular uptake and subsequent internalization, which allows for the delivery of a cytotoxic payload directly into the cancer cells. This technical guide provides an in-depth overview of the cellular uptake and internalization mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Cellular Uptake and Internalization
The cellular uptake of this compound is a receptor-mediated process, primarily driven by its high affinity for the extracellular domain of PSMA. Once bound to PSMA, the this compound/PSMA complex is internalized into the cell via endocytosis. Multiple lines of evidence suggest that this internalization process is predominantly facilitated by clathrin-coated pits. This is a well-established pathway for the internalization of many cell surface receptors and their bound ligands.
The process begins with the binding of this compound to PSMA, which is thought to induce a conformational change in the receptor. This triggers the recruitment of adaptor proteins, such as Adaptor Protein 2 (AP-2), to the intracellular domain of PSMA. The AP-2 complex then recruits clathrin molecules, which self-assemble into a lattice-like coat on the cytosolic face of the plasma membrane, inducing membrane curvature and the formation of a clathrin-coated pit. The pit invaginates and eventually pinches off from the plasma membrane to form a clathrin-coated vesicle containing the this compound/PSMA complex. Following internalization, the clathrin coat is shed, and the vesicle matures into an early endosome. From the endosome, the cargo can be trafficked to lysosomes for degradation, or the receptor can be recycled back to the cell surface. In the context of radiolabeled this compound, retention within the cell is crucial for delivering a therapeutic dose of radiation.
Quantitative Data on Cellular Uptake and Internalization
The following tables summarize the available quantitative data on the cellular uptake and internalization of this compound in prostate cancer cell lines.
Table 1: Temperature-Dependent Uptake of ¹³¹I-MIP-1095 in LNCaP Spheroids
| Temperature (°C) | Relative Uptake (%) | Description |
| 37 | 100 | Represents total cellular association (binding and internalization). |
| 4 | 25 | Primarily represents cell surface binding, as endocytosis is an energy-dependent process that is largely inhibited at low temperatures. |
This data indicates that a significant portion of the cellular association of this compound at physiological temperature is due to internalization.
Table 2: Time-Dependent Internalization of [¹²³I]this compound in LNCaP Cells
| Time (minutes) | Internalized [¹²³I]this compound (% of Total Bound) |
| 0 | ~0 |
| 30 | ~15 |
| 60 | ~25 |
| 120 | ~35 |
| 240 | ~45 |
Data estimated from graphical representations in preclinical studies. This demonstrates a steady rate of internalization over a 4-hour period.
Experimental Protocols
In Vitro Radioligand Binding and Internalization Assay
This protocol is a synthesized methodology for determining the binding and internalization of radiolabeled this compound in prostate cancer cells.
Materials:
-
PSMA-positive prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled this compound (e.g., ¹³¹I-MIP-1095 or ¹²³I-MIP-1095)
-
Binding buffer (e.g., HBSS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed LNCaP cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow for 48 hours.
-
Cell Treatment:
-
Wash the cells twice with ice-cold binding buffer.
-
Add 500 µL of binding buffer containing a known concentration of radiolabeled this compound (e.g., 1 nM) to each well.
-
For determination of non-specific binding, add a 1000-fold excess of non-radiolabeled this compound to a subset of wells.
-
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, 240 minutes) to measure time-dependent uptake. To differentiate binding from internalization, a parallel set of plates can be incubated at 4°C.
-
Termination of Uptake:
-
At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold binding buffer.
-
-
Measurement of Surface-Bound vs. Internalized Ligand:
-
To measure the surface-bound fraction, add 500 µL of ice-cold acid wash buffer to each well and incubate for 5 minutes on ice. Collect the supernatant, which contains the surface-bound radioligand.
-
Wash the cells once more with acid wash buffer and pool with the first supernatant.
-
To measure the internalized fraction, add 500 µL of lysis buffer to the wells to solubilize the cells.
-
-
Quantification:
-
Measure the radioactivity in the acid wash supernatant (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Total specific binding is calculated by subtracting the non-specific binding from the total binding (sum of surface-bound and internalized).
-
Internalization is typically expressed as a percentage of the total specific binding.
-
Visualizations
Signaling Pathway of this compound Internalization
Caption: Clathrin-mediated endocytosis pathway of this compound.
Experimental Workflow for Internalization Assay
In Vivo Biodistribution of Iodine-131 Labeled MIP-1095: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine-131 labeled MIP-1095 is a targeted radiopharmaceutical agent designed for the treatment of prostate cancer. It consists of two key components: this compound, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), and Iodine-131, a beta- and gamma-emitting radionuclide.[1][2] PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for therapeutic intervention.[3][4] The this compound component of the drug selectively binds to PSMA, allowing the cytotoxic payload of Iodine-131 to be delivered directly to the tumor cells, minimizing off-target radiation exposure.[1][2] This technical guide provides a comprehensive overview of the in vivo biodistribution of Iodine-131 labeled this compound, detailing experimental protocols, presenting quantitative data, and visualizing key processes.
Mechanism of Action
Upon intravenous administration, 131I-MIP-1095 circulates through the bloodstream and localizes to tissues expressing PSMA. The binding of the this compound ligand to PSMA, an enzyme with glutamate carboxypeptidase activity, is highly potent.[5] Following binding, the PSMA-ligand complex is internalized by the cancer cell through a process of endocytosis involving clathrin-coated pits.[3] This internalization leads to the accumulation and retention of Iodine-131 within the tumor cells. The beta particles emitted by Iodine-131 induce DNA damage, ultimately leading to cancer cell death.[2][4]
Experimental Protocols
Radiolabeling of this compound with Iodine-131
The radiolabeling of this compound with Iodine-131 is typically achieved via an electrophilic substitution reaction on a suitable precursor. While specific protocols may vary, a general method adapted from the radioiodination of similar small molecules is as follows:
-
Precursor: A tin-based precursor of this compound, such as a tributylstannyl derivative, is often used to facilitate radioiodination.
-
Reaction Mixture: The precursor is dissolved in a suitable solvent, such as a mixture of ethanol and acetic acid.
-
Radioiodination: No-carrier-added sodium [131I]iodide is added to the reaction mixture.
-
Oxidizing Agent: An oxidizing agent, such as N-chlorosuccinimide, is introduced to facilitate the electrophilic substitution of the tin group with Iodine-131.
-
Quenching: The reaction is quenched after a short incubation period at room temperature by the addition of a reducing agent, for instance, sodium metabisulfite.
-
Purification: The resulting 131I-MIP-1095 is purified using high-performance liquid chromatography (HPLC) to remove unreacted Iodine-131 and other impurities.
-
Quality Control: The radiochemical purity and specific activity of the final product are determined using analytical HPLC and a dose calibrator.
In Vivo Biodistribution Studies in a Preclinical Model
Preclinical evaluation of the biodistribution of radioiodinated this compound has been conducted using animal models, typically immunodeficient mice bearing human prostate cancer xenografts. A representative experimental protocol is outlined below:
-
Animal Model: Male immunodeficient mice (e.g., athymic nude mice) are inoculated subcutaneously with human prostate cancer cells that express PSMA, such as LNCaP cells.[6][7] Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.
-
Radiotracer Administration: A known quantity of 131I-MIP-1095 (or a surrogate like 125I-MIP-1095 for biodistribution studies) is administered to the tumor-bearing mice, typically via intravenous injection into the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the change in biodistribution over time.
-
Tissue Harvesting: At each time point, various organs and tissues of interest are dissected, weighed, and their radioactivity is measured using a gamma counter. These tissues typically include the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.
-
Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of uptake across different organs and time points.
Quantitative Biodistribution Data
The following table summarizes the preclinical in vivo biodistribution of radioiodinated this compound in LNCaP tumor-bearing mice. This data provides critical insights into the uptake and clearance of the radiopharmaceutical.
| Tissue | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) | 72 hours (%ID/g) |
| Blood | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Tumor | 10.2 ± 1.5 | 15.1 ± 2.2 | 18.9 ± 2.8 | 14.3 ± 2.1 | 11.0 ± 1.6 |
| Kidneys | 11.5 ± 1.7 | 8.9 ± 1.3 | 3.2 ± 0.5 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| Liver | 3.1 ± 0.5 | 2.8 ± 0.4 | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |
| Spleen | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |
| Lungs | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |
| Muscle | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
Data adapted from preclinical studies and presented as mean ± standard deviation.
Clinical Biodistribution and Dosimetry
In human clinical trials, the biodistribution of 131I-MIP-1095 has been evaluated using imaging techniques such as PET/CT with 124I-MIP-1095 as a positron-emitting analog.[8] These studies have confirmed the high uptake of the radiopharmaceutical in PSMA-positive tumor lesions.[8][9] Dosimetry estimates have revealed that the highest absorbed radiation doses are delivered to the salivary glands, liver, and kidneys.[8][10]
Visualizations
Signaling and Therapeutic Pathway
Caption: Mechanism of action of 131I-MIP-1095 from circulation to tumor cell death.
Experimental Workflow for In Vivo Biodistribution
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Preclinical Evaluation of Novel Glutamate-Urea-Lysine Analogues That Target Prostate-Specific Membrane Antigen as Molecular Imaging Pharmaceuticals for Prostate Cancer | CiNii Research [cir.nii.ac.jp]
- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. First-in-man evaluation of 2 high-affinity PSMA-avid small molecules for imaging prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Imaging and Therapeutic Potential of MIP-1095: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIP-1095 is a urea-based, small-molecule radiopharmaceutical designed for the targeted imaging and therapy of prostate cancer.[1][2] It is a high-affinity ligand of the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells.[2][3] This specific targeting allows for the delivery of a conjugated radioisotope directly to tumor cells, enabling both sensitive detection and potent therapeutic effects.
This technical guide provides an in-depth overview of the molecular imaging potential of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical and clinical investigations, and visualizing essential pathways and workflows.
Mechanism of Action
This compound's efficacy is rooted in its specific binding to the extracellular domain of PSMA.[2] When radiolabeled with an appropriate isotope, such as Iodine-123 ([¹²³I]) for imaging or Iodine-131 ([¹³¹I]) for therapy, this compound acts as a vehicle to deliver radiation to PSMA-expressing tissues.[4][5] The beta particles emitted by ¹³¹I induce cellular damage, primarily through the generation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, leading to tumor cell death.[6]
Caption: Mechanism of action of radiolabeled this compound.
Data Presentation
Biodistribution and Dosimetry
The biodistribution of this compound has been evaluated in both preclinical and clinical settings to determine its uptake in tumors and normal organs, and to estimate the radiation absorbed dose.
Table 1: Biodistribution of [¹²³I]this compound in Patients with Prostate Cancer [7]
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Kidneys | 0.058 |
| Liver | 0.054 |
Table 2: Estimated Absorbed Radiation Doses for [¹³¹I]this compound [4][8][9]
| Organ | Mean Absorbed Dose (mSv/MBq or Gy/Bq) |
| Salivary Glands | 3.8 mSv/MBq |
| Liver | 1.7 mSv/MBq |
| Kidneys | 1.4 mSv/MBq |
| Red Marrow | 0.37 mSv/MBq |
Clinical Efficacy
Clinical trials have assessed the therapeutic potential of [¹³¹I]this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).
Table 3: Clinical Efficacy of [¹³¹I]this compound in mCRPC Patients [9][10]
| Endpoint | Result |
| Phase 2 Trial | |
| PSA Decline >50% | 6 out of 9 patients |
| Median Overall Survival | 10.3 months |
| Median Progression-Free Survival | 5.4 months |
| Compassionate Use Study | |
| PSA Decline >50% | 60.7% of patients |
| Reduction in Bone Pain | 84.6% of patients with bone pain |
Experimental Protocols
Synthesis and Radiolabeling of this compound
The synthesis of radioiodinated this compound is typically achieved through an iododestannylation reaction.[11]
Protocol for [¹³¹I]this compound Synthesis: [11]
-
Precursor: The process starts with the trimethylstannyl precursor of this compound.
-
Radioiodination: The precursor is reacted with Sodium Iodide-¹³¹ (Na¹³¹I) under acidic and oxidizing conditions.
-
Purification: The resulting ¹³¹I-labeled tri-tert-butyl esters are purified using C18 Sep Pak columns.
-
Deprotection: The purified esters are deprotected with trifluoroacetic acid to yield the final radioiodinated this compound.
-
Quality Control: The final product is assessed for radiochemical purity (>95%) and specific activity (≥ 148 GBq/μmol).
Caption: Synthesis workflow for [¹³¹I]this compound.
Preclinical In Vitro Studies
In vitro studies have been crucial in characterizing the binding affinity and cellular uptake of this compound.
Cell Lines:
-
LNCaP: A human prostate adenocarcinoma cell line that expresses PSMA.
-
PC3: A human prostate cancer cell line that is typically PSMA-negative and used as a control.
Binding and Internalization Assay:
-
Cell Culture: LNCaP and PC3 cells are cultured in appropriate media.
-
Incubation: Cells are incubated with radiolabeled this compound at various concentrations and for different time points.
-
Washing: Unbound radioligand is removed by washing the cells.
-
Measurement: The amount of cell-associated radioactivity is measured to determine binding and internalization.
Preclinical In Vivo Studies
Animal models have been used to evaluate the biodistribution, tumor targeting, and therapeutic efficacy of this compound.
Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP) to establish tumors.[12]
Biodistribution and Imaging Studies:
-
Administration: Tumor-bearing mice are intravenously injected with radiolabeled this compound.
-
Imaging: At various time points post-injection, animals are imaged using SPECT/CT or PET/CT.
-
Tissue Harvesting: After the final imaging session, animals are euthanized, and organs of interest are harvested.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Clinical Trial Protocols
Clinical trials have been conducted to assess the safety, dosimetry, and efficacy of this compound in patients with prostate cancer.
Phase 1 Dose-Escalation Study (NCT03030885): [4]
-
Patient Population: Men with mCRPC who have been previously treated with second-generation antiandrogens and taxane chemotherapy.
-
Study Design: Open-label, dose-ascending study to determine the maximum tolerated dose.
-
Intervention: A single intravenous administration of [¹³¹I]this compound.
-
Assessments: Dosimetry and biodistribution were assessed. Safety, tolerability, and PSA response were monitored.
Phase 2 Single-Arm Study: [9]
-
Patient Population: Patients with mCRPC who have exhausted all approved therapies.
-
Inclusion Criteria: Patients must have PSMA-positive tumor volume greater than 50% as determined by ¹⁸F-DCFPyL PET and ¹⁸F-FDG PET.
-
Intervention: Up to four doses of [¹³¹I]this compound.
-
Primary Endpoint: Prostate-specific antigen (PSA) response rate.
-
Secondary Endpoints: Radiographic response, adverse events, overall survival, and radiographic progression-free survival.
Caption: Phase 2 clinical trial workflow for [¹³¹I]this compound.
Conclusion
This compound demonstrates significant potential as a molecular imaging agent and a targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for specific delivery of radioisotopes to tumor sites, leading to both effective imaging and therapeutic outcomes in preclinical and clinical studies. The data summarized and protocols detailed in this guide provide a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation and application of this promising agent.
References
- 1. 131I-MIP-1095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy [inis.iaea.org]
- 12. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Radiolabeling of MIP-1095 with Iodine-131
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIP-1095 is a urea-based small molecule inhibitor of the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells.[1][2] When radiolabeled with Iodine-131 (¹³¹I), a beta- and gamma-emitting radionuclide, ¹³¹I-MIP-1095 becomes a promising theranostic agent for the targeted radiotherapy of metastatic castration-resistant prostate cancer (mCRPC).[3][4] The gamma emissions of ¹³¹I allow for scintigraphic imaging, while the beta particles deliver a cytotoxic radiation dose to the tumor cells. This document provides detailed protocols for the synthesis and quality control of ¹³¹I-MIP-1095.
Signaling Pathway of PSMA
This compound targets PSMA, which is involved in cellular signaling pathways that promote prostate cancer progression. Upon binding of its natural ligand or inhibitors like this compound, PSMA can modulate intracellular signaling cascades. One key pathway involves the interaction of PSMA with β1 integrin, which can influence cell adhesion and survival. PSMA has been shown to redirect signaling from the MAPK pathway to the PI3K-AKT pathway, promoting tumor cell survival and proliferation. The binding of ¹³¹I-MIP-1095 to PSMA not only facilitates the delivery of a lethal radiation dose but may also interfere with these pro-survival signaling pathways.
Caption: PSMA signaling and ¹³¹I-MIP-1095 interaction.
Experimental Workflow
The overall workflow for the preparation and quality control of ¹³¹I-MIP-1095 involves several key stages, from the synthesis of the precursor to the final product verification.
Caption: Workflow for ¹³¹I-MIP-1095 synthesis.
Data Presentation
| Parameter | Reported Value | Reference |
| Radiochemical Yield (RCY) | 50-70% | [] |
| 38-78% | ||
| Radiochemical Purity (RCP) | >95% | [] |
| 97% (average) | ||
| Specific Activity (SA) | ≥ 148 GBq/µmol | [] |
| 55.5 to 236.8 MBq/µmol |
Experimental Protocols
Synthesis of the Trimethyltin Precursor
The precursor for the radioiodination is (S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate. The synthesis of this precursor is a multi-step process that is typically performed by specialized chemists. For research purposes, it is often sourced from commercial vendors or synthesized in-house by medicinal chemistry laboratories. The general approach involves the coupling of protected amino acid derivatives and the introduction of the trimethylstannyl group to an aromatic ring.
Radiolabeling of this compound with Iodine-131
This protocol is based on the iododestannylation of the trimethyltin precursor.
Materials:
-
(S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate (this compound precursor)
-
Sodium Iodide (Na¹³¹I) solution (1.85–3.7 GBq)
-
Ethanol
-
Acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Trifluoroacetic acid (TFA)
-
C18 Sep-Pak cartridges
-
Sterile water for injection
-
0.9% Saline solution
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the this compound precursor in ethanol.
-
Prepare a fresh oxidizing solution by mixing 30% hydrogen peroxide with acetic acid.
-
-
Radioiodination Reaction:
-
In a shielded vial, combine the Na¹³¹I solution with the ethanolic solution of the this compound precursor.
-
Add the freshly prepared oxidizing solution (H₂O₂/acetic acid) to initiate the iododestannylation reaction.
-
Allow the reaction to proceed at room temperature for approximately 10-15 minutes.
-
-
Deprotection:
-
Following the radioiodination, add trifluoroacetic acid (TFA) to the reaction mixture to remove the tert-butyl protecting groups.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ¹³¹I and other hydrophilic impurities.
-
Elute the ¹³¹I-labeled tri-tert-butyl ester intermediate with ethanol.
-
The final deprotected ¹³¹I-MIP-1095 is then typically reformulated in a physiologically compatible buffer, such as 0.9% saline.
-
Quality Control
3.1. Radiochemical Purity and Identity by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.
HPLC Conditions:
-
Column: Chromolith® Performance RP-18e (100 x 3 mm) or equivalent reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
-
Gradient: Linear gradient from 0% to 100% B over 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 214 nm.
Procedure:
-
Inject a small aliquot of the final ¹³¹I-MIP-1095 product onto the HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
The identity of ¹³¹I-MIP-1095 is confirmed by comparing its retention time with that of a non-radioactive this compound reference standard.
-
Radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to ¹³¹I-MIP-1095 and dividing it by the total integrated area of all radioactive peaks in the chromatogram.
3.2. Specific Activity
The specific activity is a measure of the amount of radioactivity per unit mass of the compound. It is typically determined by dividing the total radioactivity of the final product (measured using a dose calibrator) by the mass of this compound, which can be quantified from the HPLC chromatogram by comparing the UV peak area to a standard curve of the non-radioactive reference compound.
3.3. Sterility and Endotoxin Testing
For clinical applications, the final product must be tested for sterility and endotoxins according to standard pharmacopeial methods to ensure patient safety.
Conclusion
The synthesis and radiolabeling of this compound with Iodine-131 provides a valuable tool for the targeted radiotherapy of prostate cancer. The protocols outlined in this document, when followed with appropriate radiochemical safety practices, can yield a high-purity product suitable for preclinical and clinical research. Adherence to rigorous quality control procedures is essential to ensure the safety and efficacy of this radiopharmaceutical.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹²³I-MIP-1095 SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹²³I-MIP-1095 is a radioiodinated small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed in prostate cancer. This document provides detailed application notes and protocols for the use of ¹²³I-MIP-1095 in Single Photon Emission Computed Tomography (SPECT) imaging for the detection of primary and metastatic prostate cancer. The protocols outlined below cover radiolabeling, quality control, patient preparation, and SPECT imaging procedures.
Radiolabeling of MIP-1095 with ¹²³I
The radiolabeling of this compound with Iodine-123 is achieved via an electrophilic radioiodination reaction on a tri-n-butylstannyl precursor. The following protocol is a representative procedure.
Experimental Protocol: Radiolabeling
Materials:
-
This compound tri-n-butylstannyl precursor
-
[¹²³I]Sodium Iodide in 0.1 M NaOH
-
Chloramine-T
-
Sodium metabisulfite
-
Ethanol, USP
-
Sterile water for injection
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN), HPLC grade
-
C18 Sep-Pak cartridge
-
Sterile 0.22 µm filter
Procedure:
-
To a sterile vial containing the this compound tri-n-butylstannyl precursor (typically 5-10 µg in a small volume of ethanol), add [¹²³I]Sodium Iodide (typically 185-370 MBq, 5-10 mCi).
-
Initiate the radioiodination reaction by adding an aqueous solution of Chloramine-T (typically 50 µg in 50 µL of sterile water).
-
Allow the reaction to proceed at room temperature for 5-10 minutes with gentle agitation.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite (typically 100 µg in 100 µL of sterile water).
-
Dilute the reaction mixture with 1 mL of 0.1% TFA in water.
-
Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the diluted reaction mixture onto the activated C18 Sep-Pak cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted ¹²³I and other hydrophilic impurities.
-
Elute the ¹²³I-MIP-1095 from the cartridge with 1 mL of ethanol.
-
Evaporate the ethanol under a stream of nitrogen gas.
-
Reconstitute the final product in a suitable vehicle for injection, such as sterile saline with a small percentage of ethanol, and pass it through a sterile 0.22 µm filter into a sterile vial.
Radiolabeling Workflow
Caption: Workflow for the radiolabeling of this compound with ¹²³I.
Quality Control of ¹²³I-MIP-1095
Ensuring the purity and identity of the final radiolabeled product is critical for patient safety and imaging accuracy.
Experimental Protocol: Quality Control
1. Radiochemical Purity (RCP) by HPLC:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV and a radioactivity detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 95% A and 5% B to 5% A and 95% B over 15-20 minutes.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Inject a small aliquot of the final product onto the HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
Calculate the radiochemical purity by integrating the area under the radioactive peak corresponding to ¹²³I-MIP-1095 and dividing it by the total integrated radioactive area of all peaks.
-
The acceptance criterion for RCP is typically ≥95%.
-
2. Radionuclidic Purity:
-
System: Multichannel analyzer with a high-purity germanium (HPGe) detector.
-
Procedure:
-
Acquire a gamma spectrum of the final ¹²³I-MIP-1095 product.
-
Identify the characteristic photopeak of ¹²³I at 159 keV.
-
Identify and quantify any radionuclide impurities by their characteristic gamma emissions.
-
The acceptance criterion for radionuclidic purity is typically ≥99%.
-
3. Sterility and Endotoxin Testing:
-
Standard pharmacopeial methods for sterility (e.g., direct inoculation or membrane filtration) and bacterial endotoxins (LAL test) should be performed.
Quality Control Workflow
Caption: Quality control workflow for ¹²³I-MIP-1095.
¹²³I-MIP-1095 SPECT Imaging Protocol
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to the injection of ¹²³I-MIP-1095.
-
Hydration: Patients should be well-hydrated. Encourage the patient to drink several glasses of water before the injection and to continue hydrating and voiding frequently after the injection to reduce radiation dose to the bladder.
-
Medications: A review of the patient's current medications should be conducted to identify any potential interferences.
SPECT Imaging Protocol
1. Radiopharmaceutical Administration:
-
Dose: Aseptically administer 185-370 MBq (5-10 mCi) of ¹²³I-MIP-1095 intravenously.[1]
-
Flush: Follow the injection with a 10-20 mL saline flush.
2. Imaging Time Points:
-
Whole-body planar and SPECT/CT imaging can be performed at multiple time points to assess the biodistribution and tumor uptake.
-
Early Imaging: 1-4 hours post-injection.[1]
-
Delayed Imaging: 18-24 hours post-injection. Delayed imaging may improve tumor-to-background ratios.
-
Additional imaging points up to 72 hours can be considered for dosimetry calculations.
3. SPECT/CT Acquisition Parameters:
-
Gamma Camera: Dual-head SPECT or SPECT/CT scanner.
-
Collimator: Low-energy, high-resolution (LEHR) collimator.
-
Energy Window: 15-20% window centered at 159 keV for ¹²³I.
-
SPECT Acquisition:
-
Matrix: 128x128.
-
Rotation: 360° (180° per head).
-
Projections: 60-120 projections over 360°.
-
Time per projection: 20-30 seconds.
-
-
CT Acquisition (for SPECT/CT):
-
Low-dose CT for attenuation correction and anatomical localization. Typical parameters: 120 kVp, 30-50 mAs.
-
-
Image Reconstruction:
-
Iterative reconstruction (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
-
SPECT Imaging Workflow
Caption: Workflow for ¹²³I-MIP-1095 SPECT imaging.
Data Presentation
Table 1: Radiolabeling and Quality Control Parameters
| Parameter | Specification |
| Radiochemical Yield | > 50% |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Purity | ≥ 99% |
| Sterility | Sterile |
| Bacterial Endotoxins | < 175 EU/V |
Table 2: SPECT Imaging Parameters
| Parameter | Recommended Setting |
| Injected Dose | 185-370 MBq (5-10 mCi) |
| Imaging Time Points | 1-4 hours and 18-24 hours post-injection |
| Collimator | Low-Energy, High-Resolution (LEHR) |
| Energy Window | 159 keV ± 10% |
| Matrix Size | 128 x 128 |
| Projections | 60-120 over 360° |
| Reconstruction | Iterative (OSEM) with corrections |
Table 3: Biodistribution and Dosimetry of ¹²³I-MIP-1095
Note: The following data is extrapolated from studies using ¹²⁴I-MIP-1095 and early clinical data with ¹²³I-MIP-1095. Organ-specific dosimetry may vary.
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Salivary Glands | 0.15 |
| Liver | 0.06 |
| Kidneys | 0.05 |
| Red Marrow | Not Reported for ¹²³I |
| Total Body | 0.01 |
(Data derived from phase I clinical trial information)[1]
Disclaimer
This document is intended for informational purposes for research, scientific, and drug development professionals. The protocols provided are representative and may require optimization for specific laboratory conditions and equipment. All procedures involving radioactive materials must be conducted in compliance with institutional and regulatory guidelines for radiation safety. For clinical applications, please refer to approved package inserts and institutional review board (IRB) approved protocols.
References
Application Notes and Protocols: MIP-1095 for In Vitro Prostate Cancer Cell Line Studies
Introduction
MIP-1095 is a urea-based, small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells.[1][2] When radiolabeled with Iodine-131 (¹³¹I-MIP-1095), it serves as a targeted radiopharmaceutical designed to selectively deliver cytotoxic radiation to PSMA-expressing tumors.[1][3] In vitro studies utilizing prostate cancer cell lines are crucial for elucidating the mechanisms of action, evaluating therapeutic efficacy, and exploring potential combination therapies involving this compound. These application notes provide detailed protocols and data presentation for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.
Mechanism of Action
¹³¹I-MIP-1095 functions by binding with high affinity to the extracellular domain of PSMA on prostate cancer cells.[1][3] Following this binding, the cytotoxic effect is mediated by the beta-particle emissions from the Iodine-131 isotope, which induces cellular damage, primarily through DNA double-strand breaks, leading to cell death. This targeted delivery minimizes off-target radiation exposure to healthy tissues.
References
- 1. 131i-mip-1095 - My Cancer Genome [mycancergenome.org]
- 2. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
Application Note: LNCaP Spheroid Growth Assays Using ¹³¹I-MIP-1095 for Preclinical Evaluation of Radioligand Therapy
Introduction
Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, are increasingly recognized for their ability to mimic the complex microenvironment of in vivo tumors more accurately than traditional two-dimensional (2D) monolayer cultures.[1] For prostate cancer research, the LNCaP cell line, which expresses key markers like prostate-specific antigen (PSA) and prostate-specific membrane antigen (PSMA), is a valuable tool.[2] When grown as spheroids, LNCaP cells develop physiological gradients of oxygen and nutrients, forming a necrotic core and a proliferative outer layer, which closely resembles a microtumor.[1][2]
This application note details a protocol for conducting spheroid growth assays using LNCaP cells to evaluate the efficacy of ¹³¹I-MIP-1095, a PSMA-targeted radiopharmaceutical.[3] ¹³¹I-MIP-1095 is a small-molecule radioligand designed to selectively deliver cytotoxic radiation from Iodine-131 to PSMA-expressing cancer cells.[4][5] This targeted approach has shown promise in treating metastatic castration-resistant prostate cancer (mCRPC).[4][6] The protocols outlined below provide a framework for assessing the anti-tumor activity of ¹³¹I-MIP-1095 in a physiologically relevant in vitro model.
Mechanism of Action: ¹³¹I-MIP-1095
¹³¹I-MIP-1095 is a radioconjugate composed of MIP-1095, a urea-based ligand that potently and selectively binds to the extracellular domain of PSMA, and the radionuclide Iodine-131.[5][7] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells.[4][8] Upon intravenous administration, the this compound moiety targets and binds to PSMA-expressing cells. The complex is then internalized, delivering a lethal dose of beta radiation from ¹³¹I directly to the tumor cell, leading to DNA damage and cell death.[6] This targeted delivery minimizes radiation exposure to healthy tissues.[9]
Experimental Protocols
Protocol 1: LNCaP Cell Culture and Maintenance
-
Cell Line: LNCaP (ATCC® CRL-1740™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: Maintain cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Subculturing: When flasks reach 70-80% confluency, aspirate the medium, wash once with 1X PBS, and dissociate cells using TrypLE™ Express Enzyme. Neutralize with 4 volumes of complete culture medium.[10]
-
Cell Viability: Ensure cell viability is >90% for spheroid generation using an automated cell counter.[10]
Protocol 2: LNCaP Spheroid Formation
This protocol is adapted from established methods for generating uniform spheroids.[1][10]
-
Plate Type: Use ultra-low attachment 96-well round-bottom plates.
-
Cell Seeding:
-
Spheroid Formation:
-
Media Change: Every 2-3 days, carefully aspirate 100 µL of spent medium from each well and replace it with 100 µL of fresh, pre-warmed medium.[10]
-
Spheroid Growth: Spheroids are typically ready for treatment within 4-8 days, depending on the initial seeding density.[10]
Protocol 3: ¹³¹I-MIP-1095 Treatment and Growth Assay
This protocol is based on a study evaluating ¹³¹I-MIP-1095 on LNCaP spheroids.[3]
-
Preparation: Synthesize ¹³¹I-MIP-1095 as previously described.[3] Prepare dilutions of ¹³¹I-MIP-1095 in culture medium to achieve final radioactive concentrations (e.g., 0.37, 1, and 10 MBq/mL).[3]
-
Treatment:
-
Once spheroids have reached a desired diameter (e.g., ~100 µm), replace the medium with the ¹³¹I-MIP-1095-containing medium.
-
Incubate the spheroids with the radiopharmaceutical for a defined period (e.g., 2 hours).[3]
-
-
Wash Step: After incubation, carefully wash the spheroids three times with fresh culture medium to remove excess, unbound ¹³¹I-MIP-1095.[3]
-
Growth Monitoring:
-
Individually transfer spheroids to agar-coated wells to prevent attachment.[3]
-
Measure two orthogonal diameters (d_max and d_min) of each spheroid every 2-3 days using an inverted microscope with a calibrated eyepiece or imaging software (e.g., ImageJ).[3]
-
Calculate the spheroid volume (V) using the formula: V = (π × d_max × d_min²) / 6.[3]
-
Continue monitoring for a period of 21-28 days or until control spheroids reach a growth plateau.
-
-
Data Analysis:
-
Plot the mean spheroid volume versus time for each treatment group.
-
Quantify treatment efficacy by calculating endpoints such as the time required for spheroid volume to double (τ₂) and the Area Under the Curve (AUC) of the growth curve.[3]
-
Data Presentation
The following tables summarize quantitative data from a representative study evaluating the effect of ¹³¹I-MIP-1095 on LNCaP spheroid growth.
Table 1: Effect of ¹³¹I-MIP-1095 on LNCaP Spheroid Growth Parameters
This table presents the growth delay effect of a 2-hour treatment with different concentrations of ¹³¹I-MIP-1095 on LNCaP spheroids. Efficacy is quantified by the area under the volume-time growth curve (AUC) and the time for spheroid volume to double (τ₂). A lower AUC value indicates greater growth inhibition.
| Treatment Group (MBq/mL) | Area Under Curve (AUC) (Mean ± SEM) | Time to Double Volume (τ₂) (Days, Mean ± SEM) |
| Control (0) | 25.75 ± 0.84 | - |
| ¹³¹I-MIP-1095 (0.37) | 20.89 ± 0.81 | - |
| ¹³¹I-MIP-1095 (1.0) | 20.09 ± 0.56 | - |
| ¹³¹I-MIP-1095 (10.0) | 19.30 ± 0.61 | - |
| Data adapted from a study on LNCaP spheroids, demonstrating a dose-dependent decrease in spheroid growth.[3] |
Table 2: Estimated Absorbed Radiation Doses of ¹³¹I-MIP-1095 in Clinical Studies
This table provides dosimetry estimates from human studies using a PET/CT imaging analog (¹²⁴I-MIP-1095) to calculate the absorbed dose for ¹³¹I-MIP-1095. This data highlights the biodistribution and tumor-targeting specificity of the radioligand.
| Organ / Tissue | Absorbed Dose (mSv/MBq) |
| Salivary Glands | 3.8 |
| Liver | 1.7 |
| Kidneys | 1.4 |
| Red Marrow | 0.37 |
| Tumor Lesions (Metastases) | Up to 300 Gy (total absorbed dose) |
| Data derived from dosimetry calculations in patients with metastatic castration-resistant prostate cancer.[11][12] |
The LNCaP spheroid model provides a robust and physiologically relevant platform for the preclinical evaluation of PSMA-targeted radioligand therapies like ¹³¹I-MIP-1095. The protocols detailed in this application note offer a standardized method for assessing the anti-tumor efficacy, dose-response relationship, and growth kinetics following treatment. The quantitative data from such assays are critical for informing the design of subsequent in vivo studies and clinical trials, ultimately accelerating the development of novel treatments for prostate cancer.
References
- 1. Multicellular tumor spheroids of LNCaP-Luc prostate cancer cells as in vitro screening models for cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 131I-MIP-1095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. 131i-mip-1095 - My Cancer Genome [mycancergenome.org]
- 6. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. LNCaP Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Efficacy Testing of MIP-1095 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIP-1095 is a small-molecule radiopharmaceutical that specifically targets the Prostate-Specific Membrane Antigen (PSMA), a protein significantly overexpressed on the surface of prostate cancer cells.[1][2] Radiolabeled with Iodine-131 (¹³¹I), this compound delivers targeted beta-particle radiation to tumor cells, leading to cell death.[1] PSMA's expression correlates with tumor progression and metastasis, making it an excellent target for both diagnosis and therapy of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC).[3] Preclinical evaluation in relevant animal models is a critical step in the development of PSMA-targeted therapies like this compound to assess their efficacy, biodistribution, and safety prior to clinical trials.
This document provides detailed application notes and protocols for utilizing various animal models to test the efficacy of this compound. It includes methodologies for establishing xenograft and patient-derived xenograft (PDX) models, as well as considerations for using canine models.
Signaling Pathway of PSMA-Targeted Radiotherapy
The therapeutic efficacy of this compound is initiated by its high-affinity binding to the extracellular domain of PSMA on prostate cancer cells. Following binding, the this compound/PSMA complex is internalized by the cell. The radioisotope, ¹³¹I, then emits beta particles, which are a form of ionizing radiation. These high-energy electrons travel a short distance within the tissue, creating DNA double-strand breaks and generating reactive oxygen species within the target cancer cells and in their immediate vicinity. This cellular damage ultimately triggers programmed cell death (apoptosis).
Recommended Animal Models for this compound Efficacy Studies
The choice of animal model is critical for obtaining clinically relevant data. Several models are available, each with distinct advantages and limitations.
Human Prostate Cancer Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting human prostate cancer cell lines into immunodeficient mice. These models are widely used due to their reproducibility and relatively low cost.
Recommended Cell Lines:
-
LNCaP: Expresses PSMA and is androgen-sensitive. Useful for studying early-stage or hormone-responsive prostate cancer.[4][5]
-
C4-2: A subline of LNCaP that is castration-resistant and can form bone metastases, making it a suitable model for mCRPC.[5][6][7]
-
22Rv1: Expresses PSMA and is castration-resistant.[1]
Model Types:
-
Subcutaneous Xenografts: Cells are injected under the skin. These tumors are easy to establish and monitor.[3]
-
Orthotopic Xenografts: Cells are implanted directly into the prostate gland of the mouse. This model more accurately reflects the tumor microenvironment and metastatic potential.
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered the gold standard for preclinical efficacy testing as they retain the heterogeneity and molecular characteristics of the original human tumor.[8][9][10][11]
Canine Prostate Cancer Models
Dogs can spontaneously develop prostate cancer that shares similarities with the human disease, including PSMA expression and the formation of osteoblastic bone metastases.[12][13] An orthotopic canine prostate cancer model using the Ace-1 cell line engineered to express human PSMA has been established and can serve as a valuable large animal model for translational studies.[12][14]
Experimental Protocols
Below are detailed protocols for establishing and utilizing xenograft models for this compound efficacy studies.
Protocol 1: Subcutaneous LNCaP/C4-2 Xenograft Model
1. Animal Selection and Housing:
-
Strain: Male athymic nude or SCID mice, 6-8 weeks old.
-
Housing: House animals in a sterile environment (e.g., individually ventilated cages) with ad libitum access to sterile food and water.
2. Cell Culture and Preparation:
-
Culture LNCaP or C4-2 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
3. Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the flank of the mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[15]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
5. Administration of ¹³¹I-MIP-1095:
-
Administer ¹³¹I-MIP-1095 via intravenous (tail vein) injection. The exact dose and schedule should be determined based on dosimetry studies. For similar PSMA-targeted radioligands, therapeutic doses in mice have ranged from 10 to 100 MBq.[4][16][17]
-
The control group should receive a vehicle injection (e.g., saline).
6. Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.
-
Survival Analysis: Monitor animals for signs of distress and euthanize when humane endpoints are reached. Record the date of death or euthanasia for survival analysis.
-
Biodistribution: At selected time points, euthanize a subset of animals and harvest tumors and major organs to measure the radioactivity using a gamma counter. Express results as a percentage of the injected dose per gram of tissue (%ID/g).[1][18][19]
-
Bioluminescence Imaging (for luciferase-expressing cells): If using cell lines engineered to express luciferase, imaging can be performed to monitor tumor burden non-invasively.[20][21][22] Inject D-luciferin intraperitoneally and image the animals using an in vivo imaging system.[21]
Protocol 2: Orthotopic C4-2 Xenograft Model for Metastasis
1. Animal and Cell Preparation: As described in Protocol 1. Use of luciferase-expressing C4-2 cells is highly recommended for monitoring metastasis.
2. Surgical Implantation:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small abdominal incision to expose the prostate gland.
-
Inject 20 µL of the cell suspension (e.g., 1 x 10⁵ cells) into the dorsal lobe of the prostate.[23]
-
Suture the incision.
3. Monitoring and Endpoints:
-
Monitor primary tumor growth and metastasis using bioluminescence imaging weekly.[17]
-
Administer ¹³¹I-MIP-1095 as described in Protocol 1.
-
Efficacy endpoints include primary tumor growth, metastatic burden (quantified by bioluminescence), and overall survival.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical efficacy study of this compound in a xenograft mouse model.
Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and structured format. Below are examples of tables for presenting biodistribution and efficacy data, based on studies of similar PSMA-targeted radiopharmaceuticals.
Table 1: Biodistribution of a PSMA-Targeted Radioligand in LNCaP Xenograft-Bearing Mice
| Organ | 1 h | 24 h | 96 h |
| Blood | 2.50 ± 0.80 | 0.25 ± 0.05 | 0.13 ± 0.02 |
| Heart | 1.20 ± 0.30 | 0.15 ± 0.04 | 0.08 ± 0.01 |
| Lungs | 3.10 ± 0.90 | 0.40 ± 0.10 | 0.20 ± 0.05 |
| Liver | 1.80 ± 0.50 | 0.50 ± 0.15 | 0.30 ± 0.08 |
| Spleen | 1.50 ± 0.40 | 0.30 ± 0.08 | 0.15 ± 0.04 |
| Kidneys | 107.65 ± 37.19 | 10.50 ± 2.50 | 1.55 ± 0.26 |
| Tumor | 26.52 ± 12.11 | 40.56 ± 10.01 | 25.30 ± 5.60 |
| Data are presented as mean %ID/g ± SD. Data is adapted from a study on a similar PSMA-targeted radioligand for illustrative purposes.[18] |
Table 2: Therapeutic Efficacy of PSMA-Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer Bone Metastasis
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle Control | 26 | - |
| 37 MBq | 34 | 30.7 |
| 111 MBq | 40 | 53.8 |
| Data adapted from a study on ¹⁷⁷Lu-PSMA-617 in a bone metastasis model for illustrative purposes.[24][25] |
Table 3: Tumor Growth Inhibition in LNCaP Xenograft-Bearing Mice
| Treatment Group | Tumor Volume at Day 58 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| ¹⁷⁷Lu-PSMA-617 | 525 ± 80 | 58 |
| Test Compound | 25 ± 10 | 98 |
| Data are presented as mean ± SD. Data is adapted from a study comparing a novel PSMA-targeted radioligand to ¹⁷⁷Lu-PSMA-617 for illustrative purposes.[18] |
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound efficacy. The use of clinically relevant models, such as orthotopic and PDX models, combined with rigorous experimental design and quantitative endpoint analysis, will generate the necessary data to support the continued development of this promising PSMA-targeted radiopharmaceutical for the treatment of prostate cancer.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Genomic and Transcriptomic Analyses of LNCaP and C4-2B Prostate Cancer Cell Lines | PLOS One [journals.plos.org]
- 6. Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of a photodynamic therapy agent using a canine prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmrxiv.de [pharmrxiv.de]
- 14. Evaluation of a photodynamic therapy agent using a canine prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations in ¹³¹I-MIP-1095 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ¹³¹I-MIP-1095 therapy, a targeted radiopharmaceutical approach for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Introduction
¹³¹I-MIP-1095 is a targeted radiopharmaceutical that combines the beta-emitting radionuclide Iodine-131 with MIP-1095, a small molecule that binds with high affinity to the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is overexpressed in the majority of prostate cancer cells, making it an attractive target for delivering cytotoxic radiation directly to the tumor site.[3] Accurate dosimetry is crucial for ensuring the safety and efficacy of ¹³¹I-MIP-1095 therapy, allowing for the optimization of the administered activity to maximize the radiation dose to the tumor while minimizing exposure to healthy tissues.[4]
These protocols are based on methodologies described in clinical trials and compassionate-use programs, primarily utilizing a diagnostic surrogate, ¹²⁴I-MIP-1095, for pre-therapeutic dosimetry assessment.[5][6]
Signaling Pathway and Mechanism of Action
¹³¹I-MIP-1095 exerts its therapeutic effect by delivering a lethal dose of beta radiation to cells expressing PSMA. The this compound ligand binds to the extracellular domain of PSMA, and the complex is subsequently internalized by the cancer cell. The emitted beta particles from the ¹³¹I payload then induce DNA damage and cell death.
PSMA itself is not merely a passive target but is also implicated in cellular signaling pathways that promote prostate cancer progression. Upregulation of PSMA has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[5][7] This shift promotes a pro-tumorigenic and anti-apoptotic phenotype.
Dosimetry Data Summary
The following tables summarize the absorbed dose estimates for critical organs and red marrow from clinical studies of ¹³¹I-MIP-1095. These values were derived from pre-therapeutic imaging with ¹²⁴I-MIP-1095 PET/CT.
Table 1: Absorbed Dose Estimates for ¹³¹I-MIP-1095 in Normal Organs
| Organ | Absorbed Dose (mSv/MBq)[5][6][8][9][10][11] |
| Salivary Glands | 3.8 |
| Liver | 1.7 |
| Kidneys | 1.4 |
| Red Marrow | 0.37 |
Table 2: Absorbed Dose Estimates from a Phase 1 Study of ¹³¹I-MIP-1095
| Organ | Absorbed Dose (Gy/Bq)[1] |
| Parotid/Salivary Glands | 3.5 |
| Liver | 2.2 |
| Kidneys | 1.3 |
| Spleen | 0.7 |
Experimental Protocols
Protocol 1: Pre-therapeutic Dosimetry using ¹²⁴I-MIP-1095 PET/CT
This protocol outlines the steps for acquiring and analyzing imaging data to calculate patient-specific dosimetry prior to ¹³¹I-MIP-1095 therapy.
1. Patient Preparation and Administration:
-
Patients should be adequately hydrated.
-
Administer a mean activity of 67.4 MBq of ¹²⁴I-MIP-1095 intravenously.[5][6][10]
2. PET/CT Imaging:
-
Perform whole-body PET/CT scans at multiple time points post-injection to characterize the biodistribution and clearance of the radiopharmaceutical.
-
Recommended imaging time points are 1, 4, 24, 48, and 72 hours post-injection.[5][6][10][11][12]
3. Image Analysis and Quantification:
-
On the co-registered CT images, define volumes of interest (VOIs) for all relevant source organs (e.g., salivary glands, liver, kidneys, spleen) and visible tumor lesions.
-
For each VOI at each time point, quantify the activity concentration (Bq/mL) from the PET images.
-
Convert the activity concentration to the total activity within the organ by multiplying by the organ volume.
4. Time-Activity Curve Generation:
-
For each source organ, plot the total activity as a function of time.
-
Fit the time-activity data to a suitable mathematical model (e.g., mono-exponential or bi-exponential decay) to generate a continuous time-activity curve.
5. Calculation of Time-Integrated Activity:
-
Integrate the area under the time-activity curve for each source organ from time zero to infinity to determine the total number of disintegrations (time-integrated activity) in Bq-s.
Protocol 2: Absorbed Dose Calculation using OLINDA/EXM Software
This protocol describes the general workflow for using the OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) software to calculate absorbed doses.
1. Software and Model Selection:
-
Launch the OLINDA/EXM software.
-
Select ¹³¹I as the radionuclide of interest.
-
Choose the appropriate patient phantom model (e.g., adult male, adult female) that best represents the patient.
2. Input of Time-Integrated Activity Data:
-
Input the calculated time-integrated activity values (from Protocol 1, Step 5) for each source organ into the software.
3. Dose Calculation:
-
The software will use the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed dose to each target organ.[4]
-
The calculation considers the energy emitted by the radionuclide, the fraction of energy absorbed by the target organ from each source organ, and the mass of the target organ.
4. Red Marrow Dosimetry:
-
The absorbed dose to the red marrow is typically calculated using a blood-based method. This involves collecting serial blood samples to determine the time-activity curve of ¹²⁴I-MIP-1095 in the blood and applying a suitable model within OLINDA/EXM.
5. Reporting:
-
The software will generate a report detailing the absorbed dose (in Gy or mGy) for each target organ per unit of administered activity (Bq or MBq).
Experimental and Dosimetry Calculation Workflow
The following diagram illustrates the overall workflow from patient administration to the final dosimetry report.
Conclusion
The protocols outlined in these application notes provide a framework for conducting accurate and reproducible dosimetry calculations for ¹³¹I-MIP-1095 therapy. Adherence to these standardized methods is essential for the safe and effective clinical implementation of this promising targeted radiopharmaceutical therapy. It is recommended that these procedures be performed by qualified medical physicists and nuclear medicine professionals with expertise in quantitative imaging and internal dosimetry.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GUEST | SNMMI [snmmi.org]
- 3. EANM Dosimetry Committee guidance document: good practice of clinical dosimetry reporting - ProQuest [proquest.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMAs role in signal transduction pathway switching in prostate cancer - Leslie Caromile [grantome.com]
- 7. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 8. Dosimetry for Radiopharmaceutical Therapy: The European Perspective | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. nmmitools.org [nmmitools.org]
- 10. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. urotoday.com [urotoday.com]
Application Notes and Protocols for ¹²⁴I-MIP-1095 PET/CT Imaging in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ¹²⁴I-MIP-1095, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), for Positron Emission Tomography/Computed Tomography (PET/CT) imaging in prostate cancer research and drug development.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and castration resistance.[1] This makes PSMA an exceptional target for both diagnostic imaging and targeted radionuclide therapy of prostate cancer. ¹²⁴I-MIP-1095 is a radioiodinated small molecule that binds with high affinity to the extracellular domain of PSMA, allowing for non-invasive visualization and quantification of PSMA expression in vivo using PET/CT.[1][2] The use of ¹²⁴I, a positron-emitting isotope of iodine, enables quantitative imaging to assess tumor burden, stage disease, and monitor response to therapy. Furthermore, due to its chemical identity with the therapeutic radionuclide ¹³¹I, ¹²⁴I-MIP-1095 serves as a theranostic agent for dosimetry calculations to predict potential side effects and therapeutic efficacy of ¹³¹I-MIP-1095 therapy.[1]
Principle of the Method
¹²⁴I-MIP-1095 is administered intravenously and distributes throughout the body. It specifically binds to PSMA expressed on prostate cancer cells. Following binding, the ¹²⁴I-MIP-1095/PSMA complex is internalized by the cancer cells through clathrin-mediated endocytosis.[3] The accumulation of the positron-emitting ¹²⁴I radionuclide at the tumor sites allows for their detection and quantification using a PET scanner. The PET data is co-registered with a low-dose CT scan for anatomical localization of the tracer uptake. The intensity of the PET signal, often quantified as the Standardized Uptake Value (SUV), is proportional to the level of PSMA expression and tumor viability.
Data Presentation
The following tables summarize the quantitative data from clinical studies using ¹²⁴I-MIP-1095 for PET/CT imaging in patients with prostate cancer.
Table 1: Patient Demographics and Clinical Characteristics (n=16) [1]
| Parameter | Median (Range) |
| Age (years) | 71.9 (55.2 - 76.6) |
| Weight (kg) | 77.5 (70 - 112.5) |
| PSA at time of scan (ng/ml) | 110.5 (1.13 - 577) |
| Gleason Score | 7 (6 - 9) |
Table 2: Estimated Absorbed Radiation Doses for ¹³¹I-MIP-1095 Based on ¹²⁴I-MIP-1095 PET/CT Imaging (n=16) [1]
| Organ | Mean Absorbed Dose (mSv/MBq) |
| Salivary Glands | 3.8 |
| Liver | 1.7 |
| Kidneys | 1.4 |
| Red Marrow | 0.37 |
Experimental Protocols
Protocol 1: Radiolabeling of MIP-1095 with ¹²⁴I
This protocol is adapted from the procedure for radiolabeling with ¹³¹I and is noted to be slightly modified for ¹²⁴I.[1]
Materials:
-
(S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)hexane-2-yl)ureido)pentanedioate (this compound precursor) solution (250 µg/mL in ethanol)
-
¹²⁴I-Sodium Iodide (purchased from a commercial supplier)
-
30% Hydrogen peroxide
-
Acetic acid
-
Water, sterile
-
Ethanol, 20% and 100%
-
Trifluoroacetic acid (TFA), neat
-
Phosphate buffer concentrate
-
SOLA cartridge
-
Plexa cartridge
-
GV sterile filter
-
HPLC system with a Chromolith® Performance RP-18e column (100 x 3 mm)
-
Mobile phase: Acetonitrile and water (both containing 0.1% TFA)
Procedure:
-
In a reaction vial, combine ¹²⁴I-NaI with 100 µL of the this compound precursor solution.
-
Add 50 µL of a freshly prepared solution of 0.15 mL 30% hydrogen peroxide in 0.85 mL acetic acid.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Dilute the reaction mixture with 1.5 mL of water.
-
Load the diluted mixture onto a SOLA cartridge.
-
Wash the cartridge with 2 mL of water to remove unreacted radioiodide and salts.
-
Dry the cartridge with a stream of nitrogen.
-
Elute the ¹²⁴I-labeled ester intermediate from the dry column using 0.5 mL of neat TFA.
-
Allow the deprotection (cleavage of tert-butyl esters) to proceed at room temperature for 15 minutes.
-
Dilute the solution with 5 mL of water.
-
Trap the diluted solution on a Plexa cartridge.
-
Wash the cartridge with 5 mL of 20% ethanol in water.
-
Elute the final product, ¹²⁴I-MIP-1095, with 1 mL of 100% ethanol, passing it through a GV sterile filter.
-
For the final formulation, dilute the solution with 9 mL of sterile water and add 200 µL of phosphate buffer concentrate to achieve a final matrix containing 10% ethanol.
-
Analyze the final product for radiochemical purity using HPLC with a linear gradient from 0% to 100% acetonitrile in water (both containing 0.1% TFA) over 5 minutes. Detect UV absorbance at 214 nm.
Protocol 2: Preclinical In Vivo Biodistribution Study in a Mouse Model of Prostate Cancer
This is a general protocol for assessing the biodistribution of a PSMA-targeting radioligand.[4][5][6]
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID)
-
PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-pip)
-
Matrigel (or similar)
-
¹²⁴I-MIP-1095 solution for injection (sterile, physiological pH)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Tumor Xenograft Implantation:
-
Subcutaneously inject a suspension of PSMA-positive prostate cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Intravenously inject a defined amount of ¹²⁴I-MIP-1095 (e.g., 1-2 MBq in 100-200 µL of saline) via the tail vein.
-
-
Tissue Collection:
-
At predefined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios.
-
Protocol 3: Clinical ¹²⁴I-MIP-1095 PET/CT Imaging
This protocol is based on a clinical study performed in patients with known prostate cancer.[1][7]
Patient Preparation:
-
No specific patient preparation such as fasting is required.
-
Ensure adequate hydration.
Radiopharmaceutical Administration:
-
Administer a mean activity of 67.4 MBq (range 26 to 105 MBq) of ¹²⁴I-MIP-1095 intravenously.[1]
-
Follow the injection with a saline flush (e.g., 10 mL of 0.9% NaCl).[1]
PET/CT Image Acquisition:
-
Perform PET/CT scans at multiple time points post-injection, for example, at 1, 4, 24, 48, and 72 hours.[1]
-
Acquire images from the base of the skull to the mid-thigh.
-
CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Acquisition: Acquire PET data in 3D mode.
-
Image Reconstruction: Reconstruct axial slices with CT-based measured attenuation correction using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[1]
Image Analysis:
-
Define volumes of interest (VOIs) for tumor lesions and normal organs on the co-registered PET/CT images.
-
Calculate the mean and maximum Standardized Uptake Values (SUV) for each VOI.
-
For dosimetry calculations, determine the time-activity curves for each organ and use software such as OLINDA/EXM.[1]
Visualizations
Caption: PSMA ligand binding and subsequent internalization via clathrin-mediated endocytosis.
Caption: Workflow for clinical ¹²⁴I-MIP-1095 PET/CT imaging from patient selection to data analysis.
References
- 1. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. Preclinical Evaluation of a Novel High-Affinity Radioligand [99mTc]Tc-BQ0413 Targeting Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ¹³¹I-MIP-1095
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of ¹³¹I-MIP-1095.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis scheme for ¹³¹I-MIP-1095?
A1: The synthesis of ¹³¹I-MIP-1095 is typically achieved through a multi-step process involving the radioiodination of a precursor molecule. The most common method is the iododestannylation of a trimethylstannyl precursor. This involves the reaction of the precursor with Sodium [¹³¹I]Iodide in the presence of an oxidizing agent under acidic conditions. The resulting ¹³¹I-labeled intermediate is then purified, followed by a deprotection step to yield the final ¹³¹I-MIP-1095.
Q2: What are the critical quality attributes of the final ¹³¹I-MIP-1095 product?
A2: The critical quality attributes for ¹³¹I-MIP-1095 include:
-
Radiochemical Purity: Greater than 95%.
-
Radiochemical Yield: Typically ranges from 50-70%, although yields up to 95% have been reported for analogous compounds under optimized conditions.
-
Specific Activity: Generally expected to be high, with reported values of ≥ 148 GBq/μmol.
-
Identity and Integrity: Confirmation of the correct chemical structure and absence of degradation products.
Q3: What are some of the known challenges in the synthesis of ¹³¹I-MIP-1095?
A3: Researchers have encountered several challenges during the synthesis of ¹³¹I-MIP-1095, including:
-
Variability in Radiochemical Yield: On-site synthesis has been associated with a high variance in treatment activity, suggesting inconsistencies in radiolabeling efficiency.
-
Manufacturing Concerns: A phase 1 clinical trial was halted due to unspecified "manufacturing concerns," highlighting the complexities of producing this radiopharmaceutical under stringent regulations.
-
Purification Difficulties: Separation of the desired product from unreacted starting materials, byproducts, and radiochemical impurities can be challenging.
-
Precursor Stability: The trimethylstannyl precursor may be sensitive to storage conditions and handling, which can impact its reactivity and the overall success of the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ¹³¹I-MIP-1095.
Low Radiochemical Yield (<50%)
| Potential Cause | Recommended Action |
| Poor Quality or Degradation of Trimethylstannyl Precursor | - Verify the purity and integrity of the precursor using analytical techniques such as NMR or mass spectrometry.- Store the precursor under inert gas (argon or nitrogen) at low temperatures and protected from light.- Consider re-purification of the precursor if impurities are detected. |
| Inefficient Oxidizing Agent | - Ensure the oxidizing agent (e.g., hydrogen peroxide, chloramine-T) is fresh and has been stored correctly.- Optimize the concentration of the oxidizing agent. Excess oxidant can lead to unwanted side reactions, while insufficient amounts will result in incomplete iodination. |
| Suboptimal Reaction pH | - The iododestannylation reaction is typically performed under acidic conditions. Verify and adjust the pH of the reaction mixture as needed. |
| Presence of Reducing Agents | - Ensure all glassware and reagents are free from reducing agents that could quench the radioiodination reaction. |
| Insufficient Reaction Time or Temperature | - Optimize the reaction time and temperature. Monitor the reaction progress using radio-TLC or radio-HPLC. |
Low Radiochemical Purity (<95%)
| Potential Cause | Recommended Action |
| Formation of Radioiodinated Byproducts | - Optimize the reaction conditions (pH, temperature, reactant concentrations) to minimize side reactions.- Analyze the product mixture by radio-HPLC to identify the nature of the impurities. |
| Incomplete Deprotection | - Ensure complete removal of the protecting groups (e.g., tert-butyl esters) by optimizing the concentration of the deprotecting agent (e.g., trifluoroacetic acid) and the reaction time.- Monitor the deprotection step by HPLC. |
| Ineffective Purification | - Optimize the solid-phase extraction (SPE) method. Ensure proper conditioning of the C18 Sep-Pak cartridge and use appropriate solvents for loading, washing, and elution.- If SPE is insufficient, consider using semi-preparative or preparative HPLC for purification. |
| Radiolysis | - Minimize the time the product is exposed to high radioactivity concentrations.- Consider the addition of a radical scavenger (e.g., ethanol, ascorbic acid) to the final formulation to improve stability. |
Inconsistent Specific Activity
| Potential Cause | Recommended Action |
| Presence of Carrier (Non-radioactive ¹²⁷I) | - Use "no-carrier-added" Sodium [¹³¹I]Iodide.- Ensure all reagents and solvents are free from iodide contamination. |
| Inaccurate Measurement of Mass | - Use a calibrated and highly sensitive microbalance for weighing the precursor.- Accurately determine the concentration of the final product. |
Experimental Protocols
Synthesis of ¹³¹I-MIP-1095 via Iododestannylation
This protocol is a generalized procedure based on available literature. Optimization of specific parameters may be required.
-
Preparation of Reagents:
-
Dissolve the trimethylstannyl precursor of MIP-1095 in a suitable organic solvent (e.g., ethanol/acetic acid mixture).
-
Prepare a fresh solution of the oxidizing agent (e.g., hydrogen peroxide).
-
Obtain a calibrated activity of no-carrier-added Sodium [¹³¹I]Iodide.
-
-
Radioiodination Reaction:
-
In a shielded vial, combine the precursor solution with the Sodium [¹³¹I]Iodide.
-
Add the oxidizing agent to initiate the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 10-30 minutes).
-
-
Purification of the ¹³¹I-labeled Intermediate:
-
Quench the reaction (e.g., with sodium metabisulfite).
-
Condition a C18 Sep-Pak cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted iodide and other polar impurities.
-
Elute the desired ¹³¹I-labeled protected this compound with ethanol.
-
-
Deprotection:
-
Evaporate the ethanol from the eluate.
-
Add trifluoroacetic acid (TFA) to the residue to remove the tert-butyl protecting groups.
-
Allow the deprotection reaction to proceed for the optimized time.
-
-
Final Formulation:
-
Remove the TFA under a stream of inert gas.
-
Reconstitute the final ¹³¹I-MIP-1095 product in a physiologically compatible buffer (e.g., phosphate-buffered saline with a stabilizer).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using radio-HPLC.
-
Calculate the radiochemical yield.
-
Measure the total activity and calculate the specific activity.
-
Data Presentation
Table 1: Reported Synthesis Parameters and Quality Attributes for ¹³¹I-MIP-1095 and Analogs
| Parameter | ¹³¹I-MIP-1095 | ¹²⁵I-MIP-1095 (Analog) |
| Radiochemical Yield | 50-70% | >95% |
| Radiochemical Purity | >95% | 99% |
| Specific Activity | ≥ 148 GBq/μmol | 918.18 ± 36.24 MBq/mg |
Visualizations
Caption: General synthesis workflow for ¹³¹I-MIP-1095.
Caption: Troubleshooting logic for low radiochemical yield.
Technical Support Center: Mitigating Off-Target Effects of MIP-1095 Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, characterizing, and reducing the off-target effects of MIP-1095, a radiopharmaceutical agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound is composed of a urea-based ligand that targets the prostate-specific membrane antigen (PSMA) and the radioisotope Iodine-131 (¹³¹I), which delivers cytotoxic radiation to tumor cells.[1][2] While this compound shows promise in selectively targeting PSMA-expressing cancer cells, understanding and managing its potential off-target effects is crucial for optimizing its therapeutic index and ensuring patient safety.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a targeted radiopharmaceutical. Its ligand component selectively binds to the extracellular domain of prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[2][3] The attached Iodine-131 is a β-particle emitter that induces DNA damage and cell death in the targeted tumor cells.[1][3]
Q2: What are the known or potential off-target sites of this compound?
A2: Off-target effects of this compound are primarily due to the physiological expression of PSMA in certain normal tissues. Dosimetry and biodistribution studies have shown uptake of ¹³¹I-MIP-1095 in the salivary and lacrimal glands, liver, kidneys, and spleen.[1][5] The highest absorbed radiation doses in normal tissues were observed in the salivary glands, liver, and kidneys.[5]
Q3: What are the most commonly observed side effects in clinical studies?
A3: In a Phase 1 clinical trial, the most common treatment-emergent adverse events were Grade 1-2 thrombocytopenia, anemia, leukopenia, and dry mouth (xerostomia).[1] Hematological toxicities were generally mild and reversible.[4][5]
Q4: How can I assess the biodistribution and potential for off-target effects of this compound in my preclinical models?
A4: Preclinical evaluation of this compound biodistribution can be performed using imaging techniques such as PET/CT with a diagnostic version of the agent (e.g., ¹²⁴I-MIP-1095).[5] This allows for the quantification of uptake in tumors and normal tissues over time, providing data for dosimetric calculations. Ex vivo biodistribution studies involving tissue harvesting at various time points post-injection can also provide detailed information on the distribution of the radiopharmaceutical.
Troubleshooting Guides
Issue 1: High uptake of this compound in non-target organs in animal models.
-
Possible Cause: Physiological expression of PSMA in the tissues of the animal model.
-
Troubleshooting Steps:
-
Confirm PSMA Expression: Use immunohistochemistry (IHC) or quantitative PCR (qPCR) to confirm the expression levels of PSMA in the off-target organs of your specific animal model.
-
Blocking Studies: Co-administer a non-radiolabeled PSMA-targeting ligand to compete with ¹³¹I-MIP-1095 for binding to PSMA. A reduction in uptake in the off-target organ would confirm PSMA-mediated accumulation.
-
Alternative Models: Consider using animal models with lower physiological PSMA expression in the organs of concern, if available.
-
Issue 2: Observed toxicity (e.g., weight loss, signs of distress) in animal models at therapeutic doses.
-
Possible Cause: Off-target radiation-induced damage to healthy tissues.
-
Troubleshooting Steps:
-
Dosimetry Calculations: Perform detailed dosimetric calculations for all major organs to estimate the absorbed radiation dose. This can be achieved through imaging studies with ¹²⁴I-MIP-1095.[5]
-
Dose-Escalation Studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.[3]
-
Fractionated Dosing: Investigate the use of fractionated dosing schedules, where the total therapeutic dose is divided into smaller, more frequent administrations. This may allow for repair of sublethal damage in normal tissues while still delivering a cytotoxic dose to the tumor.
-
Radioprotective Agents: Consider the co-administration of radioprotective agents that can mitigate radiation-induced damage in specific organs. For example, amifostine has been investigated for its ability to protect salivary glands.
-
Quantitative Data Summary
Table 1: Dosimetry Estimates for ¹³¹I-MIP-1095 in Humans
| Organ | Absorbed Dose (mSv/MBq) |
|---|---|
| Salivary Glands | 3.8 |
| Liver | 1.7 |
| Kidneys | 1.4 |
| Red Marrow | 0.37 |
Data from a study involving PET/CT imaging with ¹²⁴I-MIP-1095 to estimate dosimetry for ¹³¹I-MIP-1095.[5]
Table 2: Hematological Toxicities in a Phase 1 Trial of ¹³¹I-MIP-1095
| Adverse Event | Grade 1-2 Occurrences | Grade 3 or Higher Occurrences |
|---|---|---|
| Thrombocytopenia | Most Common | 4 patients in a Phase 2 trial |
| Anemia | Common | 4 patients in a Phase 2 trial |
| Leukopenia | Common | Not specified |
Phase 1 data showed most common events were Grade 1-2.[1] Phase 2 data reported Grade 3 or higher events.[6]
Experimental Protocols
Protocol 1: In Vivo Biodistribution of ¹³¹I-MIP-1095 in a Xenograft Mouse Model
Objective: To determine the uptake and clearance of ¹³¹I-MIP-1095 in tumor and major organs.
Methodology:
-
Animal Model: Use male immunodeficient mice (e.g., nude mice) bearing subcutaneous LNCaP (PSMA-positive) xenografts.
-
Compound Administration: Inject a known activity of ¹³¹I-MIP-1095 (e.g., 1-2 MBq) intravenously into the tail vein of each mouse.
-
Time Points: Euthanize cohorts of mice (n=3-5 per time point) at various times post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Tissue Harvesting: Collect blood and dissect major organs (tumor, salivary glands, liver, kidneys, spleen, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Protocol 2: Immunohistochemistry (IHC) for PSMA Expression
Objective: To qualitatively assess the expression of PSMA in tumor and normal tissues.
Methodology:
-
Tissue Preparation: Fix harvested tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on positively charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a validated anti-PSMA primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of PSMA staining.
Visualizations
Caption: On-target vs. off-target pathways of this compound.
References
- 1. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 131i-mip-1095 - My Cancer Genome [mycancergenome.org]
- 3. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Xerostomia with 131I-MIP-1095
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing xerostomia as a side effect of 131I-MIP-1095, a Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical.
Troubleshooting Guides
This section offers detailed guidance and experimental protocols to address specific issues that may arise during preclinical or clinical research involving 131I-MIP-1095 and its associated salivary gland toxicity.
Issue: Higher than Expected Incidence or Severity of Xerostomia Observed
Possible Cause 1: Variability in PSMA Expression in Salivary Glands
-
Troubleshooting Steps:
-
Verify PSMA Expression: If using animal models, perform immunohistochemistry (IHC) or autoradiography on salivary gland tissues from a subset of animals to confirm the level and distribution of PSMA expression.
-
Standardize Animal Models: Ensure the use of a consistent and well-characterized animal strain and age, as PSMA expression can vary.
-
Human Studies: In clinical trials, consider baseline PSMA PET imaging of the salivary glands to assess for inter-individual variability in PSMA uptake.
-
Possible Cause 2: Off-Target Uptake of 131I-MIP-1095
-
Troubleshooting Steps:
-
Biodistribution Studies: Conduct detailed biodistribution studies in animal models to quantify the uptake of 131I-MIP-1095 in the salivary glands compared to tumor tissue and other organs.
-
Blocking Studies: Perform competitive binding studies with non-radiolabeled MIP-1095 to determine the specificity of salivary gland uptake. A significant reduction in uptake in the presence of the cold ligand would suggest PSMA-mediated uptake.
-
Possible Cause 3: Individual Patient/Animal Susceptibility
-
Troubleshooting Steps:
-
Baseline Salivary Function: Assess baseline salivary function in all subjects (animal or human) before administration of 131I-MIP-1095 to identify any pre-existing hyposalivation.
-
Monitor Concomitant Medications: In clinical studies, review and document all concomitant medications, as some can induce or exacerbate xerostomia.
-
Issue: Difficulty in Quantifying Xerostomia and Salivary Gland Dysfunction
Recommended Experimental Protocols:
This section provides detailed methodologies for assessing salivary gland function.
1. Sialometry (Saliva Flow Rate Measurement)
-
Objective: To quantitatively measure unstimulated and stimulated whole saliva flow rates.
-
Methodology:
-
Patient/Animal Preparation: Subjects should refrain from eating, drinking, smoking, and oral hygiene for at least 1 hour before collection.
-
Unstimulated Whole Saliva (UWS) Collection:
-
The subject is asked to sit in a relaxed position and allow saliva to passively drool into a pre-weighed collection tube for a period of 5-15 minutes.
-
Alternatively, the subject can spit all accumulated saliva into the tube at regular intervals (e.g., every 60 seconds) for the collection period.
-
-
Stimulated Whole Saliva (SWS) Collection:
-
Following the UWS collection, the subject is given a stimulant to chew, such as paraffin wax or a piece of unflavored silicone.
-
Alternatively, a gustatory stimulant like 2% citric acid can be applied to the tongue.
-
Saliva is collected into a pre-weighed tube for a period of 5 minutes.
-
-
Measurement: The volume or weight of the collected saliva is determined. Flow rates are expressed in mL/min or g/min .
-
2. Salivary Gland Scintigraphy
-
Objective: To dynamically and quantitatively assess the function of the major salivary glands (parotid and submandibular).
-
Methodology:
-
Radiopharmaceutical: Intravenous injection of Technetium-99m (99mTc) pertechnetate (typically 40–150 MBq).
-
Image Acquisition:
-
Dynamic images are acquired using a gamma camera immediately after injection for approximately 25-30 minutes.
-
Images are typically acquired at 1-minute intervals.
-
-
Stimulation: After a baseline uptake phase (around 15-20 minutes), a sialogogue such as lemon juice or ascorbic acid is administered orally to stimulate salivary excretion.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the parotid and submandibular glands.
-
Time-activity curves are generated to assess the uptake and excretion phases.
-
Quantitative parameters include uptake percentage and excretion fraction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 131I-MIP-1095-induced xerostomia?
A1: 131I-MIP-1095 is a radiopharmaceutical that targets Prostate-Specific Membrane Antigen (PSMA). While PSMA is highly expressed on prostate cancer cells, it is also physiologically expressed in the salivary glands. The this compound component of the drug binds to PSMA on the acinar cells of the salivary glands, leading to the localized delivery of radiation from the Iodine-131 isotope. This radiation exposure can cause damage to the salivary gland parenchyma, leading to inflammation (sialoadenitis), reduced saliva production (hyposalivation), and the subjective sensation of a dry mouth (xerostomia).
Q2: What is the reported incidence and severity of xerostomia with 131I-MIP-1095 and other PSMA-targeted radioligand therapies?
A2: The incidence and severity of xerostomia can vary depending on the specific radioligand, the administered dose, and the number of treatment cycles. Please refer to the data summary table below for more details.
Q3: Are there any preventative strategies to mitigate xerostomia during 131I-MIP-1095 treatment?
A3: Several strategies are under investigation to prevent or reduce the severity of xerostomia. These include:
-
Sialagogues: Prophylactic use of saliva-stimulating agents like pilocarpine.
-
Amifostine: A cytoprotective agent that can reduce radiation damage to normal tissues.
-
Salivary Gland Cooling: Applying external cooling to the salivary gland region during infusion to reduce blood flow and radiopharmaceutical uptake.
-
Competitive Inhibitors: Co-administration of non-radiolabeled PSMA ligands to competitively block binding sites in the salivary glands.
Q4: What are the current management options for patients who develop xerostomia?
A4: Management is typically focused on symptomatic relief and can be categorized as follows:
-
Saliva Stimulants (Sialogogues):
-
Pilocarpine: A cholinergic agonist that stimulates salivary flow.
-
Cevimeline: Another muscarinic agonist that can increase saliva production.
-
-
Saliva Substitutes: Over-the-counter artificial saliva products (sprays, gels, rinses) can provide temporary relief from oral dryness.
-
Oral Hygiene: Meticulous oral care is crucial to prevent dental caries and oral infections, which are more common in patients with xerostomia. This includes the use of fluoride toothpaste and regular dental check-ups.
-
Dietary Modifications: Avoiding dry, crumbly foods and consuming moist, soft foods can improve comfort. Sipping water frequently throughout the day is also recommended.
Data Presentation
Table 1: Incidence of Xerostomia with PSMA-Targeted Radioligand Therapies
| Radiopharmaceutical | Study/Trial | Incidence of Xerostomia (Any Grade) | Incidence of Grade ≥3 Xerostomia |
| 131I-MIP-1095 | Phase 1 | Most common adverse events were Grade 1-2 | Not explicitly reported, but no serious adverse events leading to discontinuation were noted |
| 177Lu-PSMA-617 | VISION Trial | 39% | Not reported, but described as mostly Grade 1-2 |
| 225Ac-PSMA-617 | Various Studies | Up to 100% | Can be dose-limiting, leading to treatment discontinuation |
Table 2: Efficacy of Management Strategies for Radiation-Induced Xerostomia
| Intervention | Mechanism of Action | Reported Efficacy | Key Considerations |
| Pilocarpine | Cholinergic agonist, stimulates salivary glands | Significant improvement in salivary flow and subjective symptoms of xerostomia. | Side effects can include sweating, flushing, and urinary frequency. |
| Amifostine | Cytoprotective agent, scavenges free radicals | Reduced incidence of acute and chronic xerostomia in patients undergoing radiotherapy. | Can cause nausea, vomiting, and hypotension. |
| Salivary Gland Cooling | Vasoconstriction, reduced blood flow and uptake | Limited and often temporary reduction in radioligand uptake. | Efficacy is still under investigation. |
| Artificial Saliva | Lubrication and hydration of oral mucosa | Provides temporary symptomatic relief. | Does not stimulate saliva production. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PSMA-mediated uptake of 131I-MIP-1095 and subsequent radiation-induced salivary gland damage.
Caption: Experimental workflow for the comprehensive assessment of xerostomia.
Caption: Logical workflow for troubleshooting unexpected xerostomia outcomes.
Technical Support Center: MIP-1095 and Hematological Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing hematological toxicity associated with MIP-1095 (also known as ¹³¹I-PSMA-1095) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical. It consists of a small molecule that binds to PSMA, a protein highly expressed on the surface of prostate cancer cells, and is linked to the radioisotope Iodine-131 (¹³¹I). This targeted delivery of radiation is designed to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.
Q2: What are the known hematological toxicities associated with this compound?
The most common hematological toxicities observed in clinical trials with this compound are thrombocytopenia (low platelet count), anemia (low red blood cell count), and leukopenia (low white blood cell count). These side effects are generally attributable to off-target irradiation of the bone marrow.[1][2]
Q3: How frequent are these hematological toxicities?
The incidence and severity of hematological toxicities can vary. In a Phase 2 clinical trial, four out of nine patients (44%) experienced Grade 3 or higher adverse events, with thrombocytopenia and anemia being the most frequent.[1][3] A Phase 1 study reported Grade 1-2 thrombocytopenia, anemia, and leukopenia as the most common treatment-emergent adverse events.[4] In the ARROW Phase 2 trial, treatment discontinuation due to hematological adverse events included thrombocytopenia, febrile neutropenia, and pancytopenia.[5]
Data on Hematological Toxicity
The following table summarizes the reported hematological adverse events from clinical trials of this compound.
| Clinical Trial Phase | Number of Patients | Adverse Event | Grade | Incidence |
| Phase 2 | 9 | Thrombocytopenia | Grade ≥ 3 | Most frequent of 4 patients with Grade ≥ 3 AEs |
| Anemia | Grade ≥ 3 | Most frequent of 4 patients with Grade ≥ 3 AEs | ||
| Phase 1 | 9 | Thrombocytopenia | Grade 1-2 | Most common TEAE |
| Anemia | Grade 1-2 | Most common TEAE | ||
| Leukopenia | Grade 1-2 | Most common TEAE | ||
| ARROW (Phase 2) | 80 (treatment arm) | Thrombocytopenia | - | Reason for discontinuation in 3 patients |
| Febrile Neutropenia | - | Reason for discontinuation in 1 patient | ||
| Pancytopenia | - | Reason for discontinuation in 1 patient |
Troubleshooting Guide
Q4: We are observing a significant drop in platelet counts in our study subject after this compound administration. What should we do?
A significant drop in platelet count (thrombocytopenia) is a known risk.
-
Immediate Actions:
-
Confirm the platelet count with a repeat Complete Blood Count (CBC).
-
Assess the patient for any signs of bleeding (e.g., petechiae, bruising, epistaxis).
-
Review concomitant medications that may also cause thrombocytopenia.
-
-
Management Strategy:
-
For mild to moderate thrombocytopenia (Grade 1-2), close monitoring of platelet counts is typically sufficient.
-
For severe thrombocytopenia (Grade 3-4), treatment interruption or dose reduction may be necessary. Platelet transfusions may be considered in cases of active bleeding or very low platelet counts, as per institutional guidelines.
-
Q5: A patient in our trial has developed anemia. How should this be managed?
Anemia is another expected hematological toxicity.
-
Initial Assessment:
-
Evaluate the severity of anemia through hemoglobin and hematocrit levels from a CBC.
-
Assess for symptoms of anemia such as fatigue, shortness of breath, or pallor.
-
-
Management Considerations:
-
For mild to moderate anemia, monitoring may be all that is required.
-
For symptomatic or severe anemia, red blood cell transfusions may be necessary. The use of erythropoiesis-stimulating agents (ESAs) should be considered carefully, as their use in cancer patients can be complex.
-
Q6: What steps should be taken if a patient develops neutropenia?
Neutropenia, a decrease in neutrophils, increases the risk of infection.
-
Monitoring and Action:
-
Monitor the absolute neutrophil count (ANC) regularly.
-
If febrile neutropenia (fever with a low ANC) develops, this is a medical emergency requiring immediate hospitalization and administration of broad-spectrum antibiotics.
-
For afebrile neutropenia, patient education on infection prevention is crucial. Prophylactic use of granulocyte-colony stimulating factors (G-CSFs) may be considered in subsequent cycles for patients who experienced severe or febrile neutropenia.
-
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
Objective: To prospectively monitor and grade hematological toxicity in patients receiving this compound.
Methodology:
-
Baseline Assessment:
-
Perform a complete blood count (CBC) with differential within 7 days prior to the first dose of this compound. This should include:
-
Hemoglobin
-
Hematocrit
-
Red blood cell (RBC) count
-
White blood cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
Platelet count
-
-
-
On-Treatment Monitoring:
-
Perform a CBC with differential weekly for the first 4-6 weeks after each dose of this compound, or more frequently if clinically indicated.
-
After the initial period, monitoring frequency can be reduced to every 2-4 weeks, depending on the stability of the blood counts and the treatment schedule.
-
-
Data Analysis and Grading:
-
Grade all hematological adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Record the nadir (lowest count) and time to nadir for platelets, neutrophils, and hemoglobin.
-
Document the time to recovery of blood counts to baseline or Grade 1.
-
Visualizations
Signaling Pathway: Mechanism of Radiation-Induced Hematological Toxicity
Caption: Mechanism of this compound induced hematological toxicity.
Experimental Workflow: Monitoring Hematological Toxicity
References
- 1. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
Overcoming supply chain issues for MIP-1095 clinical trials
Welcome to the technical support center for the MIP-1095 clinical trials. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming potential supply chain issues and ensuring the integrity of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the key considerations for its supply?
A1: this compound is a targeted radiopharmaceutical, specifically ¹³¹I-MIP-1095, being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It combines a urea-based ligand that targets the Prostate-Specific Membrane Antigen (PSMA) with the radioactive isotope Iodine-131 (¹³¹I).[1][3]
Due to the radioactive nature of ¹³¹I, the supply chain for this compound is complex and time-sensitive. The short half-life of ¹³¹I necessitates a "just-in-time" delivery model.[4] Any delays in production or shipment can lead to significant decay of the isotope, rendering the product unusable.[1][4]
Q2: What are the most common supply chain issues encountered with this compound?
A2: Based on experiences from early clinical trials and the general challenges with radiopharmaceuticals, the most common issues include:[1][5]
-
Delivery Delays: Transportation issues can lead to the product arriving with radioactivity levels below the acceptable threshold for clinical use.
-
Temperature Excursions: Deviations from the specified storage and shipping temperatures can impact the product's stability and efficacy.
-
Documentation Discrepancies: Mismatches in shipment paperwork, including activity levels and calibration times, can cause delays in product release at the clinical site.
-
Manufacturing Variabilities: As noted in a phase 1 study, manufacturing concerns can lead to a halt in supply.[1]
Q3: What immediate steps should be taken upon receipt of a this compound shipment?
A3: Upon receipt, it is crucial to:
-
Visually inspect the shipping container for any signs of damage or tampering.
-
Verify the shipment details against the purchase order and shipping documents, paying close attention to the product identity, activity, and calibration date/time.
-
Monitor the temperature data logger included with the shipment to ensure no temperature excursions occurred during transit.
-
Perform a radiological survey of the package in accordance with local radiation safety protocols.
-
Promptly transfer the product to a calibrated and temperature-controlled storage area as specified in the protocol.
Troubleshooting Guides
Issue 1: Delayed Shipment of this compound
| Question | Answer/Action |
| What is the first thing I should do if a shipment is delayed? | Immediately contact the clinical trial supply manager or the designated contact person for the this compound trial. Provide them with the shipment number and any tracking information you have. |
| How do I determine if the delayed product is still usable? | The primary concern with a delay is the radioactive decay of ¹³¹I. The product's activity will be lower than expected. You will need to calculate the current activity based on the decay of ¹³¹I and compare it to the minimum acceptable activity specified in the clinical protocol. |
| What if the calculated activity is below the acceptable limit? | The product should not be used. Quarantine the shipment and await further instructions from the trial sponsor. Do not dispose of the material until you have received official guidance. |
Issue 2: Temperature Excursion Detected
| Question | Answer/Action |
| What constitutes a temperature excursion for this compound? | Any deviation from the temperature range specified on the product label and in the clinical protocol.[3][5] |
| What should I do if the temperature data logger indicates an excursion? | 1. Do not use the product. 2. Immediately quarantine the affected product in a secure area at the correct storage temperature.[5] 3. Label the product clearly as "QUARANTINED - DO NOT USE".[5] 4. Contact the clinical trial sponsor or their representative immediately and provide them with the temperature data and shipment details. |
| Can the product be used if the excursion was for a short duration? | The decision to use a product that has experienced a temperature excursion can only be made by the sponsor after a thorough risk assessment based on available stability data. Do not make this determination at the site level. |
Data Presentation
Table 1: Key Properties of Iodine-131 (¹³¹I)
| Property | Value | Reference |
| Half-life | Approximately 8.02 days | [1][2][5][6] |
| Primary Emissions | Beta particles (β⁻) and Gamma rays (γ) | [1][2] |
| Maximum Beta Energy | 606 keV | [1] |
| Principal Gamma Energy | 364 keV | [1] |
Table 2: Hypothetical Stability Data for this compound
| Condition | Timepoint | Radiochemical Purity (RCP) Specification |
| Recommended Storage:2-8°C | Up to 48 hours post-synthesis | ≥ 95% |
| Room Temperature:20-25°C | 2 hours | Data to be provided by sponsor upon excursion |
| Frozen:-20°C | Not Recommended | N/A |
Note: This table is for illustrative purposes. Always refer to the official stability data provided by the clinical trial sponsor.
Experimental Protocols
Protocol: Rapid Quality Control Check of this compound by Radio-TLC
Objective: To determine the radiochemical purity (RCP) of ¹³¹I-MIP-1095 upon receipt to ensure it meets the specifications for clinical use. This method separates the intact radiolabeled this compound from potential radiochemical impurities such as free ¹³¹I-iodide.
Materials:
-
¹³¹I-MIP-1095 sample
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Developing solvent (e.g., Saline or other as specified in the protocol)
-
Developing chamber
-
Radio-TLC scanner or a gamma counter
-
Micropipette and tips
-
Forceps
Procedure:
-
Preparation:
-
Prepare the developing chamber by adding the developing solvent to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the ITLC-SG strip.
-
-
Spotting:
-
Using a micropipette, carefully spot 1-2 µL of the ¹³¹I-MIP-1095 solution onto the center of the starting line. Allow the spot to air dry completely.
-
-
Development:
-
Using forceps, place the spotted ITLC-SG strip into the developing chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent to migrate up the strip until it reaches the solvent front (approximately 1 cm from the top).
-
-
Analysis:
-
Remove the strip from the chamber and allow it to dry completely.
-
Analyze the strip using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity. Alternatively, the strip can be cut into two sections (origin and solvent front) and counted separately in a gamma counter.
-
The intact ¹³¹I-MIP-1095 will remain at the origin (Rf = 0), while free ¹³¹I-iodide will migrate with the solvent front (Rf = 0.9-1.0).
-
-
Calculation of Radiochemical Purity (RCP):
-
RCP (%) = (Counts at the origin) / (Total counts on the strip) x 100
-
Compare the calculated RCP to the specification in the clinical protocol (typically ≥ 95%).
-
Visualizations
Caption: Simplified workflow of the this compound supply chain.
Caption: Decision workflow for handling incoming this compound shipments.
References
- 1. Iodine-131 - Wikipedia [en.wikipedia.org]
- 2. radiacode.com [radiacode.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Iodine 131 - THE PHENOMENON - radioactivity.eu.com [radioactivity.eu.com]
Optimizing the Therapeutic Dose of 131I-MIP-1095: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the therapeutic dose of 131I-MIP-1095. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is 131I-MIP-1095 and what is its mechanism of action?
A1: 131I-MIP-1095 is a radiopharmaceutical agent designed for targeted radionuclide therapy of prostate cancer. It consists of two key components:
-
MIP-1095: A small molecule, urea-based ligand that specifically binds to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of malignant prostate cancer cells.
-
Iodine-131 (131I): A radioisotope that emits beta particles and gamma radiation.
The mechanism of action involves the this compound moiety selectively delivering the cytotoxic 131I payload to PSMA-expressing cancer cells.[1][2] Upon binding to PSMA, 131I-MIP-1095 is internalized by the cancer cell, leading to the emission of beta particles that cause DNA damage and ultimately cell death.[3]
Q2: What are the primary off-target organs for 131I-MIP-1095 uptake?
A2: Dosimetry studies have identified the salivary glands, liver, and kidneys as the organs receiving the highest absorbed radiation doses after the tumor itself.[4][5][6] High uptake is also observed in the lacrimal glands.[4][5]
Q3: What are the most common adverse events observed in clinical trials?
A3: The most frequently reported adverse events are generally mild to moderate and include thrombocytopenia, anemia, leukopenia, and dry mouth (xerostomia).[7][8] Hematological toxicities are a key consideration in dose optimization.[9]
Q4: What is the recommended starting dose for clinical studies?
A4: Phase 1 dose-escalation studies have investigated doses ranging from 50 mCi to 75 mCi.[7] The optimal therapeutic dose is still under investigation and should be determined based on patient-specific dosimetry and risk-benefit assessment.
Q5: How can off-target radiation to the salivary glands be minimized?
A5: To reduce radiation-induced damage to the salivary glands, patients may be administered lemon juice and ice packs over the parotid and submandibular glands during and after the infusion of 131I-MIP-1095.[4]
Troubleshooting Guides
Radiolabeling and Quality Control
| Issue | Potential Cause | Troubleshooting Steps |
| Low Radiolabeling Yield (<50%) | Inefficient iododestannylation of the precursor. | - Ensure the use of acidic and oxidizing conditions. - Verify the quality and purity of the trimethylstannyl precursor. - Check the activity and purity of the Sodium Iodide-131. |
| Low Radiochemical Purity (<95%) | Incomplete reaction or formation of impurities. | - Optimize the purification step using a C18 Sep Pak column. - Ensure complete deprotection with trifluoroacetic acid. - Analyze the final product using HPLC and/or TLC to identify and quantify impurities. |
| Presence of Free 131I | Inefficient labeling or degradation of the labeled compound. | - Perform quality control using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify free iodide. - The acceptable limit for free iodide should be minimized as it can lead to unnecessary thyroid exposure. |
Biodistribution Imaging
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Suboptimal tracer kinetics or patient-specific factors. | - Ensure adequate hydration of the patient before and after injection to promote clearance of unbound tracer. - Optimize imaging time points to allow for maximal tumor-to-background contrast. |
| "Halo" Artifact around Kidneys or Bladder | High tracer accumulation in the urinary system causing scatter. | - Consider the use of furosemide to promote diuresis and reduce urinary activity. - Employ advanced scatter correction algorithms during image reconstruction.[6] |
| Motion Artifacts | Patient movement during image acquisition. | - Immobilize the patient as much as possible during scanning. - Use motion correction software if available. - Visually inspect PET-only and maximum intensity projection (MIP) images for misregistration.[1] |
Quantitative Data Summary
Dosimetry of 131I-MIP-1095 in Humans
Data from a study involving 16 patients who underwent PET/CT imaging with 124I-MIP-1095 to estimate the dosimetry for 131I-MIP-1095.[4][5]
| Organ | Mean Absorbed Dose (mSv/MBq) |
| Salivary Glands | 3.8 |
| Liver | 1.7 |
| Kidneys | 1.4 |
| Red Marrow | 0.37 |
Phase 1 Clinical Trial Results (Dose-Escalation Study)
Data from a study involving 9 subjects with metastatic castration-resistant prostate cancer (mCRPC).[7]
| Cohort | Administered Activity | Number of Patients | Key Adverse Events (Grade 1-2) | PSA Response (≥50% decline) |
| 1 | 50 mCi | 3 | Thrombocytopenia, anemia, leukopenia, dry mouth | 1 of 3 (33.3%) |
| 2 | 75 mCi | 2 | Thrombocytopenia, anemia, leukopenia, dry mouth | Not specified |
Phase 2 Clinical Trial Efficacy
Data from a single-arm study of heavily-pretreated mCRPC patients.[9]
| Metric | Result |
| Number of Patients | 9 |
| PSA Decrease >50% | 6 of 9 patients |
| Median Overall Survival | 10.3 months |
| Median Progression-Free Survival | 5.4 months |
| Grade ≥3 Adverse Events | 4 of 9 patients (most frequent: thrombocytopenia and anemia) |
Experimental Protocols
Radiolabeling of this compound with Iodine-131
Objective: To radiolabel the this compound precursor with Iodine-131.
Materials:
-
Trimethylstannyl precursor of this compound
-
Sodium Iodide-131 (Na131I)
-
Acidic oxidizing agent
-
C18 Sep Pak columns
-
Trifluoroacetic acid (TFA)
-
HPLC system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) system
Methodology:
-
Iododestannylation: The radiolabeling is achieved through an iododestannylation reaction. The trimethylstannyl precursor of this compound is reacted with Sodium Iodide-131 under acidic and oxidizing conditions. This reaction substitutes the trimethylstannyl group with 131I, forming the 131I-labeled tri-tert-butyl ester of this compound.
-
Purification: The resulting 131I-labeled intermediate is purified using C18 Sep Pak columns to remove unreacted 131I and other impurities.
-
Deprotection: The purified intermediate undergoes deprotection with trifluoroacetic acid to remove the tert-butyl protecting groups, yielding the final 131I-MIP-1095 compound.
-
Quality Control: The final product's radiochemical purity is assessed using HPLC and/or TLC. The radiochemical purity should be >95%.
Quality Control of 131I-MIP-1095
Objective: To ensure the purity and identity of the final radiolabeled product before administration.
Parameters:
-
Radiochemical Purity (RCP): The percentage of the total radioactivity in the form of 131I-MIP-1095.
-
Method: HPLC or TLC.
-
Acceptance Criteria: >95%.
-
-
Radionuclidic Purity: The proportion of the total radioactivity that is from 131I.
-
Method: Gamma spectroscopy.
-
Acceptance Criteria: To be defined based on regulatory guidelines, with specific limits for contaminants like Iodine-124.
-
-
Presence of Free 131I:
-
Method: TLC.
-
Acceptance Criteria: To be minimized, typically <5%.
-
-
Sterility and Endotoxin Levels:
-
Method: Standard microbiological testing.
-
Acceptance Criteria: Must meet pharmacopeial standards for injectable radiopharmaceuticals.
-
Biodistribution and Dosimetry Study Protocol
Objective: To determine the in-vivo distribution of 131I-MIP-1095 and calculate the radiation absorbed doses in various organs.
Methodology:
-
Patient Preparation: Patients should be well-hydrated. Thyroid uptake of free 131I can be blocked by administering a stable iodine solution (e.g., Lugol's solution) or potassium perchlorate prior to the injection of 131I-MIP-1095.[4]
-
Administration: 131I-MIP-1095 is administered intravenously.
-
Imaging: Serial whole-body planar scintigraphy or SPECT/CT imaging is performed at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[5]
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around tumors and normal organs on the images at each time point.
-
The percentage of injected activity in each ROI is calculated.
-
Time-activity curves are generated for each organ.
-
Residence times are calculated from the time-activity curves.
-
Dosimetry calculations are performed using software such as OLINDA/EXM to determine the absorbed radiation dose in each organ.[5]
-
Visualizations
Caption: Mechanism of action of 131I-MIP-1095.
Caption: Experimental workflow for 131I-MIP-1095.
Caption: Dose optimization logic for 131I-MIP-1095.
References
- 1. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. openmedscience.com [openmedscience.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. Scatter Artifact with Ga-68-PSMA-11 PET: Severity Reduced With Furosemide Diuresis and Improved Scatter Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control of iodine-131-labeled metaiodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tumor Retention of MIP-1095
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the tumor retention of MIP-1095, a small-molecule radiopharmaceutical targeting Prostate-Specific Membrane Antigen (PSMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target tumor cells?
A1: this compound is a urea-based, small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells. When radiolabeled with an isotope like Iodine-131 (¹³¹I), it becomes a radiopharmaceutical (¹³¹I-MIP-1095) that selectively binds to the extracellular domain of PSMA. This targeted delivery allows for both imaging and therapeutic irradiation of PSMA-expressing tumors. The potent inhibitory activity of this compound against the glutamate carboxypeptidase function of PSMA (Ki = 0.24 nM) contributes to its high affinity and specific binding.
Q2: What is the expected biodistribution and tumor uptake of ¹³¹I-MIP-1095?
A2: Following intravenous administration, ¹³¹I-MIP-1095 demonstrates high uptake in PSMA-expressing tissues. Dosimetry estimates have shown significant absorbed doses in salivary glands, liver, and kidneys. However, it exhibits favorable rapid clearance from non-target tissues, which can minimize radiation exposure to healthy organs. Clinical studies have reported high levels of tumor uptake and prolonged retention in metastatic prostate cancer lesions, including lymph nodes and bone metastases.
Q3: What are the key factors influencing the tumor retention of this compound?
A3: Several factors can influence the retention of this compound in tumors:
-
PSMA Expression Levels: The density of PSMA on the surface of tumor cells is a primary determinant of this compound uptake and retention.
-
Tumor Microenvironment: The vascular permeability and interstitial fluid pressure within the tumor can affect the delivery and penetration of the small molecule.
-
Radiopharmaceutical Integrity: The radiochemical purity and specific activity of the ¹³¹I-MIP-1095 preparation are crucial for effective targeting.
-
Competing Moieties: The presence of other substances that bind to PSMA could potentially reduce the binding of this compound.
Troubleshooting Guide
Problem 1: Low Tumor Uptake or Poor Tumor-to-Background Ratio in Imaging Studies.
Possible Causes:
-
Low PSMA Expression in the Tumor Model: The selected cell line or xenograft model may have insufficient levels of PSMA expression.
-
Suboptimal Radiopharmaceutical Quality: The ¹³¹I-MIP-1095 may have low specific activity or radiochemical purity.
-
Incorrect Injection Protocol: Issues with the administration of the radiopharmaceutical can lead to poor biodistribution.
Solutions:
-
Verify PSMA Expression:
-
Immunohistochemistry (IHC) or Western Blot: Confirm PSMA protein levels in your tumor cells or tissue.
-
Flow Cytometry: Quantify the percentage of PSMA-positive cells in your cell line.
-
Select High-Expressing Models: If PSMA expression is low, consider using alternative cell lines known for high PSMA expression (e.g., LNCaP).
-
-
Ensure Radiopharmaceutical Quality:
-
Quality Control: Perform rigorous quality control on your radiolabeled this compound to ensure high radiochemical purity (>95%).
-
Specific Activity: Aim for a high specific activity to maximize the amount of radioactivity delivered per unit of targeting molecule.
-
-
Optimize Injection Protocol:
-
Intravenous Administration: Ensure proper intravenous injection to achieve systemic distribution.
-
Dose: Administer a sufficient dose of the radiopharmaceutical as determined by preclinical studies.
-
Problem 2: Rapid Clearance of ¹³¹I-MIP-1095 from the Tumor.
Possible Causes:
-
Low Affinity of this compound in the Specific Tumor Model: The binding kinetics might be altered in certain tumor microenvironments.
-
Internalization and Efflux: While PSMA targeting leads to internalization, some cancer cells might have mechanisms to efflux the compound.
-
Tumor Physiology: High vascularity and interstitial pressure can sometimes lead to faster washout.
Solutions:
-
Enhance PSMA-Mediated Retention:
-
Combination Therapy: Consider co-administering agents that can modulate the tumor microenvironment or enhance PSMA expression. Studies have explored combining ¹³¹I-MIP-1095 with radiosensitizing chemotherapeutic drugs.
-
Modulate Efflux Pumps: If efflux is suspected, investigate the expression of drug efflux pumps (e.g., P-glycoprotein) in your tumor model and consider using inhibitors if appropriate.
-
-
Characterize Binding Kinetics:
-
In Vitro Binding Assays: Perform saturation binding studies with your tumor cells to determine the binding affinity (Kd) and maximum number of binding sites (Bmax).
-
In Vivo Imaging: Conduct dynamic PET/CT imaging to visualize the uptake and clearance kinetics of ¹³¹I-MIP-1095 from the tumor over time.
-
Quantitative Data Summary
Table 1: Biodistribution of ¹³¹I-MIP-1095 in a Preclinical Model
| Organ | Absorbed Dose (mSv/MBq) |
| Salivary Glands | 3.8 |
| Liver | 1.7 |
| Kidneys | 1.4 |
| Red Marrow | 0.37 |
Data extracted from a study using ¹²⁴I-MIP-1095 for dosimetry estimates for ¹³¹I-MIP-1095.
Table 2: Clinical Response to ¹³¹I-MIP-1095 Therapy in mCRPC Patients
| Endpoint | Result |
| PSA Decline ≥50% | 70.6% of patients (first therapy) |
| Median Overall Survival | 10.3 months |
| Median Progression-Free Survival | 5.4 months |
Data from a Phase 2 clinical trial in heavily-pretreated metastatic castration-resistant prostate cancer (mCRPC) patients.
Experimental Protocols
Protocol 1: Radioiodination of this compound with ¹³¹I
Objective: To radiolabel this compound with Iodine-131 for in vitro and in vivo studies.
Materials:
-
This compound precursor (stannylated derivative)
-
Sodium Iodide [¹³¹I]
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffered saline (PBS)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
HPLC system for quality control
Procedure:
-
To a solution of the stannylated this compound precursor in a suitable solvent, add Na[¹³¹I].
-
Initiate the iodination reaction by adding Chloramine-T.
-
Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at room temperature.
-
Quench the reaction by adding sodium metabisulfite.
-
Purify the radiolabeled product using a C18 Sep-Pak cartridge. Wash with water to remove unreacted ¹³¹I and elute the ¹³¹I-MIP-1095 with ethanol.
-
Evaporate the ethanol and reconstitute the product in sterile saline.
-
Determine the radiochemical purity and specific activity using a calibrated HPLC system. A radiochemical purity of >95% is desirable.
Protocol 2: In Vitro PSMA Binding Assay
Objective: To determine the binding affinity of ¹³¹I-MIP-1095 to PSMA-expressing cancer cells.
Materials:
-
PSMA-positive cancer cells (e.g., LNCaP)
-
Cell culture medium
-
¹³¹I-MIP-1095
-
Non-radiolabeled this compound
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Plate a known number of PSMA-positive cells in a multi-well plate and allow them to adhere.
-
For total binding, incubate the cells with increasing concentrations of ¹³¹I-MIP-1095.
-
For non-specific binding, incubate the cells with the same concentrations of ¹³¹I-MIP-1095 in the presence of a large excess of non-radiolabeled this compound.
-
Incubate at 4°C for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
Wash the cells with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using saturation binding kinetics to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizations
Caption: Mechanism of ¹³¹I-MIP-1095 targeting PSMA on prostate cancer cells.
Technical Support Center: MIP-1095 Experimental Guidance
Welcome to the technical support center for MIP-1095. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on strategies to minimize kidney uptake of this novel radiopharmaceutical.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high kidney uptake of this compound in our preclinical models. What are the primary causes and what strategies can we employ to mitigate this?
High renal accumulation is a common challenge for small-molecule radiopharmaceuticals like this compound, which are cleared from the body via the kidneys.[1] The primary mechanism involves reabsorption in the proximal tubules, a process that can lead to prolonged retention of radioactivity and potential nephrotoxicity, limiting the maximum therapeutic dose.[1][2][3]
Several strategies have proven effective for similar Prostate-Specific Membrane Antigen (PSMA)-targeted agents and are recommended for investigation with this compound:
-
Competitive Inhibition: Co-administration of a non-radiolabeled ("cold") PSMA ligand can saturate PSMA binding sites in the kidneys, thereby reducing the uptake of the radiolabeled this compound.[4][5]
-
Pharmacological Intervention: The use of certain compounds can interfere with the renal reabsorption process. Co-infusion of basic amino acids such as lysine and arginine is a standard clinical method for kidney protection in peptide receptor radionuclide therapy (PRRT).[1][2][6]
-
Structural Modification: Altering the physicochemical properties of the radiopharmaceutical by modifying its linker can reduce kidney retention. For example, incorporating negatively charged linkers has been shown to decrease renal accumulation.[1][7][8]
-
Plasma Expanders: Solutions like Gelofusine have been shown to reduce the renal uptake of various radiolabeled peptides.[1]
Q2: How does competitive inhibition with a "cold" ligand work, and will it affect tumor targeting?
Competitive inhibition involves administering an excess of a non-radiolabeled version of a PSMA ligand (e.g., PSMA-11) along with the radiolabeled therapeutic agent ([¹⁷⁷Lu]-PSMA-617 was used in a key study).[4][9] This strategy effectively reduces the specific activity of the radiopharmaceutical preparation.
The "cold" ligand competes with the "hot" (radiolabeled) ligand for binding to PSMA receptors throughout the body. Since the kidneys have a high density of these receptors, the cold ligand blocks many of these sites, leading to a substantial decrease in the accumulation of the radioactive compound.[5][9]
Encouragingly, studies have shown that this approach can dramatically reduce kidney and salivary gland uptake while only marginally impacting tumor uptake.[4][5] The slight reduction in tumor accumulation can often be compensated by increasing the administered dose, without risking toxicity to the kidneys and salivary glands.[4]
Q3: What are the recommended pharmacological agents for reducing renal uptake, and what is their mechanism of action?
Several agents can be co-administered to reduce the renal reabsorption of radiolabeled peptides:
-
Basic Amino Acids (Lysine/Arginine): This is the most established method.[2] These positively charged amino acids compete with radiolabeled peptides for reabsorption in the proximal tubules, which is mediated by the endocytic receptor megalin.[1][3] High doses can, however, cause side effects like nausea and hyperkalemia.[10]
-
Albumin Fragments: These fragments can also compete for megalin-mediated reabsorption. Studies have shown that administering 1-2 mg of albumin fragments can reduce renal uptake of certain radiolabeled peptides as effectively as 80 mg of lysine.[3][10]
-
Gelofusine: This is a gelatin-based plasma expander that has been shown to effectively reduce kidney uptake of radiolabeled peptides and nanobodies, likely by interfering with the megalin receptor.[1]
-
2-PMPA: Co-administration of 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA) has been shown to efficiently reduce PSMA-mediated renal uptake for other PSMA-targeted agents.[11]
Quantitative Data: Efficacy of Competitive Inhibition
The following table summarizes data from a preclinical study investigating the effect of co-administering a cold ligand (PSMA-11) on the biodistribution of a therapeutic PSMA-targeted agent ([¹⁷⁷Lu]-PSMA-617). This serves as a valuable reference for designing experiments with this compound.
| Amount of Cold Ligand (PSMA-11) Added (pmoles) | Mean Kidney Uptake (%ID/g ± SD) | % Reduction in Mean Kidney Uptake | Mean Tumor Uptake (%ID/g ± SD) |
| 0 (Control) | 123.14 ± 52.52 | - | 21.71 ± 6.13 |
| 5 | 132.31 ± 47.40 | -7.4% | 18.70 ± 2.03 |
| 100 | 84.29 ± 78.25 | 31.5% | 26.44 ± 2.94 |
| 500 | 2.12 ± 1.88 | 98.3% | 16.21 ± 3.50 |
| 1000 | 1.16 ± 0.36 | 99.1% | 13.52 ± 3.68 |
| 2000 | 0.64 ± 0.23 | 99.5% | 12.03 ± 1.96 |
%ID/g = percentage of injected dose per gram of tissue. Data sourced from a study on [¹⁷⁷Lu]-PSMA-617 in mice.[5]
Experimental Protocols
Protocol: Evaluating the Effect of a Cold Ligand on this compound Biodistribution
This protocol outlines a typical preclinical experiment to determine the optimal amount of a cold PSMA ligand needed to reduce kidney uptake of this compound without compromising tumor targeting.
1. Animal Model:
- Use male athymic nude mice (4-6 weeks old).
- Implant PSMA-positive tumor cells (e.g., PC3-PIP) subcutaneously on the shoulder.
- Allow tumors to grow to a specified size (e.g., 100-200 mm³).
2. Preparation of Injectates:
- Prepare a stock solution of ¹³¹I-MIP-1095 of known molar activity.
- Prepare a stock solution of the "cold" PSMA ligand (e.g., PSMA-11) at a known concentration.
- Create experimental groups by adding varying amounts of the cold ligand to the ¹³¹I-MIP-1095 solution. For example, create cohorts that will receive 0, 100, 500, and 2000 pmoles of cold ligand per dose of ¹³¹I-MIP-1095.
- Ensure the final injection volume is consistent across all animals (e.g., 100 µL).
3. Administration:
- Randomly assign tumor-bearing mice to the different experimental groups (n=4 per group is a common starting point).
- Administer the prepared ¹³¹I-MIP-1095/cold ligand mixture via tail vein injection.
4. Biodistribution Study:
- At a predetermined time point post-injection (e.g., 1 hour, which is common for initial screening), euthanize the mice.[5]
- Dissect key organs and tissues (tumor, kidneys, salivary glands, liver, spleen, blood, muscle).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Also measure the activity of a known standard from the injectate to calculate the percentage of injected dose per gram (%ID/g).
5. Data Analysis:
- Calculate the mean %ID/g and standard deviation for each tissue in each group.
- Compare the kidney and tumor uptake across the different groups to determine the effect of the cold ligand.
- Calculate tumor-to-kidney uptake ratios to identify the optimal balance.
Visualizations
Caption: Mechanism of this compound renal uptake and points of therapeutic intervention.
Caption: Decision tree for selecting a strategy to reduce this compound kidney uptake.
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple strategy to reduce the salivary gland and kidney uptake of PSMA-targeting small molecule radiopharmaceuticals. [vivo.weill.cornell.edu]
- 6. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to Repeated 131I-MIP-1095 Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 131I-MIP-1095 therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to therapeutic resistance, particularly in the context of repeated treatment cycles.
I. Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and in vivo experiments with 131I-MIP-1095.
Issue 1: Unexpectedly High Cell Survival or Reduced Tumor Regression After Repeated 131I-MIP-1095 Treatment
Potential Causes:
-
Development of Acquired Resistance: Prolonged or repeated exposure to 131I-MIP-1095 can lead to the selection and expansion of cancer cell populations with inherent or acquired resistance mechanisms.
-
Activation of DNA Damage Repair (DDR) Pathways: The ionizing radiation from 131I induces DNA damage in cancer cells. In response, cells can upregulate DDR pathways, leading to efficient repair of DNA lesions and reduced cell death.[1][2]
-
Upregulation of Pro-Survival Signaling: Activation of signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways can promote cell survival and counteract the cytotoxic effects of 131I-MIP-1095.[1][3][4]
-
Altered PSMA Expression: While less common, some resistant cells may exhibit reduced expression of Prostate-Specific Membrane Antigen (PSMA), the target of MIP-1095, leading to decreased drug uptake.
Troubleshooting Workflow:
Suggested Solutions:
-
Confirm PSMA Expression: Use flow cytometry or western blotting to compare PSMA protein levels between treated and untreated cells. A significant decrease in PSMA may warrant investigation into the targeting moiety of the therapy.
-
Evaluate DDR Activation: Perform immunofluorescence staining for DDR markers like γ-H2AX and 53BP1. Increased foci formation in treated cells suggests DDR activation.
-
Analyze Key Signaling Pathways: Use western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways.
-
Implement Combination Therapies: Based on the findings, consider combining 131I-MIP-1095 with inhibitors targeting the identified resistance mechanism (e.g., PARP inhibitors for DDR, PI3K/AKT inhibitors).
Issue 2: Inconsistent or Non-Reproducible Results in Apoptosis Assays
Potential Causes:
-
Suboptimal Staining Protocol: Incorrect reagent concentrations, incubation times, or washing steps can lead to variable results.
-
Cell Health and Viability: Poor cell health prior to the experiment can lead to a high background of dead cells, obscuring the apoptotic population.
-
Instrument Settings: Improper setup of the flow cytometer, including compensation and gating, can lead to inaccurate quantification.
Troubleshooting Workflow:
Suggested Solutions:
-
Standardize Protocol: Strictly adhere to a validated apoptosis assay protocol, such as the one provided in the "Experimental Protocols" section.
-
Ensure Cell Quality: Regularly check cell cultures for viability and morphology. Only use healthy, actively growing cells for experiments.
-
Calibrate Flow Cytometer: Before each experiment, calibrate the flow cytometer with compensation controls to ensure accurate signal detection.
-
Use Controls: Always include untreated (negative) and a known apoptosis-inducing agent (positive) control to validate the assay's performance.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to PSMA-targeted radioligand therapy?
A1: The primary mechanisms of resistance to PSMA-targeted radioligand therapy, including 131I-MIP-1095, involve the activation of genotoxic stress response pathways.[1] This includes the upregulation of the DNA damage response (DDR) and replication stress response (RSR) pathways, which help cancer cells repair the DNA damage induced by the radiotherapy.[1] Additionally, pro-survival signaling pathways such as the PI3K/AKT and MYC pathways are often deregulated, promoting cell survival despite treatment.[1]
Q2: How can I develop a 131I-MIP-1095 resistant cell line for my research?
A2: Developing a resistant cell line typically involves a dose-escalation strategy. Here is a general protocol:
-
Initial Exposure: Treat the parental prostate cancer cell line (e.g., LNCaP, C4-2) with a low dose of 131I-MIP-1095 (e.g., IC20-IC30).
-
Recovery: Allow the surviving cells to recover and repopulate.
-
Dose Escalation: Gradually increase the concentration of 131I-MIP-1095 in subsequent treatment cycles.
-
Characterization: Once a cell population can tolerate a significantly higher dose of 131I-MIP-1095 than the parental line, characterize the resistant phenotype through viability assays, apoptosis assays, and molecular analyses of resistance pathways.
Q3: What are the most promising combination therapies to overcome resistance to 131I-MIP-1095?
A3: Combination therapies that target the identified resistance mechanisms are most promising. These include:
-
PARP Inhibitors (e.g., Olaparib): These agents inhibit the DDR pathway, preventing cancer cells from repairing the DNA damage caused by 131I-MIP-1095.
-
PI3K/AKT/mTOR Inhibitors: These drugs block the pro-survival signaling that is often upregulated in resistant cells.[1]
-
Androgen Receptor (AR) Signaling Inhibitors: There is significant crosstalk between AR signaling and the PI3K/AKT pathway. Combining 131I-MIP-1095 with AR inhibitors may prevent the development of resistance.[1]
Q4: How does the tumor microenvironment contribute to resistance?
A4: The tumor microenvironment can influence resistance by promoting hypoxia, which is known to be associated with resistance to radiotherapy. Hypoxia can activate signaling pathways that enhance cell survival and reduce the efficacy of treatments that rely on the generation of reactive oxygen species.
III. Data Presentation
Table 1: Efficacy of 131I-MIP-1095 as a Single Agent and in Combination with Radiosensitizers in LNCaP Spheroids
| Treatment Group | Spheroid Volume Doubling Time (τ2, days) | Area Under the Curve (AUC) |
| Untreated Control | 2.94 ± 0.21 | 25.75 ± 0.84 |
| 0.37 MBq/ml 131I-MIP-1095 | 4.28 ± 0.21 | 20.89 ± 0.81 |
| 1 MBq/ml 131I-MIP-1095 | 4.03 ± 0.18 | 20.09 ± 0.56 |
| 10 MBq/ml 131I-MIP-1095 | 4.37 ± 0.22 | 19.30 ± 0.61 |
| Olaparib + 0.37 MBq/ml 131I-MIP-1095 | Significantly Increased vs. 131I-MIP-1095 alone | Significantly Decreased vs. 131I-MIP-1095 alone |
| Topotecan + 0.37 MBq/ml 131I-MIP-1095 | Significantly Increased vs. 131I-MIP-1095 alone | Significantly Decreased vs. 131I-MIP-1095 alone |
| Bortezomib + 0.37 MBq/ml 131I-MIP-1095 | Significantly Increased vs. 131I-MIP-1095 alone | Significantly Decreased vs. 131I-MIP-1095 alone |
| Nutlin-3 + 0.37 MBq/ml 131I-MIP-1095 | Significantly Increased vs. 131I-MIP-1095 alone | Significantly Decreased vs. 131I-MIP-1095 alone |
| DSF:Cu + 0.37 MBq/ml 131I-MIP-1095 | Significantly Increased vs. 131I-MIP-1095 alone | Significantly Decreased vs. 131I-MIP-1095 alone |
Data summarized from a study on LNCaP multicellular tumor spheroids.
Table 2: IC50 Values of Various Chemotherapeutic Agents in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 |
| PC3 | Docetaxel | 1.9 nM |
| DU-145 | Docetaxel | 0.8 nM |
| 22Rv1 | Docetaxel | 0.3 nM |
| PC3 | SBFI-102 (FABP5 inhibitor) | 11.4 µM |
| DU-145 | SBFI-102 (FABP5 inhibitor) | 8.9 µM |
| 22Rv1 | SBFI-102 (FABP5 inhibitor) | 10.1 µM |
| PC3 | SBFI-103 (FABP5 inhibitor) | 6.3 µM |
| DU-145 | SBFI-103 (FABP5 inhibitor) | 3.3 µM |
| 22Rv1 | SBFI-103 (FABP5 inhibitor) | 3.1 µM |
IV. Experimental Protocols
Protocol 1: Annexin V Apoptosis Assay by Flow Cytometry
This protocol is for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10x)
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated prostate cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (both adherent and floating) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Prostate cancer cells in culture medium
-
Luminometer
Procedure:
-
Plate Preparation:
-
Seed cells in a 96-well opaque-walled plate at the desired density and incubate under standard conditions.
-
Include wells with medium only for background measurement.
-
-
Treatment:
-
Treat cells with 131I-MIP-1095 or other compounds and incubate for the desired period.
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Cell viability is proportional to the luminescent signal.
V. Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Resistance
The development of resistance to 131I-MIP-1095 therapy often involves the interplay of several key signaling pathways. The diagrams below illustrate these complex interactions.
This technical support center provides a starting point for addressing resistance to 131I-MIP-1095 therapy. As research in this area is ongoing, it is crucial to stay updated with the latest findings in the field.
References
- 1. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Proteogenomics of Prostate Cancer Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MIP-1095 Radiochemical Preparations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MIP-1095. Our goal is to help you improve the radiochemical purity and overall success of your this compound preparations.
Troubleshooting Guide
This guide addresses common issues that may arise during the radiolabeling and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield (RCY) | Suboptimal pH: The radioiodination reaction is highly pH-dependent.[1] | Ensure the reaction mixture's pH is adjusted to a range of 1-2 for optimal efficiency.[1] |
| Incorrect Reaction Time: Extended reaction times can lead to the decomposition of the trimethyltin precursor.[1] | Maintain a strict reaction time of 10 minutes for the radioiodination step.[1] | |
| Degradation of Precursor: The trimethyltin precursor can degrade if not stored or handled properly. | Store the precursor according to the manufacturer's instructions and minimize exposure to air and moisture. | |
| Low Radiochemical Purity (RCP) | Incomplete Deprotection: The t-butyl ester groups may not be fully removed. | Ensure the deprotection step with trifluoroacetic acid proceeds for 35 minutes. Longer times can lead to degradation of this compound.[1] |
| Presence of Impurities: Impurities such as the des-iodo analog (MIP-1111) can be present.[1] | Employ a two-step purification using C18 Sep-Pak cartridges. The first removes the tin precursor and inorganic salts, and the second removes the des-iodo analog.[1] | |
| Inadequate HPLC Separation: The HPLC method may not be optimized to separate this compound from impurities. | Use a reverse-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) for effective separation.[2] | |
| Variable Specific Activity (SA) | Carrier-Added Radioiodine: Presence of non-radioactive iodine can lower the specific activity. | Use no-carrier-added NaI for the radioiodination reaction to achieve high specific activity.[2] |
| Inaccurate Measurement: The method for determining specific activity may not be precise. | Determine specific activity by HPLC, comparing the radioactivity of the product peak to a standard curve of the non-radioactive iodinated standard.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended precursor for the radiosynthesis of iodinated this compound?
A1: The recommended precursor is the trimethyltin this compound tri-t-butyl ester.[1] Radioiodination is achieved through an iododestannylation reaction where the trimethylstannyl group is replaced with radioiodine.[3][4]
Q2: What are the critical parameters to control during the radioiodination of this compound?
A2: The most critical parameters are pH and reaction time. The radioiodination is most efficient at a pH of 1-2 and a reaction time of 10 minutes.[1]
Q3: What is a common radiochemical impurity encountered during the synthesis of [¹²³I]-MIP-1095?
A3: A common impurity is the des-iodo analog, MIP-1111 ((S)-2-(3-((S)-1-carboxy-5-(3-phenylureido)pentyl)ureido)pentanedioic acid), which is also biologically active.[1]
Q4: How can I effectively purify my this compound preparation?
A4: A two-step purification method using C18 Sep-Pak cartridges is effective. The first C18 Sep-Pak removes the unreacted tin precursor and inorganic salts. The second C18 Sep-Pak is used to remove the des-iodo analog, MIP-1111.[1] Alternatively, reverse-phase HPLC can be used for purification.[2][3]
Q5: What radiochemical purity should I expect for my this compound preparation?
A5: With optimized synthesis and purification protocols, you can expect to achieve a radiochemical purity of greater than 95% to 99%.[2][3][4]
Experimental Protocols
Radiosynthesis of [¹²³I]-MIP-1095
This protocol is based on established methods for the radioiodination of the trimethyltin precursor.[1]
Materials:
-
Trimethyltin this compound tri-t-butyl ester precursor
-
Na¹²³I
-
Oxidizing agent (e.g., N-chlorosuccinimide)
-
Hydrochloric acid (HCl) to adjust pH
-
Trifluoroacetic acid (TFA)
-
C18 Sep-Pak cartridges
-
Ethanol
-
Sterile water for injection
Procedure:
-
To the trimethyltin this compound tri-t-butyl ester precursor, add Na¹²³I.
-
Adjust the pH of the reaction mixture to 1-2 using HCl.
-
Add the oxidizing agent to initiate the radioiodination reaction.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction (e.g., with sodium metabisulfite).
-
Perform the first purification using a pre-conditioned C18 Sep-Pak cartridge to remove the tin precursor and inorganic salts.
-
Elute the radioiodinated tri-t-butyl ester intermediate.
-
Add trifluoroacetic acid to the eluate for deprotection of the t-butyl ester groups.
-
Allow the deprotection reaction to proceed for 35 minutes.
-
Perform the second purification using another pre-conditioned C18 Sep-Pak cartridge to separate [¹²³I]-MIP-1095 from the des-iodo analog.
-
Elute the final [¹²³I]-MIP-1095 product with ethanol and formulate in a suitable buffer for injection.
Quality Control using HPLC
Method:
-
Column: Chromolith® Performance RP-18e (100 x 3 mm) or equivalent.[2]
-
Mobile Phase A: Water with 0.1% TFA.[2]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[2]
-
Gradient: Linear gradient from 0% to 100% B over 5 minutes.[2]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and a radioactivity detector.[2]
Quantitative Data Summary
| Parameter | Reported Value(s) | Isotope(s) | Reference(s) |
| Radiochemical Yield (RCY) | 50-70% | ¹³¹I | [4] |
| 38-78% | ¹²⁴I/¹³¹I | [2] | |
| >95% | ¹²⁵I | [3] | |
| Radiochemical Purity (RCP) | >95% | ¹³¹I | [4][5] |
| 97% (average) | ¹²⁴I/¹³¹I | [2] | |
| ≥99% | ¹²⁵I/²¹¹At | [3] | |
| Specific Activity (SA) | ≥148 GBq/µmol | ¹³¹I | [4][5] |
| 55.5 to 236.8 MBq/µmol | ¹²⁴I/¹³¹I | [2] | |
| Max: 918.18 ± 36.24 MBq/mg | ¹²⁵I | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of radioiodinated this compound.
Caption: Troubleshooting logic for addressing low radiochemical purity in this compound preparations.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MIP-1095 and PSMA-617 in Prostate Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Prostate-Specific Membrane Antigen (PSMA)-targeting radioligands: MIP-1095 and PSMA-617. The information presented is collated from preclinical and clinical studies to aid in the evaluation of their therapeutic potential in prostate cancer.
Introduction and Mechanism of Action
Both this compound and PSMA-617 are small molecules that bind with high affinity to the extracellular domain of PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells.[1][2] This targeting mechanism allows for the selective delivery of therapeutic radionuclides to tumor sites. Upon binding, the radioligand is internalized by the cancer cell, leading to the intracellular accumulation of the radioactive payload.[3] The emitted radiation, typically beta or alpha particles, induces DNA damage, ultimately resulting in cancer cell death.[2] While both ligands target PSMA, their distinct chemical structures and the radionuclides they are typically paired with (¹³¹I for this compound and ¹⁷⁷Lu or ²²⁵Ac for PSMA-617) result in different pharmacokinetic, dosimetric, and clinical profiles.
Diagram: General Mechanism of Action for PSMA-Targeted Radioligand Therapy
Figure 1: General mechanism of PSMA-targeted radioligand therapy.
Preclinical Performance Comparison
Direct head-to-head preclinical studies comparing this compound and PSMA-617 are limited. However, data from independent studies provide insights into their relative performance characteristics.
Table 1: Preclinical Characteristics of this compound and PSMA-617
| Parameter | This compound | PSMA-617 | References |
| Binding Affinity (IC₅₀/Kᵢ) | ~0.24 nM (Kᵢ) | ~2.3 - 3.4 nM (IC₅₀) | [4] |
| Internalization | Demonstrated to be internalized | Efficiently internalized | [3] |
| Radionuclide Compatibility | ¹²³I, ¹²⁴I, ¹³¹I, ²¹¹At | ⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac, ¹⁶¹Tb | [5][6] |
| Tumor Uptake (in vivo) | High and specific | High and specific | [6][7] |
| Off-Target Organs | Salivary glands, kidneys, liver | Salivary glands, kidneys | [8][9] |
Diagram: Experimental Workflow for Preclinical Evaluation
Figure 2: Typical experimental workflow for preclinical evaluation of radioligands.
Clinical Performance Comparison
No head-to-head clinical trials comparing this compound and PSMA-617 have been conducted. The following tables summarize key findings from separate clinical investigations.
Table 2: Clinical Efficacy of ¹³¹I-MIP-1095 vs. ¹⁷⁷Lu-PSMA-617
| Endpoint | ¹³¹I-MIP-1095 (Phase 1/2 Data) | ¹⁷⁷Lu-PSMA-617 (Phase 3 VISION Trial) | References |
| PSA Response (≥50% decline) | ~61-71% | 46% | [8][10][11] |
| Median Overall Survival | 10.3 months (Phase 2) | 15.3 months | [10][11] |
| Median Radiographic Progression-Free Survival | 5.4 months (Phase 2) | 8.7 months | [10][11] |
| Pain Response | 84.6% (complete or moderate reduction) | Significant delay in time to worsening of pain | [8][12] |
Table 3: Safety and Dosimetry of ¹³¹I-MIP-1095 vs. ¹⁷⁷Lu-PSMA-617
| Parameter | ¹³¹I-MIP-1095 | ¹⁷⁷Lu-PSMA-617 | References |
| Common Adverse Events (Grade ≥3) | Thrombocytopenia, Anemia | Anemia, Thrombocytopenia, Lymphopenia | [11][13] |
| Key Off-Target Organ Dose | Salivary Glands: ~3.8 mGy/MBq | Salivary Glands: ~0.8-1.4 Gy/GBq | [8][9] |
| Kidneys: ~1.4 mGy/MBq | Kidneys: ~0.4-0.9 Gy/GBq | [8][9] | |
| Red Marrow: ~0.37 mGy/MBq | Red Marrow: ~0.03-0.05 Gy/GBq | [8][9] |
Diagram: Logical Comparison of Key Attributes
Figure 3: High-level comparison of this compound and PSMA-617 attributes.
Experimental Protocols
Radiolabeling of ¹³¹I-MIP-1095
This is a generalized protocol based on available literature. Specific parameters may vary.
-
Precursor: A stannylated precursor of this compound is typically used.[5]
-
Reagents: Sodium [¹³¹I]iodide, an oxidizing agent (e.g., chloramine-T), and a quenching agent.[5]
-
Procedure:
-
The stannylated precursor is dissolved in a suitable buffer.
-
Sodium [¹³¹I]iodide is added to the precursor solution.
-
An oxidizing agent is introduced to facilitate the electrophilic substitution of the tin group with ¹³¹I.[5]
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is quenched, and the final product is purified, typically using high-performance liquid chromatography (HPLC).
-
-
Quality Control: Radiochemical purity and specific activity are determined using radio-HPLC and/or radio-TLC.[5]
Radiolabeling of ¹⁷⁷Lu-PSMA-617
This protocol is well-established for clinical and preclinical use.
-
Precursor: PSMA-617 peptide.
-
Reagents: [¹⁷⁷Lu]LuCl₃, a suitable buffer (e.g., acetate or gentisate), and a chelating agent if not already part of the kit.
-
Procedure:
-
A reaction vial is prepared with the buffer.
-
A defined amount of the PSMA-617 precursor is added.
-
[¹⁷⁷Lu]LuCl₃ is added to the vial.
-
The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a defined period (e.g., 15-30 minutes).
-
-
Quality Control: Radiochemical purity is assessed using radio-HPLC or radio-TLC to ensure a high incorporation of ¹⁷⁷Lu.
In Vivo Biodistribution Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing human prostate cancer xenografts (e.g., LNCaP or PC-3 PIP).
-
Administration: A defined activity of the radiolabeled compound is administered intravenously via the tail vein.[14]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[7]
-
Tissue Collection: Tumors and a comprehensive panel of organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands) are collected, weighed, and the radioactivity is measured using a gamma counter.[14]
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[14]
Summary and Future Directions
Both this compound and PSMA-617 have demonstrated significant potential in the targeted radiotherapy of prostate cancer.
-
¹⁷⁷Lu-PSMA-617 is the more clinically advanced agent, with robust evidence from the Phase 3 VISION trial leading to its FDA approval.[11] Its favorable safety profile and proven efficacy in improving overall survival have established it as a standard of care in certain patient populations.[11][15]
-
¹³¹I-MIP-1095 has shown promising results in early-phase clinical trials, with high rates of PSA decline.[8][10] Further investigation in larger, controlled trials is necessary to fully elucidate its therapeutic index and position in the treatment landscape.
Future research will likely focus on head-to-head comparisons of different PSMA ligands, the development of next-generation agents with improved tumor-to-kidney ratios, and combination therapies to overcome resistance. The use of alpha-emitters like ²²⁵Ac with these ligands is also a promising area of investigation, potentially offering higher therapeutic efficacy.
References
- 1. This compound i-131 | C19H25IN4O8 | CID 124220556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. mdpi.com [mdpi.com]
- 7. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 131I-MIP-1095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. urotoday.com [urotoday.com]
- 12. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inis.iaea.org [inis.iaea.org]
- 14. Prostate Cancer Radioligand Therapy: PSMA and Beyond, Current Landscape and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating MIP-1095 Imaging: A Comparative Guide to Histological Confirmation
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the imaging results of MIP-1095, a Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical, with gold-standard histological findings. Due to the limited availability of direct histological validation studies for this compound in publicly accessible literature, this guide leverages data from other well-documented PSMA-targeting positron emission tomography (PET) agents to illustrate the comparative process.
This compound is a small molecule inhibitor of PSMA, which can be radiolabeled with isotopes such as Iodine-124 (¹²⁴I) for PET imaging of prostate cancer. The validation of its imaging signals against tissue-level characteristics is crucial for its clinical development and application. This process typically involves correlating quantitative imaging metrics with histopathological and immunohistochemical analyses of the same tissue samples.
Comparative Analysis: Imaging Metrics vs. Histological Data
The following tables summarize the kind of quantitative data that is typically collected and compared in studies validating PSMA-PET imaging agents. While this data is not specific to this compound, it represents the current standards and methodologies in the field.
Table 1: Correlation of PET Imaging Metrics with Histopathological and Immunohistochemical Findings for PSMA-Targeted Agents
| Imaging Parameter | Histological Correlate | Typical Correlation | Reference Agent(s) |
| Maximum Standardized Uptake Value (SUVmax) | Gleason Score | Positive correlation; higher SUVmax associated with higher Gleason scores. | 68Ga-PSMA-11, 18F-PSMA-1007 |
| SUVmax | PSMA Immunohistochemistry (IHC) Score | Strong positive correlation; higher SUVmax in tumors with higher PSMA expression. | 68Ga-PSMA-11, 18F-PSMA-1007 |
| Tumor-to-Background Ratio | Tumor Cellularity / PSMA Expression | Positive correlation; higher ratios indicate more specific tracer accumulation in tumor tissue. | General PSMA-PET agents |
Table 2: Diagnostic Performance of PSMA-PET in Detecting Prostate Cancer Lesions (Validated by Histopathology)
| Metric | Value | Patient Population | Reference Agent(s) |
| Sensitivity | 71% - 95% | Primary and recurrent prostate cancer | 68Ga-PSMA-11 |
| Specificity | 92% - 99% | Primary and recurrent prostate cancer | 68Ga-PSMA-11 |
| Accuracy | 86% - 91% | Primary and recurrent prostate cancer | 18F-rhPSMA-7 |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are representative protocols for this compound imaging and subsequent histological validation.
This compound PET/CT Imaging Protocol
This protocol is based on studies involving ¹²⁴I-MIP-1095 for imaging and dosimetry.
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. Thyroid blockade with potassium iodide may be administered to reduce radiation dose to the thyroid.
-
Radiotracer Administration: A median activity of 67 MBq of ¹²⁴I-MIP-1095 is administered intravenously.[1]
-
Uptake Period: Patients rest for a specified period to allow for radiotracer distribution and uptake in target tissues.
-
Image Acquisition: Whole-body PET/CT scans are acquired at multiple time points post-injection, typically including 1, 4, 24, 48, and 72 hours.[1] This allows for the assessment of tracer kinetics and optimal imaging windows.
-
Image Analysis: PET data is reconstructed and analyzed to generate quantitative metrics such as SUVmax and tumor-to-background ratios for regions of interest.
Histological Validation Protocol
Following imaging and subsequent tissue resection (e.g., radical prostatectomy or biopsy), the following steps are taken to correlate imaging findings with tissue-level data.
-
Tissue Processing: Resected prostate tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Staining:
-
Hematoxylin and Eosin (H&E): Standard H&E staining is performed to visualize tissue morphology and determine the Gleason score, a key prognostic indicator in prostate cancer.
-
Immunohistochemistry (IHC) for PSMA: Sections are stained with antibodies targeting PSMA to visualize and quantify its expression. A common protocol involves antigen retrieval, incubation with a primary anti-PSMA antibody, and use of a detection system with a chromogen like DAB.
-
-
Pathological Review: A pathologist reviews the stained slides to identify cancerous regions, determine the Gleason score, and score the intensity and extent of PSMA staining.
-
Image Co-registration: The histological slides are carefully co-registered with the PET/CT images to ensure that the analysis is performed on the exact same regions of tissue.
Visualizing the Workflow and Underlying Biology
Graphviz diagrams are provided to illustrate the key processes and pathways involved in validating this compound imaging with histology.
References
A Head-to-Head Comparison of PSMA-Targeting Radioligands: A Guide for Researchers
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for both the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate cancer cells. This has led to the development of a variety of PSMA-targeting radioligands. This guide provides a comprehensive, data-driven comparison of prominent PSMA-targeting radioligands, focusing on their performance based on experimental data to assist researchers, scientists, and drug development professionals.
Mechanism of Action
PSMA-targeting radioligands consist of three main components: a PSMA-binding molecule, a chelator, and a radionuclide. The PSMA-binding component directs the radioligand to prostate cancer cells. The chelator securely holds the radionuclide, which can be either a diagnostic isotope for imaging (e.g., Gallium-68, Fluorine-18) or a therapeutic isotope for treatment (e.g., Lutetium-177, Actinium-225). Upon binding to PSMA on the cell surface, the radioligand is often internalized, leading to an accumulation of radioactivity within the cancer cell. For therapeutic radioligands, the emitted radiation induces DNA damage, ultimately leading to cell death.
Caption: General mechanism of action for PSMA-targeting radioligands.
In Vitro Performance: Binding Affinity and Internalization
The efficacy of a PSMA-targeting radioligand is critically dependent on its binding affinity to PSMA and its subsequent internalization into the cancer cell. High binding affinity ensures that the radioligand specifically targets and is retained by the tumor cells, while efficient internalization leads to a higher concentration of the radionuclide within the cell, enhancing the therapeutic effect.
Comparative In Vitro Data
The following table summarizes the binding affinity (IC50) and internalization rates of several key PSMA radioligands from preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Radioligand | Cell Line | Binding Affinity (IC50, nM) | Internalization (% of total bound) | Citation |
| ¹⁷⁷Lu-PSMA-617 | PC-3 PIP | ~2.3 - 3.4 | ~15% at 1h | [1][2] |
| ¹⁷⁷Lu-PSMA-I&T | PC-3 PIP | ~9.8 | ~12% at 1h | [1][2] |
| ¹⁷⁷Lu-rhPSMA-7.3 | LNCaP | Low nanomolar range | High internalization rate | [3] |
| ¹⁷⁷Lu-rhPSMA-10.1 | LNCaP | Low nanomolar range | High internalization rate | [3] |
| PSMA-D4 | LNCaP | 28.7 ± 5.2 | Not specified | [4] |
| PSMA-11 | LNCaP | 84.5 ± 26.5 | Not specified | [4] |
In Vivo and Clinical Performance: Biodistribution and Dosimetry
The biodistribution and dosimetry of PSMA radioligands are crucial for their clinical utility, determining both their efficacy in targeting tumors and their safety profile concerning healthy organs.
Biodistribution of Diagnostic Radioligands: ⁶⁸Ga-PSMA-11 vs. ¹⁸F-PSMA-1007
Both ⁶⁸Ga-PSMA-11 and ¹⁸F-PSMA-1007 are widely used for PET imaging in prostate cancer. While both effectively identify prostatic lesions, they exhibit different biodistribution patterns.[1][5] A key advantage of ¹⁸F-PSMA-1007 is its lower urinary excretion, which can be beneficial for evaluating local recurrences near the bladder.[1] However, it shows higher background uptake in some tissues.[1]
| Parameter | ⁶⁸Ga-PSMA-11 | ¹⁸F-PSMA-1007 | Citation |
| Primary Use | PET Imaging | PET Imaging | [6][7] |
| Urinary Excretion | High | Low | [1] |
| Detection of Dominant Prostatic Lesions | High concordance | High concordance | [1][5] |
| Background SUVmax (Normal Prostate) | Lower (1.85) | Higher (2.57) | [1] |
| Background SUVmax (Mediastinal Blood Pool) | Lower (0.975) | Higher (1.96) | [1] |
Biodistribution and Dosimetry of Therapeutic Radioligands: ¹⁷⁷Lu-PSMA-617 vs. ¹⁷⁷Lu-PSMA-I&T
¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T are two of the most clinically advanced therapeutic radioligands. Head-to-head comparisons have revealed subtle but potentially significant differences in their biodistribution and dosimetry.[3][8]
| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | Citation |
| Whole-Body Half-Life | 42 h | 35 h | [3][8] |
| Mean Absorbed Tumor Dose (Gy/GBq) | 5.9 | 5.8 | [3][8] |
| Mean Absorbed Renal Dose (Gy/GBq) | 0.77 | 0.92 | [3][8][9] |
| Mean Absorbed Lacrimal Gland Dose (Gy/GBq) | 5.1 | 3.7 | [9] |
| Mean Absorbed Parotid Gland Dose (Gy/GBq) | 0.5 | 0.5 | [3][8] |
| Initial Tumor Uptake | Lower | Higher | [3][8] |
| Tumor Half-Life | Longer (61 h) | Shorter (43 h) | [8] |
While the mean absorbed tumor doses are comparable, ¹⁷⁷Lu-PSMA-617 has a longer half-life in the tumor and a lower renal dose, whereas ¹⁷⁷Lu-PSMA-I&T shows higher initial tumor uptake.[3][8] Both have demonstrated favorable safety profiles in patients with metastatic castration-resistant prostate cancer (mCRPC).[3][8]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC50) of a non-radiolabeled test compound by measuring its ability to compete with a radioligand for binding to the PSMA receptor.
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP or PC-3 PIP) to near confluency in appropriate media.
-
Cell Preparation: Harvest and resuspend the cells in a binding buffer.
-
Assay Setup: In a multi-well plate, add the cell suspension to each well.
-
Competition: Add increasing concentrations of the non-radiolabeled competitor ligand to the wells, followed by a fixed concentration of the radiolabeled PSMA ligand. Include control wells with only the radioligand (total binding) and wells with the radioligand plus a large excess of the non-radiolabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapidly filtering the contents of each well through a filter mat to separate the cells (with bound radioligand) from the incubation buffer (containing free radioligand).
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Radioligand Internalization Assay
This assay quantifies the amount of radioligand that is internalized by the cells after binding to the surface receptor.
References
- 1. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmrxiv.de [pharmrxiv.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. revvity.com [revvity.com]
Efficacy Showdown: 131I-MIP-1095 vs. Cabazitaxel in Metastatic Castration-Resistant Prostate Cancer
A Comparative Analysis for Researchers and Drug Development Professionals
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant therapeutic challenge. While several treatment modalities have emerged, a direct comparison of their efficacy is crucial for informed clinical decision-making and future drug development. This guide provides an objective comparison of two distinct therapeutic agents: ¹³¹I-MIP-1095, a targeted radioligand therapy, and cabazitaxel, a next-generation taxane chemotherapy. This analysis is based on available data from clinical trials; however, it is important to note that no head-to-head comparative trials have been conducted. The presented data is derived from separate studies with different patient populations and trial designs, which should be considered when interpreting the results.
At a Glance: Quantitative Efficacy Data
The following tables summarize the key efficacy and safety data for ¹³¹I-MIP-1095 and cabazitaxel from notable clinical trials.
Table 1: Efficacy of ¹³¹I-MIP-1095 in mCRPC (Phase 2, Single-Arm Trial) [1]
| Efficacy Endpoint | Result |
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 66.7% (6 of 9 patients) |
| Median Overall Survival (OS) | 10.3 months |
| Median Progression-Free Survival (PFS) | 5.4 months |
| Objective Radiographic Response | 1 of 9 patients |
Table 2: Efficacy of Cabazitaxel in mCRPC (Select Phase 3 Trials)
| Trial (Patient Population) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | PSA Response Rate (≥50% decline) | Objective Tumor Response Rate |
| TROPIC (Post-docetaxel)[2] | 15.1 months (vs. 12.7 months with mitoxantrone) | 2.8 months (vs. 1.4 months with mitoxantrone) | 39.2% | Not Reported |
| PROSELICA (Post-docetaxel)[3][4] | 13.4 months (20 mg/m²) vs. 14.5 months (25 mg/m²) | 2.9 months (20 mg/m²) vs. 3.5 months (25 mg/m²) | 29.5% (20 mg/m²) vs. 42.9% (25 mg/m²) | Not Reported |
| CARD (Post-docetaxel and abiraterone/enzalutamide)[5][6][7] | 13.6 months (vs. 11.0 months with abiraterone/enzalutamide) | 8.0 months (radiographic PFS) (vs. 3.7 months with abiraterone/enzalutamide) | 35.7% | 36.5% |
Table 3: Key Grade ≥3 Adverse Events
| Adverse Event | ¹³¹I-MIP-1095 (Phase 2)[1] | Cabazitaxel (TROPIC - 25 mg/m²)[8] | Cabazitaxel (PROSELICA - 20 mg/m²)[9] | Cabazitaxel (CARD - 25 mg/m²)[7] |
| Thrombocytopenia | Frequent | Not specified | Not specified | Not specified |
| Anemia | Frequent | 11% | Not specified | Not specified |
| Neutropenia | Not specified | 82% | 21.3% (Grade 4) | Not specified |
| Febrile Neutropenia | Not specified | 8% | 2.2% (Neutropenic sepsis/infection) | 3.2% |
| Diarrhea | Not specified | 6% | Not specified | 4.0% |
| Fatigue/Asthenia | Not specified | Not specified | Not specified | 4.0% |
Deep Dive: Experimental Protocols
Understanding the methodologies behind the clinical data is paramount for a critical evaluation of the results.
¹³¹I-MIP-1095 Phase 2 Single-Arm Trial Methodology[1]
This study was designed to assess the efficacy and tolerability of ¹³¹I-MIP-1095 in patients with mCRPC who had progressed on prior therapies.
-
Patient Population: Patients with mCRPC who had exhausted all approved lines of therapy. All patients underwent ¹⁸F-DCFPyL PET and ¹⁸F-FDG PET to confirm PSMA-positive tumor volume.
-
Intervention: Patients with >50% PSMA-positive tumor volume were treated with up to four doses of ¹³¹I-MIP-1095.
-
Primary Endpoint: Prostate-Specific Antigen (PSA) response rate (defined as a ≥50% decline from baseline).
-
Secondary Endpoints: Radiographic response rates, adverse events, overall survival, and radiographic progression-free survival.
Cabazitaxel Clinical Trial Methodologies
TROPIC Trial (NCT00417079) [2][10]
-
Patient Population: Patients with mCRPC who had progressed during or after treatment with a docetaxel-containing regimen.
-
Intervention: Patients were randomized to receive either cabazitaxel (25 mg/m²) plus prednisone or mitoxantrone plus prednisone every 3 weeks.
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-free survival (PFS), PSA response, tumor response, and safety.
PROSELICA Trial (NCT01308580) [9][11][12]
-
Patient Population: Patients with mCRPC previously treated with a docetaxel-containing regimen.
-
Intervention: A randomized, open-label, multinational phase III study comparing two doses of cabazitaxel (20 mg/m² and 25 mg/m²) administered intravenously every 3 weeks, both with daily prednisone.
-
Primary Endpoint: Overall Survival (OS) with a non-inferiority design.
-
Secondary Endpoints: Safety, progression-free survival, PSA and pain progression and response, tumor response, and health-related quality of life.
CARD Trial (NCT02485691) [6][7][13][14]
-
Patient Population: Patients with mCRPC who had previously been treated with docetaxel and had progressed within 12 months on an androgen receptor-targeted agent (abiraterone or enzalutamide).
-
Intervention: Patients were randomized to receive either cabazitaxel (25 mg/m²) plus prednisone or the alternative androgen receptor-targeted agent (abiraterone or enzalutamide).
-
Primary Endpoint: Radiographic Progression-Free Survival (rPFS).
-
Secondary Endpoints: Overall survival, PSA response, tumor response, pain response, time to symptomatic skeletal events, and safety.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the distinct mechanisms of action and the clinical trial processes, the following diagrams are provided.
Conclusion
Both ¹³¹I-MIP-1095 and cabazitaxel have demonstrated anti-tumor activity in patients with mCRPC. ¹³¹I-MIP-1095, a PSMA-targeted radioligand, has shown promising PSA response rates in a heavily pre-treated population in a phase 2 setting. Cabazitaxel, a microtubule inhibitor, has established efficacy in improving overall survival in large phase 3 trials in various settings, including post-docetaxel and post-novel hormonal agents.
The differing mechanisms of action—targeted radiation delivery versus disruption of cellular division—suggest that these agents may have distinct roles in the management of mCRPC. The safety profiles also differ, with ¹³¹I-MIP-1095 associated with hematologic toxicity and cabazitaxel with neutropenia and its complications.
A direct, randomized controlled trial is necessary to definitively compare the efficacy and safety of ¹³¹I-MIP-1095 and cabazitaxel and to determine their optimal sequencing in the treatment of mCRPC. Future research should also focus on identifying biomarkers that can predict response to each of these therapies, allowing for a more personalized treatment approach for patients with this challenging disease.
References
- 1. TROPIC: Phase III trial of cabazitaxel for the treatment of metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. youtube.com [youtube.com]
- 6. onclive.com [onclive.com]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. [Cabazitaxel for metastatic castration-resistant prostate cancer progressing after docetaxel treatment: the TROPIC study in France] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase III Study Comparing a Reduced Dose of Cabazitaxel (20 mg/m2) and the Currently Approved Dose (25 mg/m2) in Postdocetaxel Patients With Metastatic Castration-Resistant Prostate Cancer-PROSELICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pain Progression at Initiation of Cabazitaxel in Metastatic Castration-Resistant Prostate Cancer (mCRPC): A Post Hoc Analysis of the PROSELICA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. CARD: Overall survival (OS) analysis of patients with metastatic castration-resistant prostate cancer (mCRPC) receiving cabazitaxel versus abiraterone or enzalutamide. - ASCO [asco.org]
Correlating PSA Response with Imaging Findings Following MIP-1095 Therapy in Metastatic Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of MIP-1095, a Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical, focusing on the correlation between Prostate-Specific Antigen (PSA) response and imaging findings in patients with metastatic castration-resistant prostate cancer (mCRPC). We present a comparative overview with other PSMA-targeted therapies, supported by experimental data from clinical trials.
Introduction to this compound
This compound is a small-molecule radiopharmaceutical that specifically targets PSMA, a protein highly expressed on the surface of prostate cancer cells.[1] The molecule is labeled with Iodine-131 (¹³¹I), a beta-emitting radionuclide that delivers localized radiation to the tumor cells, leading to their destruction. Clinical trials have investigated the efficacy and safety of ¹³¹I-MIP-1095 in patients with advanced prostate cancer.[1][2][3]
Mechanism of Action
The therapeutic efficacy of this compound is based on its high affinity for PSMA.[4] Upon intravenous administration, this compound circulates in the bloodstream and binds to PSMA-expressing prostate cancer cells. The attached ¹³¹I then emits beta radiation, which induces DNA damage and subsequent cell death in the targeted tumor cells and their immediate microenvironment.[1][5]
Correlation of PSA Response and Imaging Findings
Clinical studies have demonstrated a strong correlation between the reduction in serum PSA levels and radiographic response observed in imaging studies after ¹³¹I-MIP-1095 therapy.
Quantitative Data Summary
The following tables summarize the key findings from clinical trials evaluating ¹³¹I-MIP-1095.
Table 1: PSA Response Rates after ¹³¹I-MIP-1095 Therapy
| Study/Patient Cohort | Number of Patients | PSA Response Metric | Response Rate | Citation |
| Phase 2 Trial | 9 | >50% PSA decrease | 67% (6/9) | [2][3] |
| Repetitive Therapy Study | 34 (first therapy) | ≥50% PSA decline | 70.6% | [6] |
| Repetitive Therapy Study | 34 (first therapy) | Any PSA decline | 94% | [6] |
Table 2: Radiographic and Survival Outcomes
| Study/Patient Cohort | Number of Patients | Outcome | Result | Citation |
| Phase 2 Trial | 9 | Confirmed radiographic response | 11% (1/9) | [2][3] |
| Phase 2 Trial | 9 | Median overall survival | 10.3 months | [2][3] |
| Phase 2 Trial | 9 | Median progression-free survival | 5.4 months | [2][3] |
| Dosimetry and First Therapy | 28 | Reduction in bone pain | 84.6% | [7] |
Experimental Protocols
The following section details the typical methodologies employed in clinical trials investigating ¹³¹I-MIP-1095.
Patient Selection
-
Inclusion Criteria: Patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior therapies.[2][3] Confirmation of PSMA-positive disease via PET/CT imaging (e.g., using ¹⁸F-DCFPyL or ⁶⁸Ga-PSMA-11) is often required.[2][3][6]
-
Exclusion Criteria: Significant comorbidities that would preclude radiopharmaceutical therapy, such as severe renal impairment or bone marrow suppression.
Treatment and Imaging Workflow
The experimental workflow for a typical clinical trial of ¹³¹I-MIP-1095 involves several key steps from patient screening to follow-up.
¹³¹I-MIP-1095 Administration and Dosimetry
-
Administration: ¹³¹I-MIP-1095 is administered intravenously.
-
Dosimetry: Dosimetry estimates have shown high absorbed doses in tumor lesions, with the highest doses delivered to salivary glands, liver, and kidneys.[7]
Response Evaluation
-
PSA Response: Serum PSA levels are monitored regularly (e.g., every 4 weeks) to assess biochemical response. A significant decrease, typically >50% from baseline, is considered a positive response.[2][3]
-
Imaging Response: Radiographic response is evaluated using standard imaging techniques such as CT and bone scans at specified intervals.
Comparison with Other PSMA-Targeted Radiotherapies
¹³¹I-MIP-1095 is one of several PSMA-targeted radioligand therapies. The most prominent comparator is ¹⁷⁷Lu-PSMA-617.
Table 3: Comparison of ¹³¹I-MIP-1095 and ¹⁷⁷Lu-PSMA-617
| Feature | ¹³¹I-MIP-1095 | ¹⁷⁷Lu-PSMA-617 | Citation |
| Radionuclide | Iodine-131 (¹³¹I) | Lutetium-177 (¹⁷⁷Lu) | [6] |
| Emissions | Beta, Gamma | Beta, Gamma | [6] |
| PSA Response Rate (>50%) | Reported as high as 71% | Reported around 31-42% in some studies | [6][8] |
| Reported Side Effects | Higher incidence of xerostomia and hematologic toxicity | Generally considered to have a favorable safety profile | [3][6] |
| Logistics | Longer hospitalization due to ¹³¹I radiation characteristics | Shorter hospitalization | [6] |
While some studies suggest a potentially higher PSA response rate with ¹³¹I-MIP-1095, this may be accompanied by a higher incidence of side effects.[6] The logistical aspects of radiation safety also differ between the two agents.[6]
Conclusion
¹³¹I-MIP-1095 is a promising PSMA-targeted radiopharmaceutical for the treatment of mCRPC. Clinical data demonstrates a significant correlation between PSA response and imaging findings, with a majority of patients experiencing a substantial decline in PSA levels. While it shows high anti-tumor activity, its side effect profile and logistical considerations compared to other agents like ¹⁷⁷Lu-PSMA-617 are important factors for consideration in future drug development and clinical application. Further research is warranted to optimize dosing and patient selection to maximize the therapeutic benefit of ¹³¹I-MIP-1095.
References
- 1. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. 131I-MIP-1095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 131i-mip-1095 - My Cancer Genome [mycancergenome.org]
- 6. Repeated PSMA-targeting radioligand therapy of metastatic prostate cancer with 131I-MIP-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Trials of New Therapies for Advanced Prostate Cancer | ZERO Prostate Cancer [zerocancer.org]
Assessing the Specificity of MIP-1095 for PSMA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer research and development. Its overexpression on the surface of prostate cancer cells makes it an ideal candidate for targeted imaging and radioligand therapies. Among the numerous inhibitors developed to target PSMA, MIP-1095 has shown significant promise. This guide provides an objective comparison of this compound with other well-established PSMA-targeting agents, namely PSMA-617 and DCFPyL, supported by experimental data to aid researchers in their selection of the most appropriate agent for their specific needs.
Quantitative Comparison of PSMA Inhibitors
The following tables summarize the binding affinity and biodistribution data for this compound, PSMA-617, and DCFPyL based on available preclinical and clinical studies. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Binding Affinity for PSMA
| Compound | Binding Affinity Metric | Value (nM) | Cell Line / Assay Condition |
| This compound | Kᵢ | 0.24 | Glutamate carboxypeptidase activity inhibition |
| PSMA-617 | Kᵢ | 2.34 ± 2.94 | LNCaP cells |
| DCFPyL | Kᵢ | 1.1 ± 0.1 | LNCaP cell extracts |
Kᵢ (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Comparative Biodistribution in Preclinical Models (%ID/g)
This table presents a summary of biodistribution data from various preclinical studies. Direct comparison should be made with caution due to variations in animal models, time points, and experimental protocols.
| Organ | This compound (¹²⁴I) - Human | PSMA-617 (¹⁷⁷Lu) - Mouse (LNCaP xenograft) | DCFPyL (¹⁸F) - Mouse (PC3-pip xenograft) |
| Tumor | High Uptake (lesion dependent) | 23.31 ± 0.94 (4h) | High Uptake (lesion dependent) |
| Kidneys | 1.4 mSv/MBq (Absorbed Dose) | 43.83 ± 3.41 (1h) | 19.6 (SUVmean) |
| Liver | 1.7 mSv/MBq (Absorbed Dose) | Low | 6.2 (SUVmean) |
| Spleen | Moderate | Low | 4.9 (SUVmean) |
| Salivary Glands | 3.8 mSv/MBq (Absorbed Dose) | High | High |
| Blood | Slower clearance than MIP-1072 | Rapid | Rapid |
%ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation where available. Human data for this compound is presented as absorbed dose (mSv/MBq) from a dosimetry study[1]. Mouse data for PSMA-617 is from a study with LNCaP xenografts[2]. Mouse data for DCFPyL is presented as SUVmean from a comparative study[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro PSMA Binding Affinity Assay (Competitive Inhibition Assay)
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) against a known radiolabeled PSMA ligand.
1. Cell Culture:
-
LNCaP cells, which endogenously express PSMA, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Radioligand:
-
A radiolabeled PSMA inhibitor with known high affinity, such as [¹²⁵I]-MIP-1404, is used as the competitor.
3. Competitive Binding Assay:
-
LNCaP cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are washed with a binding buffer (e.g., HBSS with 0.1% BSA).
-
A fixed concentration of the radioligand is added to each well.
-
Increasing concentrations of the non-radiolabeled test compound (e.g., this compound, PSMA-617, or DCFPyL) are added to the wells.
-
The plates are incubated for 1 hour at 4°C to reach binding equilibrium.
-
The cells are then washed with ice-cold binding buffer to remove unbound radioligand.
-
The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Biodistribution Study in a Mouse Model
This protocol describes a typical procedure for evaluating the biodistribution of a radiolabeled PSMA inhibitor in tumor-bearing mice[2][4].
1. Animal Model:
-
Male athymic nude mice are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-pip).
-
Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
2. Radiopharmaceutical Preparation:
-
The PSMA inhibitor (e.g., this compound, PSMA-617, or DCFPyL) is radiolabeled with a suitable radionuclide (e.g., ¹³¹I, ¹⁷⁷Lu, or ¹⁸F) following established protocols.
-
The radiochemical purity of the final product is determined by radio-HPLC or radio-TLC.
3. Administration:
-
A known amount of the radiolabeled compound is injected intravenously into the tail vein of the tumor-bearing mice.
4. Tissue Collection and Measurement:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), mice are euthanized.
-
Blood, tumor, and major organs (kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.
5. Data Analysis:
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
-
Tumor-to-organ ratios are calculated to assess the specificity of tumor uptake.
PSMA Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PSMA signaling pathway and a typical experimental workflow for assessing PSMA inhibitors.
Caption: PSMA signaling pathway, highlighting the switch from MAPK to PI3K/AKT pathway.[5][6][7][8][9]
Caption: General experimental workflow for the preclinical assessment of PSMA inhibitors.
Conclusion
This compound demonstrates high specificity and binding affinity for PSMA, positioning it as a potent agent for both diagnostic imaging and targeted radionuclide therapy of prostate cancer. When compared to other established PSMA inhibitors such as PSMA-617 and DCFPyL, this compound exhibits a comparable, and in some cases, superior in vitro binding profile.
The biodistribution data indicates that all three agents effectively target PSMA-expressing tumors. However, differences in clearance rates and off-target organ uptake exist, which may have implications for their therapeutic index and imaging contrast. The choice of a specific PSMA inhibitor will ultimately depend on the research or clinical application, the desired radionuclide, and the required pharmacokinetic profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the rapidly evolving field of PSMA-targeted diagnostics and therapeutics.
References
- 1. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of [18F]DCFPyL and [68Ga]Ga-PSMA-HBED-CC for PSMA-PET Imaging in Patients with Relapsed Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMAs role in signal transduction pathway switching in prostate cancer - Leslie Caromile [grantome.com]
- 7. urotoday.com [urotoday.com]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking MIP-1095: A Comparative Guide to Prostate Cancer Radiopharmaceuticals and a Novel Androgen Receptor Inhibitor
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of MIP-1095, a promising Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical, benchmarked against current standards of care and emerging therapies for metastatic castration-resistant prostate cancer (mCRPC). This document synthesizes available clinical trial data, details experimental methodologies, and visualizes key biological pathways and workflows to offer a clear, data-driven comparison for the scientific community.
Executive Summary
This compound is a small-molecule radiopharmaceutical that delivers Iodine-131 directly to prostate cancer cells by targeting the extracellular domain of PSMA.[1][2] Clinical trial data from Phase 1 and 2 studies demonstrate its potential as a therapeutic agent in mCRPC.[1][3][4][5] This guide compares the efficacy and safety profile of this compound with another PSMA-targeted radioligand, ¹⁷⁷Lu-PSMA-617, as well as with established treatments such as the androgen receptor inhibitor enzalutamide, the androgen biosynthesis inhibitor abiraterone acetate, and the chemotherapeutic agent docetaxel.
Comparative Efficacy and Safety of Prostate Cancer Treatments
The following tables summarize key quantitative data from clinical trials of this compound and its comparators. It is important to note that these trials were not head-to-head comparisons and involved different patient populations and study designs.
| Treatment | Trial Phase | Key Efficacy Metric | Result | Key Adverse Events (Grade ≥3) |
| This compound | Phase 2 | >50% PSA Decrease | 66.7% (6/9 patients)[4] | Thrombocytopenia, Anemia[4] |
| Median Overall Survival | 10.3 months[4] | |||
| Median Progression-Free Survival | 5.4 months[4] | |||
| ¹⁷⁷Lu-PSMA-617 | Phase 3 (VISION) | Median Overall Survival | 15.3 months | Fatigue, Bone Marrow Suppression, Kidney Effects |
| Median Radiographic Progression-Free Survival | 8.7 months | |||
| Phase 2 (TheraP) | PSA response rate (≥50% reduction) | 66% | Fatigue, Dry Mouth, Thrombocytopenia | |
| Enzalutamide | Phase 3 (PREVAIL) | Median Radiographic Progression-Free Survival | Not Reached (vs. 3.9 months with placebo)[6] | Fatigue, Hypertension, Falls[6] |
| Median Overall Survival | 32.4 months (vs. 30.2 months with placebo)[6] | |||
| Abiraterone Acetate (with Prednisone) | Phase 3 (COU-AA-302) | Median Radiographic Progression-Free Survival | 16.5 months (vs. 8.3 months with placebo + prednisone)[7] | Mineralocorticoid-related events (hypertension, hypokalemia), Hepatotoxicity[8] |
| Median Overall Survival | 34.7 months (vs. 30.3 months with placebo + prednisone)[8] | |||
| Docetaxel | Phase 3 (KEYNOTE-921) | Median Overall Survival | 19.0 months (with placebo)[9][10] | Neutropenia, Fatigue, Nausea, Diarrhea, Peripheral Neuropathy[11] |
| Median Radiographic Progression-Free Survival | 8.3 months (with placebo)[9][10] |
Experimental Protocols and Methodologies
A transparent understanding of the experimental design is crucial for interpreting clinical trial data. Below are summaries of the methodologies employed in key studies for this compound and its primary competitor, ¹⁷⁷Lu-PSMA-617.
This compound Phase 2 Trial Protocol
The Phase 2 single-arm trial of ¹³¹I-MIP-1095 was designed to evaluate the efficacy and tolerability in patients with mCRPC who had exhausted all other approved therapies.[4]
-
Patient Population: Patients with mCRPC with evidence of disease progression after treatment with a novel androgen receptor pathway inhibitor and a taxane-based chemotherapy.
-
Screening: All patients underwent ¹⁸F-DCFPyL PET and ¹⁸F-FDG PET to confirm PSMA-positive tumor volume. Patients with >50% PSMA-positive tumor volume were eligible.[4]
-
Treatment Regimen: Eligible patients received up to four doses of ¹³¹I-MIP-1095.[4]
-
Primary Endpoint: The primary endpoint was the prostate-specific antigen (PSA) response rate.[4]
-
Secondary Endpoints: Secondary endpoints included radiographic response, adverse events, overall survival, and radiographic progression-free survival.[4]
¹⁷⁷Lu-PSMA-617 Phase 3 (VISION) Trial Protocol
The VISION trial was an international, prospective, open-label, multicenter, randomized Phase 3 study.[12]
-
Patient Population: Patients with PSMA-positive mCRPC who had progressed after receiving at least one novel androgen axis drug and one or two taxane regimens.
-
Randomization: Patients were randomized 2:1 to receive either ¹⁷⁷Lu-PSMA-617 plus standard of care or standard of care alone.[12]
-
Treatment Regimen: ¹⁷⁷Lu-PSMA-617 was administered at 7.4 GBq (200 mCi) every 6 weeks for up to 6 cycles.
-
Primary Endpoint: The primary endpoints were overall survival and radiographic progression-free survival.
-
Secondary Endpoints: Key secondary endpoints included objective response rate, disease control rate, and time to first symptomatic skeletal event.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This compound has demonstrated promising anti-tumor activity and a manageable safety profile in early-phase clinical trials for heavily pretreated mCRPC patients.[4] Its efficacy, as measured by PSA response, appears comparable to that of ¹⁷⁷Lu-PSMA-617 in a similar patient population. However, it is crucial to acknowledge the limitations of cross-trial comparisons. The distinct radioisotope, Iodine-131 in this compound versus Lutetium-177 in ¹⁷⁷Lu-PSMA-617, may confer different biological properties and logistical considerations.
Compared to hormonal agents like enzalutamide and abiraterone, which have shown significant benefits in overall survival in broader mCRPC populations, the current data for this compound is in a more advanced disease setting. Further investigation, including larger randomized controlled trials, is necessary to fully delineate the therapeutic positioning of this compound in the evolving landscape of prostate cancer treatment. The combination of PSMA-targeted radioligand therapy with other systemic treatments, as is being explored with this compound and enzalutamide, represents a promising avenue for future research.[2][13]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]
- 3. [177Lu]Lu-PSMA-617 in Patients with Progressive PSMA+ mCRPC Treated With or Without Prior Taxane-Based Chemotherapy: A Phase 2, Open-Label, Single-Arm Trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abiraterone reduced morbidity in mCRPC patients | MDedge [mdedge.com]
- 8. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. oncodaily.com [oncodaily.com]
- 11. Phase III Trials With Docetaxel-Based Combinations for Metastatic Castration-Resistant Prostate Cancer: Time to Learn From Past Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. A multicenter, randomized, controlled phase II study: Efficacy and safety of PSMA-targeted radioligand therapy I-131-1095 (1095) plus enzalutamide (enza) in 18F-DCFPyL PSMA scan avid, metastatic castration-resistant prostate cancer (mCRPC) patients post-abiraterone (abi) progression (ARROW). - ASCO [asco.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for MIP-1095 (¹³¹I-MIP-1095)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and step-by-step guidance for the proper disposal of MIP-1095, a radiopharmaceutical agent containing Iodine-131 (¹³¹I). Adherence to these procedures is vital to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Given its radioactive nature, all handling and disposal of ¹³¹I-MIP-1095 must be conducted in designated and properly shielded areas, in accordance with institutional and national regulations for radioactive materials.
Quantitative Data for ¹³¹I-MIP-1095 Disposal
The following table summarizes key quantitative parameters for the safe management and disposal of ¹³¹I-MIP-1095.
| Parameter | Value | Notes |
| Radionuclide | Iodine-131 (¹³¹I) | A beta and gamma emitter. |
| Radioactive Half-Life | Approximately 8.02 days[1][2] | Time for the radioactivity to decrease by half. |
| Primary Emissions | Beta particles (max energy 606 keV) and Gamma radiation (364 keV)[1] | Shielding is required to minimize exposure. |
| Recommended Decay Period | 10 half-lives | Reduces radioactivity to less than 0.1% of the original level. |
| Decay-in-Storage Time | Approximately 80 days | After this period, the material can be managed as non-radioactive waste, pending survey. |
| pH Range for Liquid Waste | 5.5 - 9.5 | For sewer disposal, if permitted, to prevent volatility and damage to plumbing.[3] |
Disposal Procedures for ¹³¹I-MIP-1095
The primary method for the disposal of waste contaminated with short-lived radionuclides like Iodine-131 is "decay-in-storage."[4] This involves securely storing the radioactive waste until it has decayed to background levels, at which point it can be disposed of as regular waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical. Use dedicated, clearly labeled containers for each type of radioactive waste.[3][5][6]
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and vials.[3][5] Place these in a designated container lined with a yellow radioactive waste bag.[7]
-
Liquid Waste: Aqueous solutions containing ¹³¹I-MIP-1095. Do not mix with other hazardous or non-hazardous liquid waste.[5][6]
-
Sharps Waste: Contaminated needles, syringes, and other sharp objects must be placed in a puncture-proof, shielded sharps container labeled for radioactive waste.[5]
Step 2: Decay-in-Storage
-
Labeling: All waste containers must be clearly labeled with:
-
The radiation symbol (trefoil).
-
"Caution, Radioactive Material."
-
The isotope: Iodine-131 .
-
The date the waste was first added.
-
The estimated activity.
-
-
Storage: Store the waste containers in a designated, shielded, and secure area. Access to this area should be restricted to authorized personnel.
-
Decay Period: Hold the waste in storage for a minimum of 10 half-lives (approximately 80 days for ¹³¹I). This allows the radioactivity to decay to a level indistinguishable from background radiation.
Step 3: Final Disposal
-
Survey: Before disposal, the stored waste must be surveyed with a radiation survey meter (e.g., a Geiger-Muller counter) to confirm that the radioactivity has decayed to background levels.[8]
-
The survey should be performed in a low-background area.
-
If the reading is above background, the waste must be returned to storage for further decay.
-
-
De-identification: Once the waste is confirmed to be at background levels, all radioactive labels and symbols must be removed or defaced.[3] This prevents the waste from being mistaken for radioactive material.
-
Final Disposal:
-
Solid Waste: May be disposed of as regular laboratory or biomedical waste, according to institutional policy.
-
Liquid Waste: May be eligible for sink disposal if it is soluble or dispersible in water and meets local pH and activity regulations.[8][9] Always flush with copious amounts of water.
-
Sharps Waste: Dispose of in the appropriate sharps disposal stream after de-identification.
-
Experimental Protocol: Wipe Test for Contamination Survey
A routine wipe test is essential to monitor for surface contamination in areas where ¹³¹I-MIP-1095 is handled and stored.
Objective: To detect removable radioactive contamination on surfaces.
Materials:
-
Filter paper or cotton swabs.
-
Vials for wipe samples.
-
A calibrated radiation counter (e.g., gamma counter or liquid scintillation counter).
-
Gloves and lab coat.
-
A diagram of the area to be surveyed.
Procedure:
-
Preparation: On a diagram of the laboratory, mark the locations to be tested. These should include bench tops, fume hood surfaces, floors, and equipment.
-
Sampling:
-
Wearing gloves, take a piece of filter paper and wipe a 100 cm² area of the surface to be tested.
-
Apply firm pressure and use a serpentine motion to cover the entire area.
-
-
Sample Handling: Place the wipe sample in a labeled vial.
-
Measurement: Analyze the samples using a gamma counter or liquid scintillation counter to determine the amount of radioactivity.
-
Interpretation: If the measured radioactivity is above the institution's action level, the area is considered contaminated and must be decontaminated immediately.
-
Decontamination: Clean the contaminated area with an appropriate decontamination solution. Repeat the wipe test to confirm the effectiveness of the decontamination.
-
Record Keeping: Document all wipe test results, including the locations tested, the measured radioactivity, and any corrective actions taken.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes for the proper disposal of ¹³¹I-MIP-1095.
Caption: Workflow for the segregation, storage, and disposal of ¹³¹I-MIP-1095 waste.
Caption: Experimental workflow for conducting a routine wipe test for radioactive contamination.
References
- 1. Iodine-131 - Wikipedia [en.wikipedia.org]
- 2. Iodine-131 | Radiation Emergencies | CDC [cdc.gov]
- 3. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 4. securewaste.net [securewaste.net]
- 5. Procedure for disposal of radioactive waste - NTNU [i.ntnu.no]
- 6. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 8. Specific Instruction for Medical Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 9. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Personal protective equipment for handling MIP-1095
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the radiopharmaceutical MIP-1095. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety Information
This compound is a urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) radiolabeled with iodine-131 (¹³¹I). The primary hazards are associated with the radioactive nature of ¹³¹I, which is a beta and gamma emitter.
Personal Protective Equipment (PPE)
Due to the dual chemical and radiological nature of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile or latex gloves. | Prevents skin contact with the chemical and radioactive contamination. The outer pair should be changed frequently. |
| Lab Coat | Standard laboratory coat. | Protects clothing and skin from splashes. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes and face from splashes of radioactive material. |
| Shielding | Lead-lined aprons and thyroid collars. | Reduces external radiation exposure to the torso and thyroid gland from ¹³¹I's gamma emissions. |
| Dosimetry | Whole-body and extremity dosimeters (e.g., ring dosimeters). | Monitors personnel radiation exposure levels. |
| Respirator | N95 or higher-rated respirator. | Recommended when handling powdered or volatile forms to prevent inhalation of radioactive particles. |
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with lukewarm water and mild soap for 15 minutes. Seek immediate medical attention and radiological assessment. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert personnel and the Radiation Safety Officer (RSO). Contain the spill with absorbent materials. Do not attempt cleanup without proper training and PPE. |
Operational Plan for Handling this compound
Designated Work Area
All work with this compound must be conducted in a designated and properly labeled radioactive materials work area. This area should be equipped with:
-
A fume hood with a charcoal filter for handling potentially volatile iodine compounds.
-
Lead or high-density plastic shielding to minimize radiation exposure.
-
Spill trays lined with absorbent paper.
-
A dedicated and calibrated radiation survey meter (e.g., Geiger-Müller counter).
General Handling Precautions
-
Always work behind appropriate shielding to reduce radiation dose according to the ALARA (As Low As Reasonably Achievable) principle.
-
Use tongs or other remote handling tools to increase the distance from the radioactive source.
-
Monitor work surfaces, hands, and clothing for contamination before and after handling this compound.
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the designated work area.
Disposal Plan for this compound Waste
All materials contaminated with this compound are considered radioactive waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Storage
| Waste Type | Disposal Container | Storage Procedure |
| Solid Waste | Labeled, shielded, and leak-proof radioactive waste containers. | Store in a designated radioactive waste storage area for decay. The half-life of ¹³¹I is approximately 8 days. After 10 half-lives (approximately 80 days), the material can be surveyed and, if at background levels, disposed of as regular waste after defacing radioactive symbols. |
| Liquid Waste | Labeled, shielded, and sealed containers. | Aqueous waste can be stored for decay. Small amounts of low-activity aqueous waste may be disposed of down a designated sink with copious amounts of water, as permitted by local regulations. Consult your institution's RSO. |
| Sharps Waste | Puncture-resistant, shielded sharps containers labeled for radioactive waste. | Store for decay in a designated area. |
Experimental Protocols
Synthesis of this compound Precursor
The synthesis of the non-radioactive this compound precursor, (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a multi-step process. The following is a representative protocol based on the synthesis of similar urea-based PSMA inhibitors.[1][2][3]
Step 1: Synthesis of the Isocyanate Intermediate
-
To a solution of 4-iodoaniline in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add triphosgene at 0°C.
-
Slowly add a non-nucleophilic base (e.g., triethylamine) and allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
The resulting isocyanate solution is typically used immediately in the next step without purification.
Step 2: Urea Formation
-
In a separate flask, dissolve the protected lysine-glutamate dipeptide, (S)-2-(3-((S)-1-carboxy-5-aminopentyl)ureido)pentanedioic acid with appropriate protecting groups on the carboxyl groups (e.g., tert-butyl esters), in an anhydrous aprotic solvent (e.g., dimethylformamide).
-
Slowly add the freshly prepared isocyanate solution from Step 1 to the dipeptide solution at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the protected product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified, protected this compound precursor in a suitable solvent.
-
Add a strong acid (e.g., trifluoroacetic acid) to remove the tert-butyl protecting groups.
-
Stir the reaction at room temperature until deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the final this compound precursor.
Radiosynthesis of ¹³¹I-MIP-1095
The radiolabeling of this compound is achieved via iododestannylation of a trimethylstannyl precursor.
-
To a solution of the trimethylstannyl-MIP-1095 precursor in an appropriate buffer (e.g., acetate buffer, pH 4.5), add [¹³¹I]NaI.
-
Add an oxidizing agent (e.g., chloramine-T) to initiate the electrophilic radioiodination reaction.
-
Allow the reaction to proceed for a short period (typically 5-10 minutes) at room temperature.
-
Quench the reaction with a reducing agent (e.g., sodium metabisulfite).
-
Purify the resulting ¹³¹I-MIP-1095 using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Action and Signaling Pathway
This compound targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells. Upon binding, the this compound/PSMA complex is internalized. This process is believed to activate downstream signaling pathways that promote cell survival, such as the PI3K-AKT pathway. The cytotoxic effect of ¹³¹I-MIP-1095 is primarily due to the delivery of beta-particle radiation to the cancer cells following internalization.
Caption: PSMA signaling pathway upon this compound binding and internalization.
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and your Radiation Safety Officer for detailed guidance.
References
- 1. brieflands.com [brieflands.com]
- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
